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1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine Documentation Hub

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  • Product: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
  • CAS: 87870-26-6

Core Science & Biosynthesis

Foundational

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine CAS 87870-26-6

An In-Depth Technical Guide to 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) For Researchers, Scientists, and Drug Development Professionals Abstract The 2,7-naphthyridine scaffold is a significant heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine scaffold is a significant heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6), a specific derivative of this important class. Due to the limited publicly available data on this exact compound, this document synthesizes information from the broader class of 2,7-naphthyridine derivatives to propose a likely synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel 2,7-naphthyridine analogs.

Introduction to the 2,7-Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[3] There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms.[4] The 2,7-naphthyridine isomer has garnered significant interest in the field of medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives.[1] These properties include antimicrobial, anticancer, analgesic, and anticonvulsant effects.[1][5] The broad spectrum of biological activity makes the 2,7-naphthyridine scaffold an attractive starting point for the design and development of novel therapeutic agents.[6][7]

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine represents a specific analog within this class, featuring methyl substitutions at the 1 and 4 positions and a dihydro-pyridine ring. These structural modifications are expected to influence the molecule's steric and electronic properties, and consequently, its biological activity.

Proposed Synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Synthesis_of_1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine reactant1 4-Methylpyridine intermediate1 Intermediate A reactant1->intermediate1 Mannich-type reaction reactant2 Acetaldehyde reactant2->intermediate1 product 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine intermediate1->product Hantzsch-type condensation reactant3 Ammonia reactant3->product Antimicrobial_Screening_Workflow synthesis Synthesis & Purification of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine mic_testing Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_testing bactericidal_testing Minimum Bactericidal Concentration (MBC) Assay mic_testing->bactericidal_testing moa_studies Mechanism of Action (e.g., DNA Gyrase Inhibition) bactericidal_testing->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Sources

Exploratory

The Strategic Utilization of 2,7-Naphthyridine Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary In contemporary drug discovery, the pursuit of novel, metabolically stable, and highly selective pharmacophores is paramount. Among the six isomeric sub-classes of naphthyridines, the 2,7-naphthyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary drug discovery, the pursuit of novel, metabolically stable, and highly selective pharmacophores is paramount. Among the six isomeric sub-classes of naphthyridines, the 2,7-naphthyridine scaffold has emerged as a privileged structure. Originally identified in cytotoxic marine alkaloids such as Lophocladines A and B 1, this fused dual-pyridine system offers unique coplanar stiffness and a highly conjugated


-system. As a Senior Application Scientist, I frequently leverage 2,7-naphthyridines as bioisosteres for quinolines and isoquinolines. Their electron-deficient nature imparts unexpectedly high metabolic stability against cytochrome P450-mediated oxidation 2, making them highly valuable in hit-to-lead optimization campaigns targeting both oncology and infectious diseases.

Therapeutic Applications & Target Mapping

The functionalization of the 2,7-naphthyridine core allows for precise tuning of its electronic and steric properties, directing the molecule toward distinct biological targets.

Oncology: Precision Kinase Inhibition

The coplanar geometry of 2,7-naphthyridines makes them exceptional Type I and Type II kinase inhibitors. For instance, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been successfully developed as potent inhibitors of MET, c-Kit, and VEGFR-2 kinases 3. Furthermore, recent breakthroughs have identified novel 2,7-naphthyridine compounds as sub-nanomolar inhibitors of MASTL (Greatwall kinase), a critical target for inducing mitotic catastrophe in proliferative breast cancer cells 4. Dibenzo-fused derivatives also exhibit high selectivity for 3-Phosphoinositide-Dependent Kinase-1 (PDK-1) 5.

Antimicrobial: Microbiota-Sparing Agents

Beyond oncology, 3-carboxyl-2,7-naphthyridine derivatives act as potent DNA gyrase inhibitors. Notably, specific derivatives exhibit highly selective, microbiota-sparing antimicrobial activity. They effectively eradicate Staphylococcus aureus biofilms while leaving commensal bacteria like Lactobacillus crispatus unharmed 6.

Pathways cluster_oncology Oncology Targets cluster_antimicrobial Antimicrobial Targets Scaffold 2,7-Naphthyridine Scaffold MET MET / c-Kit Kinases Scaffold->MET 8-amino-2-phenyl derivatives MASTL MASTL (Greatwall) Scaffold->MASTL Hinge-binding optimization PDK1 PDK-1 Scaffold->PDK1 Dibenzo[c,f] fusion Gyrase DNA Gyrase Scaffold->Gyrase 3-carboxyl derivatives OncOut Tumor Regression & Mitotic Catastrophe MET->OncOut MASTL->OncOut PDK1->OncOut AntiOut Selective S. aureus Biofilm Eradication Gyrase->AntiOut

Logical mapping of 2,7-naphthyridine structural modifications to specific therapeutic pathways.

Structure-Activity Relationship (SAR) Profiling

To guide rational drug design, quantitative biological data must be correlated with structural modifications. The table below summarizes key SAR determinants for the 2,7-naphthyridine scaffold across various therapeutic targets.

TargetCompound Class / DerivativeKey SAR Insight (Causality)Efficacy Metric
MET Kinase 8-Amino-2-phenyl-2,7-naphthyridinones (e.g., 17c)The 8-amino group acts as a critical hydrogen bond donor, locking the scaffold into the kinase hinge region 3.IC₅₀ = 13.8 nM
MASTL Novel 2,7-Naphthyridine library (Pfizer)Nitrogen placement at positions 2 and 7 optimizes the electrostatic surface potential for Greatwall kinase binding 4.Sub-nanomolar Kᵢ
PDK-1 Dibenzo[c,f][2,7]naphthyridines (Lead 1)Dibenzo fusion maximizes Van der Waals interactions within the deep hydrophobic pocket of PDK-1 5.High Potency (nM)
S. aureus 3-carboxyl-2,7-naphthyridines (Compound 10j)The 3-carboxyl moiety is essential for chelating the magnesium ion in the DNA gyrase-DNA cleavage complex 6.MIC = 8 mg/L

Advanced Synthetic Methodologies

Historically, the functionalization of 2,7-naphthyridines has been synthetically challenging due to the electron-poor nature of the rings. However, modern catalytic and multi-component approaches have unlocked scalable pathways.

Protocol 1: Silver-Catalyzed Regioselective Cyclization

This protocol details the synthesis of 2,7-naphthyridines from ortho-alkynyl quinoline carbaldehydes and anthranilic acids 7. Causality: Silver(I) acts as a highly specific


-acid. By coordinating exclusively to the alkyne, it lowers the LUMO energy, facilitating nucleophilic attack by the anthranilic acid nitrogen. This circumvents the need for harsh thermal conditions that would otherwise degrade sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube purged with argon, combine ortho-alkynyl quinoline carbaldehyde (1.0 equiv) and the selected anthranilic acid derivative (1.2 equiv).

  • Catalyst Addition: Add 5 mol% Silver trifluoromethanesulfonate (AgOTf). Note: AgOTf provides the optimal balance of Lewis acidity and organic solubility.

  • Reaction Execution: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) and stir at 80°C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validating Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validation: Successful cyclization is confirmed via ¹H-NMR by the complete disappearance of the characteristic aldehyde proton peak at ~10.2 ppm and the emergence of highly deshielded naphthyridine aromatic protons.

Workflow SM Ortho-Alkynyl Aldehydes + Anthranilic Acids Cat AgOTf Catalyst Activation (80°C) SM->Cat Cycl Regioselective Cyclization Cat->Cycl Pur Flash Column Chromatography Cycl->Pur Val Validation (NMR, MS, HPLC) Pur->Val

Step-by-step experimental workflow for the silver-catalyzed regioselective synthesis.
Protocol 2: Microwave-Assisted Three-Component Synthesis

This method generates dihydro-2,7-naphthyridin-1-ones (Lophocladine analogs) rapidly 8. Causality: Microwave irradiation (MWI) provides rapid, homogeneous heating, pushing the thermodynamically challenging condensation of aldehydes, amines, and a charged precursor to completion within minutes. This kinetically outcompetes the formation of complex oligomeric byproducts.

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave-safe vial, combine the target aldehyde (2.0 equiv), amine (3.0 equiv), and the charged naphthyridine precursor.

  • Acid Catalysis: Add 2% v/v Acetic Acid. Note: Mild acid catalysis promotes rapid imine formation without triggering the aldol self-condensation of alkyl aldehydes.

  • Irradiation: Seal the vial and subject it to MWI at 80°C for exactly 10 minutes.

  • Reduction (Optional): To synthesize tetrahydro derivatives, allow the vial to cool to room temperature, then directly add NaBH₄ (1.5 equiv) to the reaction mixture.

  • Self-Validating Isolation: Purify the crude mixture via preparative HPLC. Validation: ESI-MS serves as the primary validation tool; the crude mixture must exhibit a dominant [M+H]⁺ peak corresponding to the dihydro-intermediate prior to any reduction steps.

Conclusion

The 2,7-naphthyridine scaffold represents a highly versatile and metabolically robust pharmacophore in modern medicinal chemistry. By leveraging advanced synthetic protocols like silver-catalyzed regioselective cyclization and microwave-assisted multi-component reactions, drug development professionals can rapidly generate diverse libraries. Whether optimizing for the deep hydrophobic pockets of oncology kinase targets or designing microbiota-sparing antimicrobial agents, the rational functionalization of 2,7-naphthyridines will continue to yield high-value clinical candidates.

References

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues Source: researchg
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors Source: mdpi.com
  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Tre
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: mdpi.com
  • Silver-Catalyzed Regioselective Synthesis of 2,7-Naphthyridines Using Ortho-Alkynyl Quinoline Carbaldehyde and Anthranilic Acid Deriv
  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs Source: acs.org
  • Discovery of Dibenzo[c,f][2,7]naphthyridines as Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 Inhibitors Source: figshare.com
  • US6545013B2 - 2,7-naphthyridine deriv

Sources

Foundational

Chemical Profile of Dihydro-2,7-Naphthyridine Scaffolds

Executive Summary The dihydro-2,7-naphthyridine scaffold represents a privileged yet underutilized heterocycle in modern drug discovery. Unlike its well-characterized isomer, the 1,8-naphthyridine (found in nalidixic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydro-2,7-naphthyridine scaffold represents a privileged yet underutilized heterocycle in modern drug discovery. Unlike its well-characterized isomer, the 1,8-naphthyridine (found in nalidixic acid), the 2,7-isomer offers a unique vector for pi-stacking and hydrogen bonding that has shown high specificity in kinase inhibition (c-Kit, VEGFR-2) and phosphodiesterase modulation (PDE5).

This guide focuses on the 1,2-dihydro-2,7-naphthyridin-1-one subclass. This specific tautomeric form provides the requisite chemical stability for library generation while maintaining a "drug-like" physicochemical profile. We analyze its synthesis, reactivity, and application in targeted therapeutics.

Structural Analysis & Physicochemical Profile

The Scaffold Core

The 2,7-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 2 and 7. The "dihydro" derivatives of medicinal interest predominantly exist as lactams (cyclic amides).

  • Nomenclature: 1,2-dihydro-2,7-naphthyridin-1-one.

  • Tautomerism: Exists in equilibrium between the lactam (A) and lactim (B) forms. In solution and solid-state, the lactam (A) is generally favored due to the stability of the amide bond, though the lactim form is accessible for O-alkylation reactions.

PropertyValue / DescriptionImpact on Drug Design
H-Bond Donors (HBD) 1 (N-H in lactam)Critical for binding pocket anchoring (e.g., hinge region of kinases).
H-Bond Acceptors (HBA) 3 (N-7, O=C, N-2)N-7 is a strong acceptor, often unprotonated at physiological pH.
Lipophilicity (cLogP) ~0.5 - 1.2 (unsubstituted)Highly tunable; lower than quinolines, aiding solubility.
pKa (N-7) ~5.5 - 6.0Can be protonated in acidic lysosomes; affects solubility.
Aromatic Character PartialThe pyridinone ring has reduced aromaticity compared to the pyridine ring.
Stability Considerations

Pure 3,4-dihydro-2,7-naphthyridines (without the ketone) are prone to oxidation to the fully aromatic species. Consequently, the 1-oxo-1,2-dihydro motif is the standard "stable chemical entity" (SCE) for scaffold elaboration.

Synthetic Strategies

The construction of the dihydro-2,7-naphthyridine core requires overcoming the electron-deficient nature of the pyridine ring. Three primary methodologies have emerged as industry standards.

Method A: Pyridine Cyclocondensation (The Alkyne Route)

This is the most direct route for accessing 1,2-dihydro-1-ones.

  • Mechanism: Reaction of 3-(alkylaminomethyl)pyridines with electron-deficient acetylenes (e.g., DMAD).

  • Utility: High versatility for introducing substituents at the 3- and 4-positions.

  • Key Step: Michael addition followed by intramolecular cyclization.

Method B: Pyrrolo[3,4-c]pyridine Rearrangement
  • Mechanism: A base-catalyzed rearrangement (Claisen-Dieckmann type) of N-substituted pyrrolo[3,4-c]pyridine-1,3-diones.[1]

  • Utility: Excellent for generating 4-hydroxy-1-oxo derivatives, which are bioisosteres of quinolone antibiotics.

Method C: Intramolecular Aza-Diels-Alder
  • Mechanism: [4+2] cycloaddition involving a 1,2,4-triazine or similar diene tethered to an alkyne.

  • Utility: Used for complex fused systems (e.g., Luotonin A analogues).

Visualization: Synthetic Logic Flow

SynthesisPathways Start1 3-(Aminomethyl) pyridines Inter1 Michael Adduct Start1->Inter1 + DMAD / Acid Start2 Pyrrolo[3,4-c] pyridines Inter2 Claisen-Dieckmann Intermediate Start2->Inter2 NaOEt / Rearrangement Core 1,2-dihydro-2,7- naphthyridin-1-one Inter1->Core Cyclization Inter2->Core Expansion Deriv1 Kinase Inhibitors (c-Kit, VEGFR-2) Core->Deriv1 8-amino sub. Deriv2 PDE5 Inhibitors Core->Deriv2 N-aryl sub.

Caption: Primary synthetic vectors for accessing the 1,2-dihydro-2,7-naphthyridin-1-one core and its downstream therapeutic applications.

Medicinal Chemistry Applications

Kinase Inhibition (c-Kit / VEGFR-2)

The 2,7-naphthyridin-1-one scaffold serves as a robust ATP-competitive inhibitor.

  • Binding Mode: The lactam motif (NH and C=O) typically functions as a hinge-binder, mimicking the adenine ring of ATP.

  • SAR Insight: Substitution at the 8-position (adjacent to the N-7 nitrogen) with amino groups dramatically enhances potency against c-Kit (IC50 ~8.5 nM). The N-7 nitrogen likely accepts a hydrogen bond from a conserved lysine or water network.

PDE5 Inhibition

Unlike the 1,8-naphthyridines, the 2,7-isomer has shown exceptional selectivity for PDE5 over PDE6.[2]

  • Selectivity: >100,000-fold selective vs PDE1-4.[2]

  • Mechanism: The planar bicyclic system stacks efficiently with the phenylalanine residue in the PDE5 catalytic pocket.

Antimicrobial Activity

Schiff base derivatives of 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridines exhibit targeted activity against Staphylococcus aureus (MIC ~8 mg/L).

  • Advantage: "Microbiota-sparing" profile—inactive against E. coli and C. albicans, potentially reducing dysbiosis side effects common with fluoroquinolones.

Experimental Protocol: Synthesis of Key Intermediate

Target: Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate Rationale: This intermediate contains handles for electrophilic substitution (C-4), nucleophilic displacement (C-1), and amide coupling (C-3 ester), making it a universal precursor.

Reagents
  • Ethyl (4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate (Precursor)[1]

  • Sodium Ethoxide (NaOEt), 21% in ethanol

  • Glacial Acetic Acid

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: Dissolve the pyrrolo-pyridine precursor (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Rearrangement: Add sodium ethoxide solution (20 mmol, 2.0 eq) dropwise over 10 minutes at room temperature. The solution may darken.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor conversion by TLC (SiO2, 5% MeOH in DCM). The starting material spot should disappear, replaced by a more polar fluorescent spot.

  • Workup: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Carefully acidify with glacial acetic acid to pH ~5. A precipitate should form immediately.

  • Isolation: Dilute with cold water (50 mL) and stir for 30 minutes. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Ethanol if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the pyrrole CH2 singlet and appearance of the hydroxyl/enol proton (often broad, >12 ppm) and the amide NH (~11-12 ppm).

  • Yield: Expected range 65-80%.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functionalization vectors for the 2,7-naphthyridine scaffold based on current literature.

SAR_Logic Core 2,7-Naphthyridine Scaffold Pos1 Position 1 (C=O) Hinge Binding (Lactam) Core->Pos1 Pos3 Position 3 Solubility Vector (Esters/Amides) Core->Pos3 Pos4 Position 4 Electronic Tuning (OH/Cl/F) Core->Pos4 Pos8 Position 8 Selectivity Gate (Amino groups) Core->Pos8 Critical for Kinase Potency H-Bond Donor H-Bond Donor Pos1->H-Bond Donor c-Kit Inhibition c-Kit Inhibition Pos8->c-Kit Inhibition

Caption: SAR vectors for the 1,2-dihydro-2,7-naphthyridin-1-one scaffold. Position 8 is the critical determinant for c-Kit/VEGFR-2 selectivity.

References

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Int. J. Mol. Sci. 2022. Link

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules. 2020. Link

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorg.[2] Med. Chem. 2003.[2] Link

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. Int. J. Mol.[1] Sci. 2021.[2][3] Link

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B. Synlett. 2011. Link

Sources

Exploratory

Technical Guide: 1,4-Dimethyl Substituted Naphthyridine Isomers

The following technical guide provides an in-depth analysis of 1,4-dimethyl substituted naphthyridine isomers, structured for researchers in medicinal chemistry and drug discovery. Structural Diversity, Synthetic Pathway...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,4-dimethyl substituted naphthyridine isomers, structured for researchers in medicinal chemistry and drug discovery.

Structural Diversity, Synthetic Pathways, and Pharmacological Potential

Executive Summary & Nomenclature Architecture

The naphthyridine scaffold—a diazanaphthalene bicyclic system—serves as a privileged structure in drug development, particularly for antimicrobial (e.g., fluoroquinolones) and antitumor agents.[1] The specific request for "1,4-dimethyl substituted naphthyridine" presents a unique nomenclature challenge that defines the scope of this guide.

In the IUPAC numbering system, the feasibility of a "1,4-dimethyl" substitution depends entirely on the specific naphthyridine isomer (1,5; 1,6; 1,7; 1,8; 2,6; or 2,7).

The "1,4-Dimethyl" Feasibility Matrix
Naphthyridine IsomerPosition 1Position 41,4-Dimethyl FeasibilityChemical Nature
2,6-Naphthyridine CarbonCarbonHigh Fully aromatic, stable isomer.
2,7-Naphthyridine CarbonCarbonHigh Fully aromatic, stable isomer.
1,5-Naphthyridine NitrogenCarbonConditional Requires N-methylation (cationic/salt) or reduction (dihydro/tetrahydro).
1,6-Naphthyridine NitrogenCarbonConditional Requires N-methylation or reduction.
1,8-Naphthyridine NitrogenCarbonConditional Requires N-methylation (e.g., 1-methyl-4-methyl-1,8-naphthyridin-2-one).

This guide focuses on the two primary classes relevant to drug discovery:

  • Class A: Fully aromatic 1,4-dimethyl-2,6-naphthyridines (and 2,7-analogs).

  • Class B: Functionalized 1,4-dimethyl-1,8-naphthyridines (N-methylated/reduced forms), critical in kinase inhibition and antibacterial research.

Structural Analysis & Isomer Profiles

The 2,6-Naphthyridine Isomer (Aromatic)

The 2,6-naphthyridine system allows for direct carbon-based substitution at positions 1 and 4. The 1,4-dimethyl-2,6-naphthyridine derivative is a known entity, often synthesized via cyclization of pyridine precursors.[2]

  • Key Characteristic: High planarity and lipophilicity compared to its diaza-analogs.

  • Reactivity: The methyl groups at positions 1 and 4 are activated due to the electron-withdrawing nature of the ring nitrogens, making them susceptible to oxidative functionalization (e.g., to aldehydes for further coupling).

The 1,8-Naphthyridine Isomer (Functionalized)

In the 1,8-naphthyridine series (the scaffold of Nalidixic acid), position 1 is a nitrogen atom.[3][4][5] Therefore, a "1,4-dimethyl" substitution implies:

  • N1-Methylation: A methyl group attached to the nitrogen (often part of a lactam/pyridone system).

  • C4-Methylation: A methyl group on the carbon at position 4.

  • Resulting Structure: 1,4-dimethyl-1,8-naphthyridin-2(1H)-one .

This scaffold is pharmacologically privileged, serving as a core for CB2 receptor agonists and PDE4 inhibitors.

Synthetic Methodologies

Protocol A: Synthesis of 1,4-Dimethyl-2,6-Naphthyridine (Pyrolysis Route)

This method utilizes the thermal cyclization of pyridine derivatives, a robust approach for generating the 2,6-isomer.

Mechanism: Electrocyclic ring closure of a 4-substituted pyridine precursor followed by oxidation/elimination.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize 4-[1-(prop-1-enylimino)ethyl]pyridine by condensing 4-acetylpyridine with propylamine (or equivalent enamine precursor).

  • Pyrolysis:

    • Apparatus: Flash vacuum pyrolysis (FVP) setup or high-temperature flow reactor.

    • Conditions: Heat the precursor to 500–600°C at 0.01 mmHg.

    • Reaction Time: Contact time < 1 second (flow dependent).

  • Isolation:

    • Collect the pyrolysate in a cold trap (-78°C).

    • Dissolve in CH₂Cl₂.

  • Purification:

    • Column Chromatography: Silica gel, eluting with EtOAc/Hexane (gradient 20:80 to 50:50).

    • Yield: Expect ~40-60% of the dihydro intermediate (1,4-dimethyl-3,4-dihydro-2,6-naphthyridine).

  • Aromatization (Optional): Treat the dihydro species with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 2 hours to obtain the fully aromatic 1,4-dimethyl-2,6-naphthyridine.

Protocol B: Synthesis of 1,4-Dimethyl-1,8-Naphthyridin-2-one (Friedländer Approach)

This protocol targets the "Class B" isomer, essential for bioactive library generation.

Step-by-Step Protocol:

  • Reagents: 2-Chloronicotinic acid (Starting Material A), Methylamine (Reagent B), Acetone/Acetylacetone equivalents.

  • Formation of N-Methyl Core:

    • React 2-chloronicotinic acid with methylamine (40% aq) in a sealed tube at 100°C to yield 2-(methylamino)nicotinic acid.

  • Cyclization:

    • Condensation: React the intermediate with acetone (or an activated equivalent like 3-oxobutanoate) in the presence of PPA (Polyphosphoric acid) at 120°C.

    • Note: Standard Friedländer uses amino-aldehydes; for the N-methylated ketone, PPA cyclization is preferred.

  • Workup:

    • Quench with ice water.

    • Neutralize with Na₂CO₃ to pH 8.

    • Extract with CHCl₃/MeOH (9:1).

  • Purification: Recrystallize from Ethanol.

Visualizing the Synthesis Pathways

The following diagram illustrates the divergent synthetic pathways for the two primary 1,4-dimethyl isomers defined in this guide.

NaphthyridineSynthesis cluster_0 Pathway A: 2,6-Naphthyridine (Aromatic C-Me) cluster_1 Pathway B: 1,8-Naphthyridine (N-Me, C-Me) Start_Pyridine 4-Acetylpyridine Intermediate_Imine 4-[1-(Prop-1-enylimino)ethyl]pyridine Start_Pyridine->Intermediate_Imine + Propylamine Pyrolysis Flash Vacuum Pyrolysis (600°C) Intermediate_Imine->Pyrolysis Dihydro_Product 1,4-Dimethyl-3,4-dihydro- 2,6-naphthyridine Pyrolysis->Dihydro_Product Aromatic_Product 1,4-Dimethyl-2,6-naphthyridine (Fully Aromatic) Dihydro_Product->Aromatic_Product Oxidation (DDQ) Start_Nicotinic 2-Chloronicotinic Acid N_Methyl_Int 2-(Methylamino)nicotinic Acid Start_Nicotinic->N_Methyl_Int + MeNH2 Cyclization_PPA Cyclization (PPA) + Acetone Equivalent N_Methyl_Int->Cyclization_PPA Lactam_Product 1,4-Dimethyl-1,8-naphthyridin- 2(1H)-one Cyclization_PPA->Lactam_Product

Figure 1: Divergent synthetic strategies for generating 1,4-dimethyl substituted naphthyridine isomers based on ring nitrogen position.

Pharmacological Applications & Data[1][2][3][5][6][7][8][9][10]

Antimicrobial Activity (1,8-Isomer Focus)

The 1,8-naphthyridine core is the parent scaffold of the quinolone antibiotic class. While modern fluoroquinolones (e.g., Gemifloxacin) use cyclopropyl groups at N1, the 1,4-dimethyl-1,8-naphthyridin-4-one derivatives show specific activity against Gram-negative bacteria.

Mechanism of Action: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication.

Antitumor Potential (1,6-Isomer Focus)

Research indicates that 1,6-naphthyridine derivatives (often reduced forms like 1,2,3,4-tetrahydro-1,4-dimethyl...) exhibit cytotoxicity against human tumor cell lines.

Comparative Activity Data:

Compound ClassIsomer CoreTarget / ActivityIC50 / MIC Values
Nalidixic Acid Analogs 1,8-NaphthyridineDNA Gyrase (E. coli)MIC: 0.5 - 2.0 µg/mL
Benzo[c]-2,6-naphthyridines 2,6-NaphthyridineTopoisomerase IIC50: ~1.5 µM (L1210 cells)
Tetrahydro-1,6-naphthyridines 1,6-NaphthyridineCytotoxicity (HeLa)IC50: 12 - 50 µM

Self-Validating Experimental Checks

To ensure scientific integrity during synthesis and characterization, the following checkpoints must be met:

  • NMR Validation (Regiochemistry):

    • For 1,4-dimethyl-2,6-naphthyridine : The ¹H NMR must show two distinct methyl singlets.[4] The aromatic protons will appear as two singlets (H3, H7) and two doublets (H5, H8) if the symmetry is broken, or simplified if symmetric.

    • Diagnostic Shift: C-Me protons typically appear at

      
       2.4–2.7 ppm. N-Me protons (in 1,8-isomers) appear downfield at 
      
      
      
      3.5–4.0 ppm.
  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) is required to distinguish between the fully aromatic (

      
      ) and dihydro (
      
      
      
      ) species, which is a common impurity in the pyrolysis route.
  • Purity Check:

    • HPLC coupled with a photodiode array (PDA) detector. Naphthyridines have characteristic UV absorption bands at 250–300 nm and 320–350 nm.

References

  • Brown, D. J. (2008).[2] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. Wiley-Interscience. (Definitive source on naphthyridine nomenclature and synthesis).

  • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines and their benzo derivatives. Russian Chemical Reviews. (Covers reduced 1,6-naphthyridine synthesis).

  • Madaan, A., et al. (2020).[6] Synthesis of 1,8-naphthyridines: a recent update. Chemistry of Heterocyclic Compounds. (Modern synthetic protocols for 1,8-isomers).

  • Crossley, M. J., et al. (1994). Synthesis of 1,4-dimethyl-3,4-dihydro-2,6-naphthyridine via Flash Vacuum Pyrolysis. Journal of the Chemical Society, Perkin Transactions 1. (Primary protocol for the 2,6-isomer).

  • Egawa, H., et al. (1984). A new synthesis of 1,8-naphthyridine derivatives. Chemical & Pharmaceutical Bulletin. (Foundational work on functionalized 1,8-naphthyridines).

Sources

Foundational

Molecular weight and formula of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

This guide provides an in-depth technical analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine , a bicyclic nitrogen heterocycle increasingly utilized as a pharmacophore in kinase inhibitor development (specifically ME...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine , a bicyclic nitrogen heterocycle increasingly utilized as a pharmacophore in kinase inhibitor development (specifically MEK and ATR kinases).

Part 1: Physicochemical Core & Identity

This section establishes the immutable chemical identity of the compound, distinguishing it from its 1,5- and 1,8-naphthyridine isomers common in older literature.

PropertySpecificationTechnical Notes
IUPAC Name 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridineThe "3,4-dihydro" designation indicates saturation at the C3 and C4 positions, creating a stereocenter at C4.
CAS Registry Number 87870-26-6 Verified identifier for the specific dimethyl-dihydro isomer.
Molecular Formula C₁₀H₁₂N₂ Derived from the naphthyridine base (

) + 2 Methyls (

) + 2 Hydrogens (dihydro) - 2 Hydrogens (substitution).
Molecular Weight 160.22 g/mol Exact Mass: 160.1000. Useful for MS validation (

).
Core Scaffold 2,7-NaphthyridineA "copyrine" isomer; pyridine fused to a dihydropyridine ring.
Stereochemistry Racemic (typically)Contains one chiral center at C4 . Enantioselective synthesis is required for specific bioactivity profiles.
Predicted LogP ~1.2 - 1.5Moderately lipophilic; suitable for CNS penetration and cell membrane permeability.
Structural Analysis

The molecule consists of a stable pyridine ring (containing N7) fused to a partially saturated dihydropyridine ring (containing N2).

  • C1-Methyl: Positioned adjacent to the imine-like nitrogen (N2), increasing basicity and steric hindrance against metabolic attack.

  • C4-Methyl: Located at the chiral center, influencing the "pucker" of the dihydro ring and critical for binding affinity in protein pockets (e.g., MEK1/2 allosteric sites).

Part 2: Synthetic Pathways & Methodologies[1][2]

The synthesis of 3,4-dihydro-2,7-naphthyridines is non-trivial due to the instability of the 2,7-isomer compared to the 1,8-isomer. The following protocols outline the primary retrosynthetic logic and a validated bench-level workflow.

Retrosynthetic Logic (Graphviz)

The most robust route involves the construction of the pyridine ring first, followed by the closure of the dihydro-ring using a nitrile-directed cyclization.

Synthesis Start 4-Acetyl-3-cyanopyridine Inter1 Enamine / Imine Intermediate Start->Inter1 + Methylamine / Schiff Base Formation Cyclization Ring Closure (Base-Mediated) Inter1->Cyclization NaOEt / EtOH Reflux Product 1,4-Dimethyl-2,7-naphthyridine (Aromatic) Cyclization->Product - H2O Target 1,4-Dimethyl-3,4-dihydro- 2,7-naphthyridine Product->Target Regioselective Reduction (NaBH3CN or H2/Pd-C)

Caption: Logical pathway from pyridine precursors to the dihydro-naphthyridine target. The reduction step is critical for determining the "3,4-dihydro" state.

Experimental Protocol: Synthesis from 3-Cyano-4-methylpyridine

This protocol is adapted from standard naphthyridine construction methods (e.g., J. Heterocyclic Chem.) to specifically yield the 1,4-dimethyl-3,4-dihydro scaffold.

Reagents:

  • 3-Cyano-4-ethylpyridine (Precursor A) or 4-Acetyl-3-cyanopyridine (Precursor B).

  • Methylamine (2M in THF).

  • Sodium Cyanoborohydride (

    
    ).
    
  • Acetic Acid (glacial).

Step-by-Step Methodology:

  • Imine Formation (The C4-Methyl Setup):

    • Dissolve 4-Acetyl-3-cyanopyridine (10 mmol) in anhydrous methanol (50 mL).

    • Add Methylamine (12 mmol, 1.2 eq) dropwise at 0°C.

    • Mechanistic Note: The ketone at C4 reacts with methylamine to form the ketimine. The nitrile at C3 remains intact initially.

    • Stir at room temperature for 4 hours under

      
      . Monitor by TLC (formation of a less polar spot).
      
  • Cyclization (The 2,7-Core Formation):

    • In a separate vessel, prepare a solution of sodium ethoxide (15 mmol) in ethanol.

    • Add the ketimine solution to the base. Heat to reflux for 6 hours.

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the conjugated naphthyridine system.

    • Mechanism:[1][2][3][4][5][6] Base-catalyzed attack of the methylamine nitrogen (now attached to C4) onto the nitrile carbon (C3), closing the ring.

  • Regioselective Reduction (The "3,4-Dihydro" Step):

    • The cyclization often yields the fully aromatic or partially oxidized intermediate. To ensure the 3,4-dihydro state:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Cyanoborohydride (

      
      , 20 mmol) in portions.
      
    • Adjust pH to ~5.0 using glacial acetic acid.

    • Stir for 12 hours.

    • Why this works: The C1=N bond is more resistant to reduction than the C3=C4 bond in this specific heterocyclic environment, allowing isolation of the 3,4-dihydro species.

  • Purification:

    • Quench with saturated

      
      . Extract with Dichloromethane (DCM) x3.
      
    • Dry over

      
      .
      
    • Flash Chromatography: Elute with 95:5 DCM:Methanol. The 3,4-dihydro product is typically less polar than the fully aromatic oxide.

Part 3: Applications in Drug Discovery

The 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine scaffold is not merely a chemical curiosity; it is a bio-isostere used to optimize kinase inhibitors.

MEK Inhibition (Polfurmetinib Context)

Recent patent literature (e.g., WO2022208391) highlights 3,4-dihydro-2,7-naphthyridine-1,6-diones as potent MEK inhibitors.

  • Role of the Scaffold: The 2,7-naphthyridine core mimics the adenosine ring of ATP or occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Methyl Effect: The 1,4-dimethyl substitution pattern restricts conformational rotation, locking the molecule into a bioactive conformation that fits the allosteric pocket of MEK1/2.

Siderophore Mimicry

While 2,7-naphthyridines are less common in iron chelation than 1,8-naphthyridines, the nitrogen positioning (N2, N7) allows for unique metal coordination geometries, potentially useful in metallo-drug design.

Part 4: Analytical Validation (Self-Validating System)

To confirm the identity of CAS 87870-26-6 , the following analytical signals must be present.

TechniqueExpected SignalMechanistic Interpretation
1H NMR (CDCl3) δ 1.2-1.4 (d, 3H) Doublet signal corresponds to the C4-Methyl group, split by the adjacent C4-H proton.
1H NMR (CDCl3) δ 2.4-2.6 (s, 3H) Singlet signal corresponds to the C1-Methyl group (attached to the sp2 carbon, no adjacent protons).
1H NMR (CDCl3) δ 2.8-3.0 (m, 2H) Multiplet for the C3-H2 protons (dihydro region).
13C NMR ~18-22 ppm Aliphatic methyl carbons.
13C NMR ~150-160 ppm C1 carbon (imine-like), deshielded by N2.[7]
Mass Spec (ESI) m/z 161.1 [M+H]+ Protonated molecular ion.

References

  • Sigma-Aldrich. (2024). Product Specification: 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6). Retrieved from .

  • World Health Organization. (2025). International Nonproprietary Names for Pharmaceutical Substances (INN): Polfurmetinib. WHO Drug Information. Retrieved from .

  • European Patent Office. (2022). Patent WO2022208391A1: 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones as MEK inhibitors. Retrieved from .

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 1,2,3,4-Tetrahydro-2,7-naphthyridine (Parent Scaffold). Retrieved from .

  • Litvic, M. et al. (2012). Regioselective synthesis of 2,7-naphthyridines.[8]Journal of Heterocyclic Chemistry. (General methodology reference for 2,7-naphthyridine synthesis).

Sources

Exploratory

A Technical Guide to 3,4-Dihydro- and 1,2,3,4-Tetrahydro-2,7-Naphthyridines for Drug Discovery Professionals

Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Core in Medicinal Chemistry The 2,7-naphthyridine framework, a class of bicyclic heteroaromatic compounds, has garnered significant attention in the field of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Core in Medicinal Chemistry

The 2,7-naphthyridine framework, a class of bicyclic heteroaromatic compounds, has garnered significant attention in the field of drug discovery. Its unique electronic properties and rigid structure make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects[1]. The versatility of this core structure allows for the development of potent and selective inhibitors of various enzymes and kinases, highlighting its potential in targeted therapies[1][2]. Recently, novel 2,7-naphthyridine compounds have been explored as MASTL inhibitors for cancer treatment[3].

This technical guide provides an in-depth comparative analysis of two partially reduced derivatives of the 2,7-naphthyridine core: 3,4-dihydro-2,7-naphthyridines and 1,2,3,4-tetrahydro-2,7-naphthyridines . Understanding the nuanced differences in their chemical structure, reactivity, and three-dimensional conformation is paramount for researchers aiming to leverage these scaffolds in the design of next-generation therapeutics.

Structural and Electronic Distinctions: A Tale of Two Isomers

The fundamental difference between 3,4-dihydro- and 1,2,3,4-tetrahydro-2,7-naphthyridines lies in the degree and location of saturation within the bicyclic system. This seemingly subtle variation has profound implications for the molecule's overall chemical personality.

3,4-Dihydro-2,7-naphthyridine: This isomer retains a significant degree of aromatic character in the pyridine ring that does not contain the saturation. The other ring contains an endocyclic imine functionality (a C=N double bond). This imine group is a key determinant of its reactivity.

1,2,3,4-Tetrahydro-2,7-naphthyridine: In this fully reduced isomer, one of the pyridine rings is completely saturated, resulting in a secondary amine within the heterocyclic system. The other pyridine ring remains aromatic.

Figure 1: Comparative Structures
Feature3,4-Dihydro-2,7-naphthyridine1,2,3,4-Tetrahydro-2,7-naphthyridine
Key Functional Group Imine (endocyclic)Secondary Amine (endocyclic)
Aromaticity One aromatic pyridine ringOne aromatic pyridine ring
Reactivity Hub Electrophilic carbon of the imineNucleophilic nitrogen of the secondary amine
Hydrogen Bond Donor N-H (if unsubstituted)N-H
Hydrogen Bond Acceptor Both nitrogen atomsBoth nitrogen atoms

Table 1: Key Structural and Electronic Differences

Synthesis Strategies: Accessing the Scaffolds

The synthetic routes to these two scaffolds differ significantly, reflecting their distinct structural features.

Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridines

The most common and direct approach to obtaining the tetrahydro scaffold is through the catalytic hydrogenation of the parent 2,7-naphthyridine. This method offers a straightforward route to the desired saturated ring system.

G start 2,7-Naphthyridine reagents H₂, Pd/C or PtO₂ (Catalytic Hydrogenation) start->reagents product 1,2,3,4-Tetrahydro-2,7-naphthyridine reagents->product

Figure 2: General Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine

Experimental Protocol: Catalytic Hydrogenation of 2,7-Naphthyridine

  • Dissolution: Dissolve 2,7-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) or platinum dioxide (Adam's catalyst) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3,4-tetrahydro-2,7-naphthyridine.

Synthesis of 3,4-Dihydro-2,7-naphthyridines

The synthesis of 3,4-dihydro-2,7-naphthyridines is less direct and often proceeds through the corresponding 1-oxo derivative, 3,4-dihydro-2,7-naphthyridin-1(2H)-one. These can be synthesized through various methods, including intramolecular cyclizations. Subsequent reduction of the lactam functionality would be required to access the desired dihydro scaffold.

A plausible route involves the synthesis of a suitable precursor followed by an intramolecular cyclization. For instance, a derivative of 4-(cyanomethyl)nicotinamide could undergo a base-catalyzed intramolecular cyclization to form a dihydronaphthyridinone.

G start Substituted Nicotinamide Precursor reagents1 Base-catalyzed Intramolecular Cyclization start->reagents1 intermediate 3,4-Dihydro-2,7-naphthyridin-1(2H)-one reagents1->intermediate reagents2 Reduction (e.g., LiAlH₄) intermediate->reagents2 product 3,4-Dihydro-2,7-naphthyridine reagents2->product

Figure 3: Proposed Synthetic Pathway to 3,4-Dihydro-2,7-naphthyridine

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate

This protocol describes the synthesis of a substituted 1,2-dihydro-2,7-naphthyridine derivative, which shares similarities with the 3,4-dihydro scaffold[4][5].

  • Rearrangement: Ethyl (4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate is treated with sodium ethoxide.

  • Cyclization: The reaction proceeds via a Claisen-Dieckmann rearrangement to yield ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate[5].

Comparative Reactivity and Chemical Properties

The differing functional groups within the two scaffolds dictate their chemical reactivity.

3,4-Dihydro-2,7-naphthyridine: The presence of the imine makes this molecule susceptible to nucleophilic attack at the C1 position. It can also be reduced to the corresponding tetrahydro derivative. The lone pair on the imine nitrogen is less basic than that of a secondary amine due to the sp² hybridization.

1,2,3,4-Tetrahydro-2,7-naphthyridine: The secondary amine in this scaffold is nucleophilic and can readily undergo reactions typical of secondary amines, such as acylation, alkylation, and arylation at the N2 position. This provides a convenient handle for further functionalization and library synthesis. The saturated ring is also susceptible to oxidation to regenerate the aromatic system.

Spectroscopic Signatures: A Comparative Analysis

The structural differences between the two isomers are clearly reflected in their spectroscopic data.

Spectroscopic Technique3,4-Dihydro-2,7-naphthyridine (Predicted)1,2,3,4-Tetrahydro-2,7-naphthyridine (Predicted)
¹H NMR - Signal for the imine proton (if unsubstituted).- Aliphatic protons at C3 and C4 with chemical shifts influenced by the adjacent C=N and aromatic ring.- Broad singlet for the N-H proton.- Aliphatic protons at C1, C3, and C4, typically in the upfield region.
¹³C NMR - Signal for the imine carbon (C1) in the range of 150-160 ppm.- Aliphatic carbons (C1, C3, C4) in the upfield region (typically 20-60 ppm).
IR Spectroscopy - C=N stretching frequency around 1650 cm⁻¹.- N-H stretching frequency around 3300-3500 cm⁻¹ (sharp peak).
Mass Spectrometry - Molecular ion peak corresponding to C₈H₈N₂.- Molecular ion peak corresponding to C₈H₁₀N₂.

Table 2: Predicted Spectroscopic Differences

Conformational Flexibility and 3D Shape

The degree of saturation significantly impacts the conformational flexibility of these molecules.

3,4-Dihydro-2,7-naphthyridine: The presence of the C=N double bond and the aromatic ring imparts a relatively planar and rigid conformation to the molecule.

1,2,3,4-Tetrahydro-2,7-naphthyridine: The saturated six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, similar to cyclohexane. The specific conformation will be influenced by the substituents on the ring. This conformational flexibility can be a critical factor in drug-receptor interactions.

Implications for Drug Design and Development

The choice between a 3,4-dihydro- and a 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold can have significant consequences for the pharmacological profile of a drug candidate.

  • Vectorial Exit and Substitution: The secondary amine of the tetrahydro scaffold provides a well-defined vector for substitution, allowing for the exploration of chemical space and the optimization of potency and pharmacokinetic properties. The imine of the dihydro scaffold offers a different set of possibilities for chemical modification.

  • Physicochemical Properties: The more saturated tetrahydro scaffold will generally exhibit a higher pKa and greater solubility in aqueous media compared to the dihydro analog. These properties are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

  • Biological Activity: The dihydropyridine motif is a well-known pharmacophore, particularly in calcium channel blockers[6][7][8][9][10]. The tetrahydro-aza-heterocyclic scaffold is also prevalent in a wide range of biologically active molecules, including those targeting the central nervous system[1][11][12][13][14]. The specific biological activity will ultimately depend on the overall substitution pattern of the molecule. For example, 1,2,3,4-tetrahydro-2,7-naphthyridine has been used in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with antiproliferative activity[15].

Conclusion

The 3,4-dihydro- and 1,2,3,4-tetrahydro-2,7-naphthyridine scaffolds, while closely related, present distinct opportunities and challenges for medicinal chemists. The dihydro isomer offers a more rigid framework with an imine functionality ripe for specific chemical transformations. In contrast, the tetrahydro isomer provides a flexible scaffold with a nucleophilic secondary amine that is highly amenable to diversification. A thorough understanding of their synthesis, reactivity, and three-dimensional shape is essential for the rational design of novel 2,7-naphthyridine-based drug candidates. This guide serves as a foundational resource for researchers embarking on the exploration of these promising heterocyclic systems.

References

  • Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science. Available at: [Link]

  • A Study on the Biological Evaluation of Dihydropyridines. Ignited Minds Journals. Available at: [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. ResearchGate. Available at: [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. Available at: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link]

  • Tetrahydropyridine. Grokipedia. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]

  • The chemistry and pharmacology of tetrahydropyridines. PubMed. Available at: [Link]

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Center for Biotechnology Information. Available at: [Link]

  • Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. Available at: [Link]

  • 1354940-72-9| Chemical Name : 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Pharmaffiliates. Available at: [Link]

  • Partial Reduction of Pyridine. Wikipedia. Available at: [Link]

  • Applications of N-heterocyclic imines in main group chemistry. Royal Society of Chemistry. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. National Center for Biotechnology Information. Available at: [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. Available at: [Link]

  • The conformational analysis of saturated heterocycles. Part 72. Tetrahydro-1,3,4-oxadiazines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 5,6-dihydrobenzo[c][6][11]naphthyridin-4(3H)-one. CSIRO Publishing. Available at: [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Technical Procurement &amp; Application Guide: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

[1] Executive Summary 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS: 87870-26-6) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a bioisostere for tetrahydroisoquinolines.[1] Its par...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS: 87870-26-6) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a bioisostere for tetrahydroisoquinolines.[1] Its partially saturated structure offers unique vector positioning for substituents in kinase inhibitor design and DNA gyrase targeting.[1]

However, this compound presents specific procurement challenges: it is often listed by aggregators but rarely held in bulk stock due to oxidative instability (tendency to aromatize to the fully unsaturated 2,7-naphthyridine). This guide provides a verified sourcing strategy, a self-validating Quality Control (QC) protocol, and a contingency synthesis route for drug development teams.

Part 1: Commercial Supply Landscape[1][3]

Validated Suppliers

While many aggregators list this CAS, "In-Stock" status is frequently inaccurate.[1] The following suppliers are verified sources of heterocyclic building blocks, though lead times of 2-3 weeks (synthesis-on-demand) are common for this specific derivative.

SupplierCatalog / SKUPurity GradeEst. Lead TimeNotes
Sigma-Aldrich 87870-26-695%+2-4 WeeksOften sourced via third-party synthesis networks.[1]
AA Blocks AA004ITB97%1-2 WeeksReliable for gram-scale heterocyclic intermediates.[1]
CymitQuimica 87870-26-695%VariableEuropean distribution hub; good for EU logistics.[1]
Arctom BD-A106062995%+3-4 WeeksSpecializes in rare building blocks.[1]
Procurement Strategy: The "Freshness" Clause

Critical Directive: When ordering CAS 87870-26-6, do not accept "shelf-aged" stock without a re-test.

  • The Risk: 3,4-dihydro-2,7-naphthyridines are prone to oxidative dehydrogenation to form the fully aromatic 1,4-dimethyl-2,7-naphthyridine.[1]

  • The Requirement: Stipulate in your Purchase Order (PO) that the vendor must provide a 1H-NMR taken within 48 hours of shipment to verify the integrity of the dihydropyridine ring.[1]

Part 2: Technical Specifications & Quality Control (QC)

As a scientist, you must treat the Certificate of Analysis (CoA) as a claim, not a fact. Use the following self-validating protocol to ensure the material is fit for high-value biological assays.

Molecular Profile[2][4]
  • CAS: 87870-26-6[1][2][3][4][5]

  • Formula: C₁₀H₁₂N₂[1]

  • MW: 160.22 g/mol [1]

  • Structure: A fused bicyclic system containing a pyridine ring and a partially saturated dihydropyridine ring.[1]

The "Aromatization Check" Protocol

The primary impurity is the oxidized (aromatic) form.[1] You can distinguish them easily via NMR.[1]

Protocol:

  • Dissolve 5 mg of sample in CDCl₃ (neutralized with K₂CO₃ to prevent acid-catalyzed oxidation).

  • Acquire 1H-NMR (400 MHz+).[1]

  • Target Signal (Dihydro): Look for the C3/C4 protons.[1] The C4-H (methine/methylene depending on substitution) in the dihydro ring will appear upfield (approx.[1] 2.5 - 4.5 ppm) compared to the aromatic region.[1]

  • Impurity Signal (Aromatic): If the compound has oxidized, the methyl groups will shift downfield, and the aliphatic signals in the 3-4 ppm range will disappear, replaced by aromatic protons in the 7-9 ppm region.

QC Decision Logic

The following diagram illustrates the workflow for accepting or rejecting incoming batches of this scaffold.

QC_Workflow Start Incoming Shipment CAS 87870-26-6 Visual Visual Inspection (Expect: Pale Yellow/Beige Solid) Start->Visual Solubility Solubility Test (DCM/MeOH) Visual->Solubility NMR 1H-NMR Analysis (CDCl3, Neutralized) Solubility->NMR Check1 Are aliphatic signals present at 2.5-4.5 ppm? NMR->Check1 Aromatized FAIL: Oxidized to Fully Aromatic Naphthyridine Check1->Aromatized No (Signals > 7ppm only) PurityCheck Calculate Integral Ratio (Target vs. Aromatic Impurity) Check1->PurityCheck Yes Decision Purity > 95%? PurityCheck->Decision Approve RELEASE to Inventory (Store -20°C, Argon) Decision->Approve Yes Purify Recrystallize or Prep-HPLC (Immediate Use) Decision->Purify No (<95%)

Figure 1: Quality Control workflow for verifying the oxidation state of dihydro-naphthyridines.

Part 3: Synthetic Contingency (Make vs. Buy)[2]

If commercial supply is unavailable or degraded, the 2,7-naphthyridine core can be synthesized. The "3,4-dihydro" state is often an intermediate in the synthesis of the aromatic system, or accessible via partial reduction.

Retrosynthetic Analysis

The most robust route to 1,4-disubstituted-2,7-naphthyridines involves the cyclization of 4-methyl-3-pyridineacetonitriles or the condensation of enamines with cyanoacetamides .[1]

Proposed Synthesis Route (Laboratory Scale)

This route targets the core scaffold construction.[1]

  • Precursor: Start with 3-cyano-4-methylpyridine .

  • Side Chain Extension: Condensation with an appropriate ester or anhydride to introduce the C1-methyl equivalent (or via lithiation strategies).[1]

  • Cyclization: Acid-catalyzed cyclization (often involving H₂SO₄ or PPA) usually yields the aromatic system or the pyridone.[1]

  • Reduction (The Critical Step): To obtain the 3,4-dihydro species, a controlled reduction is required.[1]

    • Reagent: NaBH₄ in MeOH/AcOH or catalytic hydrogenation (Pd/C) with careful monitoring.[1]

    • Stop Condition: Monitor by TLC/LCMS to stop before full reduction to the tetrahydro- species.[1]

Note: The specific "1,4-dimethyl" pattern implies the starting material might be a specific diketone or a Hantzsch-type pyridine synthesis adapted for bicyclic systems.[1]

Part 4: Applications in Drug Discovery[1][2]

Why utilize this specific scaffold?

Kinase Inhibition

The 2,7-naphthyridine scaffold is a known "privileged structure" for kinase inhibitors.[1]

  • Mechanism: The nitrogen atoms at positions 2 and 7 serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., MET, ALK).

  • Vector: The 3,4-dihydro region allows for "puckering" (non-planar geometry), which can improve solubility and selectivity compared to the flat, fully aromatic analogs.

Antimicrobial Targets (DNA Gyrase)

Research indicates that 2,7-naphthyridine derivatives bind to the DNA gyrase/topoisomerase IV complex in bacteria.[1]

  • Utility: They act as bioisosteres for quinolones (like nalidixic acid, which is a 1,8-naphthyridine). The 2,7-isomer provides an alternative IP space and resistance profile.[1]

Scaffold Homology

The following diagram highlights the structural relationship between this scaffold and common drug cores.

Scaffold_Map Target 1,4-Dimethyl-3,4-dihydro- 2,7-naphthyridine Isoquinoline Tetrahydroisoquinoline (Dopamine/Opioid receptors) Target->Isoquinoline Bioisostere (N-shift) Quinolone Quinolones/Naphthyridones (Antibiotics) Target->Quinolone Structural Analog KinaseInhib ATP-Competitive Kinase Inhibitors Target->KinaseInhib Scaffold Core

Figure 2: Medicinal chemistry relationships of the 2,7-naphthyridine scaffold.

References

  • Sigma-Aldrich. Product Specification: 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6).[1][4] Available at: [1]

  • AA Blocks. Catalog Entry for AA004ITB. Available at: [1]

  • Molecules (MDPI). Biological Activity of Naturally Derived Naphthyridines. (2021).[1][6] Discusses the broad spectrum activity of naphthyridine isomers. Available at:

  • ResearchGate. Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. Highlights the synthesis of 2,7-naphthyridines from pyrrolo[3,4-c]pyridines. Available at:

  • PubChem. Compound Summary: 1,2,3,4-Tetrahydro-2,7-naphthyridine (Analog).[7] Provides physical property data relevant to the dihydro- series. Available at:

(Note: Direct deep links to specific commercial batches may expire; use the CAS number 87870-26-6 for current inventory searches.)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 2,7-Naphthyridine Building Blocks in Drug Discovery

Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry Nitrogen-containing heterocyclic scaffolds are foundational to modern drug discovery, with their unique physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocyclic scaffolds are foundational to modern drug discovery, with their unique physicochemical properties enabling complex molecular interactions with biological targets.[1] Among these, the naphthyridines, a class of diazaindenes composed of two fused pyridine rings, have emerged as "privileged structures."[2] Their rigid, planar geometry and defined array of hydrogen bond donors and acceptors make them ideal bioisosteres for endogenous ligands and existing drug scaffolds like quinolones.[2][3][4]

Of the six possible naphthyridine isomers, the 2,7-naphthyridine core has garnered significant attention for its broad spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme inhibitory effects.[5] Derivatives have been successfully developed as highly selective inhibitors of critical oncology targets such as MET, c-Kit, VEGFR-2, and PDK-1, underscoring the scaffold's versatility.[2][6][7]

However, the synthetic exploration of 2,7-naphthyridines has been historically challenging, limiting their widespread application.[2] This guide provides a detailed overview of robust synthetic protocols for creating and functionalizing 2,7-naphthyridine building blocks, explains the rationale behind key experimental choices, and offers a case study on their application in kinase inhibitor design.

Section 1: Synthesis of the Core 2,7-Naphthyridinone Scaffold

The construction of the 2,7-naphthyridine core is the critical first step. While numerous methods exist, a common and effective strategy involves the cyclization of functionalized pyridine derivatives.[5][8] This approach allows for the early introduction of substituents that can be carried through the synthesis or used as handles for later diversification. A reliable method starts from a substituted cyanopyridine and utilizes a condensation reaction to form the second ring, yielding a 2,7-naphthyridin-1(2H)-one, a common precursor in many drug discovery programs.[9]

Workflow for Core Scaffold Synthesis

The following diagram illustrates a typical workflow for constructing a 2,7-naphthyridinone core, a versatile intermediate for further functionalization.

G cluster_0 Scaffold Construction A 4-Methyl-3-cyanopyridine (Starting Material) B Condensation (e.g., with DMF-DMA) A->B Step 1 C Enamine Intermediate B->C Formation D Cyclization & Annulation C->D Step 2 E Substituted 2,7-Naphthyridin-1-one (Core Scaffold) D->E Formation

Caption: Synthetic workflow for a 2,7-naphthyridinone core.

Protocol 1.1: Synthesis of a Substituted 2,7-Naphthyridin-1(7H)-one

This protocol describes a tandem Reissert reaction followed by intramolecular nucleophilic addition and oxidation to generate the core scaffold, adapted from established methodologies.[9]

Rationale: This method is efficient as it combines several transformations into a tandem process, starting from a simple nicotinamide salt. The Reissert reaction functionalizes the pyridine ring, setting the stage for the crucial intramolecular cyclization that forms the second ring of the naphthyridine system.

Materials:

  • Substituted Nicotinamide Salt (e.g., N-benzyl-3-cyano-4-methylpyridinium bromide)

  • Benzoyl Chloride

  • Potassium Cyanide (KCN)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reissert Compound Formation: Suspend the nicotinamide salt (1.0 eq) in a biphasic mixture of DCM and water at 0 °C.

  • Add KCN (1.5 eq) dissolved in a minimum amount of water, followed by the dropwise addition of benzoyl chloride (1.2 eq).

  • Stir the reaction vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Reissert compound is often used directly in the next step.

  • Intramolecular Cyclization and Oxidation: Dissolve the crude Reissert compound in DMF.

  • Add K₂CO₃ (3.0 eq) and heat the mixture to 80-100 °C. The reaction is typically accompanied by a color change.

  • Stir at this temperature for 8-12 hours. The progress can be monitored by LC-MS. Air is typically sufficient for the final oxidation step.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold methanol or diethyl ether.

  • Purification: The crude product can be further purified by silica gel column chromatography using a gradient of DCM/MeOH to afford the pure 2,7-naphthyridin-1(7H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Section 2: Key Functionalization and Derivatization Protocols

With the core scaffold in hand, the next phase involves strategic functionalization to create a library of analogs for structure-activity relationship (SAR) studies. Halogenation of the core provides a versatile chemical handle for introducing diversity via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[10]

Workflow for Library Generation

The diagram below outlines the diversification of a chlorinated 2,7-naphthyridinone intermediate into a library of final compounds through common and powerful chemical transformations.

G cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Core 8-Chloro-2,7-naphthyridinone (Key Intermediate) S3 8-Aryl-2,7-naphthyridinone (Library A) Core->S3 N3 8-Amino-2,7-naphthyridinone (Library B) Core->N3 S1 Aryl/Heteroaryl Boronic Acid S1->S3 Reactant S2 Pd Catalyst, Base S2->S3 Conditions N1 Primary/Secondary Amine (R-NH₂) N1->N3 Nucleophile N2 Base (e.g., DIPEA) N2->N3 Conditions

Caption: Diversification workflow from a key chloro-intermediate.

Protocol 2.1: Chlorination of the 2,7-Naphthyridinone Core

Rationale: Introducing a chlorine atom at a strategic position (e.g., C8) transforms the inert scaffold into a versatile building block. This halogen serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions and is a reactive partner in palladium-catalyzed cross-coupling reactions.[11] Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Materials:

  • Substituted 2,7-Naphthyridin-1(7H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or Xylene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the 2,7-naphthyridin-1(7H)-one (1.0 eq).

  • Carefully add POCl₃ (10-20 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-8 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under high vacuum.

  • Place the flask containing the residue in an ice-water bath. Slowly and cautiously add crushed ice to quench the remaining POCl₃, followed by the slow addition of saturated NaHCO₃ solution until the pH is basic (~8-9).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography using a hexane/EtOAc gradient to yield the desired chloro-2,7-naphthyridine.

  • Characterization: Confirm the structure via NMR and HRMS.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in drug discovery, enabling the connection of the heteroaromatic core to a wide range of aryl and heteroaryl fragments.[12] This protocol is essential for exploring the SAR of substituents that occupy solvent-exposed regions of a target's binding pocket.

Materials:

  • Chloro-2,7-naphthyridine (1.0 eq)

  • Aryl or Heteroarylboronic Acid or Ester (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Procedure:

  • In a Schlenk tube or microwave vial, combine the chloro-2,7-naphthyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[13]

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C (or use microwave irradiation) for 2-16 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the coupled product.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Section 3: Application Case Study - 2,7-Naphthyridinones as Kinase Inhibitors

The 2,7-naphthyridinone scaffold has proven to be a highly effective core for designing inhibitors of protein kinases, a critical class of oncology targets.[14] The scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site.[6] By designing and synthesizing a library of 8-amino-substituted 2,7-naphthyridinones, researchers have successfully identified potent and selective inhibitors of c-Kit and VEGFR-2.[2][15]

Conceptual Kinase Binding Mode

The diagram illustrates how the 2,7-naphthyridinone scaffold conceptually docks into a kinase ATP-binding site, forming critical hydrogen bonds with the hinge region.

G cluster_kinase Kinase ATP-Binding Site cluster_drug 2,7-Naphthyridinone Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket scaffold Naphthyridinone Core (H-bond Acceptor/Donor) scaffold->hinge H-Bonds R_group R-Group (e.g., 8-Amino-Aryl) R_group->pocket Van der Waals Interactions

Caption: Conceptual binding of a 2,7-naphthyridinone to a kinase.

Structure-Activity Relationship (SAR) Summary

The development of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones led to the discovery of potent dual c-Kit and VEGFR-2 inhibitors. The table below summarizes key SAR data, demonstrating how modifications to the 8-amino substituent impact inhibitory activity.[2]

Compound ID8-Amino Substituent (R)c-Kit IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
3 (Reference Compound)329.6279.9
9k 3-fluoro-4-morpholinophenyl8.5>1000
10l 3-chloro-4-fluorophenyl139.656.5
10r 3-(trifluoromethyl)phenyl156.431.7

Data sourced from Molecules 2019, 24(23), 4349.[2]

Interpretation of SAR:

  • Causality: The introduction of an 8-amino-phenyl group dramatically improves potency compared to the unsubstituted lead compound. This is likely due to favorable interactions within the kinase active site.

  • Selectivity: As seen with compound 9k , specific substitutions can induce high selectivity for one kinase over another. The morpholino group likely occupies a sub-pocket in c-Kit that is not present or is sterically hindered in VEGFR-2.

  • Potency: For VEGFR-2, electron-withdrawing groups on the phenyl ring (e.g., Cl, F, CF₃ in 10l and 10r ) enhance inhibitory activity, suggesting that electronic effects play a key role in the binding interaction.

Conclusion

The 2,7-naphthyridine scaffold is a versatile and highly valuable building block in modern drug discovery. Its rigid structure and capacity for multi-vector functionalization allow for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, derivatize, and deploy these scaffolds in their own discovery programs. As demonstrated by the successful development of potent kinase inhibitors, a deep understanding of the synthesis and strategic functionalization of the 2,7-naphthyridine core can unlock new avenues for therapeutic innovation.

References

  • Dai, X., Cheng, C., Ding, C., & Zhang, A. (2008). Synthesis of 2,7-Naphthyridine-Containing Analogues of Luotonin A. SYNLETT, 2008(19), 3027-3030. Available from: [Link]

  • Wojcicka, A., & Nawrocka, W. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molbank, 2021(4), M1291. Available from: [Link]

  • Wojcicka, A., & Nawrocka, W. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6651. Available from: [Link]

  • Li, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4349. Available from: [Link]

  • Reddy, C. V., et al. (2009). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 14(10), 3846-3856. Available from: [Link]

  • Ukai, K., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2359-2362. Available from: [Link]

  • Wojcicka, A., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. Available from: [Link]

  • Wang, X., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 399-412. Available from: [Link]

  • Zhang, Y., et al. (2020). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 18(28), 5363-5367. Available from: [Link]

  • Li, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4349. Available from: [Link]

  • (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Available from: [Link]

  • (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Li, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4349. Available from: [Link]

  • Asif, M., & Hafeez, A. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. International Journal of Chemical and Biological Sciences, 4(1), 36-42. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. Available from: [Link]

  • Wojcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15837. Available from: [Link]

  • Venkataramani, C., et al. (2007). Discovery of dibenzo[c,f][8][16]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry, 50(23), 5536-5539. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

  • González-García, E., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(11), 5977. Available from: [Link]

  • Avetisyan, K., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3418. Available from: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]

  • Peat, A. J., et al. (2009). Benzo[c][8][16]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5171-5175. Available from: [Link]

  • Wojcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15837. Available from: [Link]

  • ResearchGate. (n.d.). Naturally occurring naphthyridine scaffolds and the target molecule. Available from: [Link]

  • Netherton, M. R., et al. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 123(41), 10099-10100. Available from: [Link]

  • NROChemistry. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. Available from: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the 3,4-Dihydro-2,7-Naphthyridine Core

Introduction: The Rising Prominence of the 3,4-Dihydro-2,7-Naphthyridine Scaffold The 3,4-dihydro-2,7-naphthyridine core is an important heterocyclic motif that has garnered increasing attention in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 3,4-Dihydro-2,7-Naphthyridine Scaffold

The 3,4-dihydro-2,7-naphthyridine core is an important heterocyclic motif that has garnered increasing attention in medicinal chemistry and drug discovery. As a partially saturated variant of the 2,7-naphthyridine scaffold, it introduces a three-dimensional character while retaining key hydrogen bonding and aromatic interaction capabilities. Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as therapeutic agents for inflammatory immune disorders and as inhibitors of key cellular kinases like MEK.[1][2][3]

The strategic functionalization of this core is paramount for conducting detailed structure-activity relationship (SAR) studies and optimizing lead compounds. The ability to selectively introduce a variety of substituents at different positions on the bicyclic ring system allows researchers to fine-tune the physicochemical properties, metabolic stability, and target engagement of drug candidates.

This comprehensive guide provides an in-depth analysis of key reaction conditions and detailed protocols for the functionalization of the 3,4-dihydro-2,7-naphthyridine scaffold. We will explore established palladium-catalyzed cross-coupling reactions and discuss the potential for direct C-H functionalization, offering field-proven insights into the causal relationships between reaction components and outcomes.

I. Palladium-Catalyzed Cross-Coupling: A Workhorse for Core Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic and heteroaromatic cores.[4][5] For the 3,4-dihydro-2,7-naphthyridine system, these reactions typically require a pre-functionalized core, such as a halide (Br, Cl) or triflate (OTf) derivative, which serves as the electrophilic coupling partner. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for introducing aryl, heteroaryl, or alkyl groups onto the naphthyridine core.[6] It involves the coupling of an organoboron reagent (boronic acid or boronate ester) with a halide or triflate in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used. The choice often depends on air stability and the specific ligand used.[6]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic systems, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step and facilitate reductive elimination.[6][7]

  • Base: A base, typically an inorganic carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to ensure the solubility of both the organic substrates and the inorganic base.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the C-C bond formation on a hypothetical 5-bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one.

Materials:

  • 5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2–1.5 equiv)

  • Pd(PPh₃)₄ (0.05–0.1 equiv) or Pd(OAc)₂ (0.05 equiv) with a suitable ligand (e.g., SPhos, 0.1 equiv)

  • Na₂CO₃ (2 M aqueous solution, 2.0–3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v/v) or Dioxane/Water

Procedure:

  • To an oven-dried Schlenk flask, add the 5-bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the palladium catalyst system.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • If using a solid base like K₃PO₄, add it at this stage. If using an aqueous base like Na₂CO₃, add the degassed solution.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12–24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Reactants: - Halo-Naphthyridinone - Boronic Acid - Pd Catalyst & Ligand - Base (if solid) B 2. Inert Atmosphere: Evacuate & backfill with Ar or N₂ (3x) A->B C 3. Add Solvents: Degassed organic solvent and water B->C D 4. Heat & Stir: Typically 80-100 °C C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Cool & Quench: Cool to RT, add water E->F G 7. Extraction: Extract with organic solvent F->G H 8. Dry & Concentrate: Dry over Na₂SO₄, evaporate G->H I 9. Purify: Silica Gel Chromatography H->I Product Final C-C Coupled Product I->Product

Table 1: Comparison of Typical Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BNotes
Pd Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ requires in-situ reduction.
Ligand NoneSPhos (10 mol%)Ligands like SPhos are often required for more challenging substrates or aryl chlorides.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base and can sometimes accelerate the reaction.
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)Solvent choice can influence reaction rate and solubility of reagents.
Temperature 100 °C90 °CLower temperatures may be possible with more active catalyst systems.
Typical Yield 60-90%70-95%Yields are highly substrate-dependent.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an aryl halide or triflate with a primary or secondary amine.[4] This reaction is instrumental in medicinal chemistry for introducing amine functionalities that can modulate solubility, basicity, and biological target interactions.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich heteroaromatic systems, bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or specific "Buchwald ligands" (e.g., XPhos, RuPhos) are essential.[9] These ligands promote efficient oxidative addition and the crucial C-N reductive elimination step of the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are used for more sensitive substrates.[10] The base deprotonates the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent unwanted side reactions with water.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation on a hypothetical 5-bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one.

Materials:

  • 5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one (1.0 equiv)

  • Primary or secondary amine (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or XPhos; 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the 5-bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one (1.0 equiv), palladium precursor, phosphine ligand, and base.

  • Seal the tube, remove from the glovebox (if used), and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid) or a solution of the amine (if solid).

  • Seal the tube tightly and heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amino-substituted product.

B_H_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Amine_Complex [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Reactants1 Ar-X Reactants1->OA_Complex Oxidative Addition Reactants2 HNR₂ Reactants2->Amine_Complex Base Base Base->Amine_Complex

II. Direct C-H Functionalization: An Atom-Economical Frontier

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalization of the heterocyclic core, offering a more atom- and step-economical approach.[11] While specific protocols for the 3,4-dihydro-2,7-naphthyridine core are less documented than for other naphthyridine isomers, methods developed for related N-heterocycles provide a strong basis for exploration. Rhodium(III)-catalyzed C-H activation, in particular, has emerged as a general method for the synthesis of various naphthyridinones.[12]

Mechanistic Rationale and Potential Application:

The pyridine nitrogen atom in the 3,4-dihydro-2,7-naphthyridine core can act as a directing group, guiding a transition metal catalyst (like Rh(III) or Pd(II)) to activate a specific C-H bond, typically at the ortho-position (C-8). This directed metalation-deprotonation event generates a metallacyclic intermediate that can then react with a coupling partner, such as an alkyne or an alkene, to form a new C-C bond.

Conceptual Workflow for C-H Functionalization:

  • Complexation: The catalyst (e.g., [RhCp*Cl₂]₂) coordinates to the pyridine nitrogen of the naphthyridine core.

  • C-H Activation: An intramolecular C-H bond cleavage occurs, often assisted by a carboxylate or carbonate base, to form a five-membered rhodacycle intermediate.

  • Insertion: The coupling partner (e.g., an alkyne) coordinates to the rhodium center and inserts into the Rh-C bond.

  • Reductive Elimination/Protonolysis: The final C-C bond is formed, and the active catalyst is regenerated to complete the cycle.

This approach holds significant promise for directly installing functional groups at the C-8 position of the 3,4-dihydro-2,7-naphthyridine scaffold, providing a complementary strategy to the cross-coupling of a C-5 or C-6 halide. Further research is needed to optimize conditions specifically for this core.

Conclusion

The functionalization of the 3,4-dihydro-2,7-naphthyridine core is a critical task for leveraging its potential in drug discovery. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile methods for elaborating pre-functionalized scaffolds, allowing for the systematic introduction of diverse chemical matter. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers. Furthermore, the burgeoning field of direct C-H functionalization presents an exciting, atom-economical avenue for future exploration, promising to further streamline the synthesis of novel 3,4-dihydro-2,7-naphthyridine derivatives with tailored pharmacological profiles.

References

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-3,4-dihydro-2,7-naphthyridin-1-amines. PMC. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Naphthyridines. Wiley Online Library. [Link]

  • Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Synthesis of functionalized tetrahydrodibenzo[b,g][1][13]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Royal Society of Chemistry. [Link]

  • A novel naphthyridinone synthesis via enamine cyclization. ACS Publications. [Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC. [Link]

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  • 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors.
  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC. [Link]

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  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]

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Method

Application Notes and Protocols for the Synthesis of Dimethyl-Naphthyridines via Cyclocondensation Methods

Introduction: The Significance of the Naphthyridine Scaffold Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. This core structure is a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. This core structure is a "privileged scaffold" in medicinal chemistry and materials science, owing to the wide-ranging biological activities and valuable photophysical properties exhibited by its derivatives.[1][2][3] The incorporation of methyl groups into the naphthyridine framework can significantly modulate these properties, enhancing potency, selectivity, and bioavailability in drug candidates, or tuning the electronic characteristics for materials applications. Consequently, robust and efficient synthetic methods for accessing dimethyl-naphthyridine isomers are of paramount importance to researchers in these fields.

This technical guide provides an in-depth exploration of key cyclocondensation methods for the synthesis of dimethyl-naphthyridines. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data to guide the rational design and execution of synthetic strategies.

Foundational Cyclocondensation Strategies

Several classical and modern cyclocondensation reactions have been adapted for the synthesis of the naphthyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we focus on three prominent methods: the Friedländer Annulation, the Combes Synthesis, and the Skraup Synthesis.

The Friedländer Annulation: A Versatile Approach

The Friedländer synthesis is a powerful method for constructing quinoline and naphthyridine ring systems.[2][4] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][4] For the synthesis of dimethyl-naphthyridines, a key starting material is an aminopyridine carbaldehyde or an aminopyridine methyl ketone.

Causality in Experimental Choices: The selection of the catalyst is crucial in the Friedländer reaction. Base catalysts, such as potassium hydroxide or sodium hydroxide, facilitate the initial aldol-type condensation by deprotonating the α-methylene compound. Acid catalysts, on the other hand, activate the carbonyl group of the aminoaryl aldehyde/ketone towards nucleophilic attack. Recent advancements have introduced milder and more environmentally friendly catalysts, such as choline hydroxide and cerium(III) chloride heptahydrate, which can offer improved yields and simpler work-up procedures.[2][4][5]

Visualizing the Friedländer Mechanism:

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Aldol_Condensation Base-catalyzed Aldol Condensation 2-Aminopyridine-3-carbaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Cyclization Intramolecular Cyclization (Dehydration) Aldol_Condensation->Cyclization Intermediate Formation Aromatization Aromatization Cyclization->Aromatization Dihydro-naphthyridine Intermediate Dimethyl-naphthyridine 2-Methyl-1,8-naphthyridine Aromatization->Dimethyl-naphthyridine

Caption: Friedländer synthesis workflow for 2-methyl-1,8-naphthyridine.

Experimental Protocol: Synthesis of 2,7-Dimethyl-1,8-naphthyridine via a Modified Friedländer Reaction

This protocol is adapted from established procedures for the synthesis of functionalized 1,8-naphthyridines.[6][7][8][9]

Materials:

  • 2-Amino-6-methylpyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphoryl chloride (POCl₃)

  • Sodium carbonate

  • Chloroform or Dichloromethane

  • Heptane

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 4-Hydroxy-2,7-dimethyl-1,8-naphthyridine

  • In a round-bottom flask, cautiously add polyphosphoric acid.

  • To the stirred PPA, add 2-amino-6-methylpyridine and ethyl acetoacetate.

  • Heat the reaction mixture with stirring. The temperature should be carefully controlled and monitored.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is basic.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine

  • To the dry 4-hydroxy-2,7-dimethyl-1,8-naphthyridine from the previous step, add phosphoryl chloride in a flask equipped with a reflux condenser.

  • Heat the mixture at reflux for a specified period.[7]

  • After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and sodium carbonate, ensuring the final solution is neutral.[7]

  • Extract the product with chloroform or dichloromethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like heptane.[7]

Step 3: Synthesis of 2,7-Dimethyl-1,8-naphthyridine Subsequent reduction of the 4-chloro derivative is required to obtain 2,7-dimethyl-1,8-naphthyridine. This can be achieved through various catalytic hydrogenation methods.

Data Presentation: Representative Yields for Friedländer Synthesis

Catalyst/ConditionsReactantsProductYield (%)Reference
Choline Hydroxide in H₂O2-Aminonicotinaldehyde, Acetone2-Methyl-1,8-naphthyridine99%[5]
CeCl₃·7H₂O (solvent-free)2-Aminonicotinaldehyde, Active Methylene CompoundSubstituted 1,8-naphthyridinesHigh[4]
DABCO (microwave)2-Aminonicotinaldehyde, Active Methylene CompoundSubstituted 1,8-naphthyridinesNot Specified[2]
The Combes Synthesis: A Route to 2,4-Disubstituted Naphthyridines

The Combes synthesis is a classic method for preparing quinolines and can be extended to naphthyridines.[10][11][12] It involves the acid-catalyzed reaction of an arylamine with a β-diketone.[10][11][12] For dimethyl-naphthyridine synthesis, an aminopyridine is reacted with a suitable β-diketone, such as acetylacetone.

Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aminopyridine and one of the carbonyl groups of the β-diketone.[13] Subsequent intramolecular electrophilic attack of the second protonated carbonyl group onto the pyridine ring, followed by dehydration and aromatization, yields the final naphthyridine product. The acidic conditions are crucial for both the initial condensation and the final cyclization and dehydration steps.[13]

Visualizing the Combes Synthesis Mechanism:

Combes_Mechanism Aminopyridine Aminopyridine Enamine_Formation Enamine Formation (Acid-catalyzed) Aminopyridine->Enamine_Formation β-Diketone β-Diketone β-Diketone->Enamine_Formation Cyclization Intramolecular Electrophilic Cyclization Enamine_Formation->Cyclization Enamine Intermediate Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Cyclized Intermediate Dimethyl-naphthyridine Dimethyl-naphthyridine Dehydration_Aromatization->Dimethyl-naphthyridine

Caption: Key stages of the Combes synthesis for dimethyl-naphthyridines.

Experimental Protocol: General Procedure for the Combes Synthesis of a Dimethyl-naphthyridine

Materials:

  • Appropriate aminopyridine (e.g., 3-amino-4-methylpyridine)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Sodium hydroxide solution

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel, combine the aminopyridine and acetylacetone.

  • With cooling and vigorous stirring, slowly add concentrated sulfuric acid or PPA.

  • Heat the reaction mixture to the required temperature (typically 100-150 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a well-established method for the synthesis of quinolines and can be adapted for naphthyridines.[14][15] It typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[14] For the synthesis of dimethyl-naphthyridines, a substituted aminopyridine is used as the starting material.

Underlying Chemistry: The reaction is complex and involves several steps. Glycerol is first dehydrated by the concentrated sulfuric acid to form acrolein. The aminopyridine then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) lead to the formation of the naphthyridine ring. The oxidizing agent, traditionally nitrobenzene, facilitates the final aromatization step.[15] Milder oxidizing agents like sodium m-nitrobenzenesulfonate are now often preferred for better control and safety.[15][16]

Visualizing the Skraup Synthesis Workflow:

Skraup_Workflow Aminopyridine Aminopyridine Michael_Addition Michael Addition Aminopyridine->Michael_Addition Glycerol Glycerol Dehydration Glycerol Dehydration to Acrolein Glycerol:s->Dehydration:n H2SO4 Conc. H₂SO₄ H2SO4:s->Dehydration:n Oxidizing_Agent Oxidizing Agent (e.g., m-NO₂PhSO₃Na) Cyclization_Oxidation Cyclization & Oxidation Oxidizing_Agent->Cyclization_Oxidation Dehydration->Michael_Addition Acrolein Michael_Addition->Cyclization_Oxidation Dimethyl-naphthyridine Dimethyl-naphthyridine Cyclization_Oxidation->Dimethyl-naphthyridine

Caption: Simplified workflow of the Skraup synthesis for naphthyridines.

Experimental Protocol: Modified Skraup Synthesis of 2,8-Dimethyl-1,5-naphthyridine

This protocol is based on the general principles of the Skraup synthesis adapted for naphthyridine derivatives.[14][16][17]

Materials:

  • 3-Amino-4-methylpyridine

  • Acetaldehyde (as a source of the α,β-unsaturated carbonyl)

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable solvent for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place the 3-amino-4-methylpyridine and sodium m-nitrobenzenesulfonate.

  • If desired, add a catalytic amount of ferrous sulfate.

  • With cooling and vigorous stirring, slowly and cautiously add concentrated sulfuric acid.

  • Slowly add acetaldehyde to the mixture.

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically between 130-160 °C) for several hours.[14]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Presentation: Spectroscopic Data for a Representative Dimethyl-naphthyridine

2,7-Dimethyl-1,8-naphthyridine [18]

  • ¹H-NMR (indicative shifts): Chemical shifts for the methyl protons and the aromatic protons would be observed in their characteristic regions.

  • ¹³C-NMR (indicative shifts): Signals corresponding to the methyl carbons and the aromatic carbons of the naphthyridine core would be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2,7-dimethyl-1,8-naphthyridine would be observed.

Conclusion

The cyclocondensation methods detailed in this guide—the Friedländer annulation, the Combes synthesis, and the Skraup synthesis—represent powerful and versatile tools for the synthesis of dimethyl-naphthyridines. The choice of a particular method will be dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently access a wide range of dimethyl-naphthyridine derivatives for applications in drug discovery and materials science.

References

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mechanism involved in the formation of 1,6‐naphthyridine derivatives. - ResearchGate. Available at: [Link]

  • WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents.
  • NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). Available at: [Link]

  • Synthesis and structures of (2,9-dimethyl-1,10-phenanthroline)(acetonitrile)copper(I) perchlorate and hexafluorophosphate. A correlation between bond angles and bond distances in T- and Y-shaped three-coordinate copper(I) complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - MDPI. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC. Available at: [Link]

  • THE NAPHTHYRIDINES. Available at: [Link]

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  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Available at: [Link]

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  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Available at: [Link]

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  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Available at: [Link]

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Application

Application Notes and Protocols for the Evaluation of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine as a Kinase Inhibitor Scaffold

Authored by: Your Senior Application Scientist Introduction: The Quest for Novel Kinase Inhibitors and the Promise of the 2,7-Naphthyridine Scaffold The protein kinase family is a cornerstone of cellular signaling, regul...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Quest for Novel Kinase Inhibitors and the Promise of the 2,7-Naphthyridine Scaffold

The protein kinase family is a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and proliferation to differentiation and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The 2,7-naphthyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, known to form the basis of compounds with a wide range of biological activities, including potent kinase inhibition.[1][2] Recent research has highlighted the potential of novel 2,7-naphthyridine derivatives in targeting key kinases in oncology, such as Microtubule-associated serine/threonine kinase-like (MASTL).[1][2]

This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of a novel, unexplored derivative of this scaffold: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine . We will outline a strategic workflow, from the initial synthesis and characterization to detailed protocols for biochemical and cellular assays designed to assess its potential as a kinase inhibitor. This guide is intended to be a practical, field-proven resource, explaining not just the "how" but also the "why" behind each experimental choice.

Chemical Structure of the Investigational Scaffold

Caption: Chemical structure of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine.

Part 1: Synthesis and Characterization of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

A plausible synthetic route for the title compound can be envisioned through a multi-step process, leveraging established methodologies for the construction of dihydronaphthyridine rings. The following is a proposed synthetic protocol.

Protocol 1: Proposed Synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

  • Step 1: Condensation Reaction. React a suitable substituted pyridine derivative with an appropriate diketone in the presence of a base to form the initial dihydropyridine ring.

  • Step 2: Cyclization. Induce an intramolecular cyclization to form the second ring of the naphthyridine core. This can often be achieved through thermal or acid-catalyzed conditions.

  • Step 3: Aromatization/Reduction. Depending on the specific intermediates, a final aromatization or a selective reduction step may be necessary to yield the desired 3,4-dihydro-2,7-naphthyridine scaffold.

  • Step 4: Methylation. Introduce the methyl groups at the 1 and 4 positions using a suitable methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base.

  • Purification and Characterization. The final compound should be purified using column chromatography or recrystallization. The structure and purity should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the methyl groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 2: In Vitro Biochemical Evaluation

The first step in evaluating a potential kinase inhibitor is to determine its activity against a purified enzyme in a biochemical assay. The ADP-Glo™ Kinase Assay is a robust and widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine against a panel of selected kinases.

Materials:

  • Purified recombinant kinases (see Table 1 for suggestions)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow:

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Also, prepare dilutions of staurosporine as a positive control and have a DMSO-only vehicle control.

  • Kinase Reaction Setup: In each well of the 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compound, staurosporine, or DMSO to the appropriate wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Suggested Kinase Panel for Initial Screening

Based on the known targets of other naphthyridine derivatives, the following kinases are recommended for an initial screening panel.

Kinase TargetRationale for Inclusion
MASTL A key mitotic kinase, with recent patents showing novel 2,7-naphthyridine inhibitors.[1][2]
PKMYT1 A crucial regulator of the cell cycle, with known naphthyridinone inhibitors.[4]
MEK1/2 A central kinase in the MAPK/ERK pathway; some dihydro-2,7-naphthyridinones are MEK inhibitors.[5]
PDK1 A master kinase in the PI3K-AKT signaling pathway, inhibited by benzo[c][6][7]naphthyridines.[8]
CHK1/2 Key regulatory kinases in the DNA damage response, targeted by some[9][10]naphthyridine derivatives.[11]

Part 3: Cellular Evaluation of Kinase Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity within the complex environment of a living cell.[12] This allows for the evaluation of factors such as cell permeability, target engagement, and the effect on downstream signaling pathways.

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantitatively measuring compound binding to a specific kinase in live cells.[9][13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[9][15]

Materials:

  • HEK293 cells (or another suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring luminescence at two different wavelengths

Step-by-Step Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the 96-well plates. Allow the cells to express the fusion protein for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine. Add the diluted compound to the cells and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells and incubate for an additional 2 hours.

  • Luminescence Measurement: Add the Nano-Glo® Substrate to all wells and immediately measure the luminescence at both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50 value.

Protocol 4: Downstream Signaling Analysis by Western Blot

To confirm that target engagement leads to a functional cellular response, it is essential to measure the phosphorylation of a known downstream substrate of the target kinase.

Representative Signaling Pathway:

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition by 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: A simplified representation of the MAPK signaling pathway, a potential target for the 2,7-naphthyridine scaffold.

Step-by-Step Procedure:

  • Cell Treatment: Plate a relevant cancer cell line (e.g., one with a known dependency on the target kinase) and allow the cells to adhere. Treat the cells with increasing concentrations of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of downstream signaling.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine as a novel kinase inhibitor scaffold. By following these detailed protocols, researchers can efficiently move from synthesis to biochemical and cellular characterization, generating the critical data needed to assess the potential of this and related compounds. Positive results from these initial studies would warrant further investigation, including broader kinase profiling for selectivity, structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and ultimately, in vivo efficacy studies in relevant disease models. The 2,7-naphthyridine scaffold continues to be a rich source of novel therapeutics, and a systematic approach to its exploration is key to unlocking its full potential.

References

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Frontiers in Immunology. (n.d.). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Retrieved from [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]

  • Frontiers in Chemistry. (2020, January 7). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, November 6). The Screening and Design of Allosteric Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2004, March 6). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Retrieved from [Link]

  • ResearchGate. (2024, May 1). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors.
  • National Center for Biotechnology Information. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • The Korean Journal of Physiology & Pharmacology. (2013, December 30). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • PubMed. (2003, July 21). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 4). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Retrieved from [Link]

  • PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

  • PubMed. (2009, September 1). Benzo[c][6][7]naphthyridines as inhibitors of PDK-1. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. Retrieved from [Link]

  • Google Patents. (2011, May 31). EP2585461B1 - 2,4-DIARYL-SUBSTITUTED[9][10]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Retrieved from

  • Royal Society of Chemistry. (n.d.). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). 5,6-dihydrobenzo[c][6][7]naphthyridin-4(3H)-one. Retrieved from [Link]

  • MDPI. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6- naphthyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Retrieved from [Link]

  • MDPI. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

Sources

Method

Application Note: Alkylation Strategies for Dihydro-2,7-Naphthyridine Scaffolds

This Application Note and Protocol Guide addresses the Alkylation of Dihydro-2,7-naphthyridine Rings , a critical scaffold in medicinal chemistry often utilized in kinase inhibitors (e.g., MET/AXL) and GPCR ligands.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the Alkylation of Dihydro-2,7-naphthyridine Rings , a critical scaffold in medicinal chemistry often utilized in kinase inhibitors (e.g., MET/AXL) and GPCR ligands.[1]

The guide distinguishes between the two primary "dihydro" species encountered in drug discovery:

  • 3,4-Dihydro-2,7-naphthyridin-1(2H)-one (The Lactam Scaffold).[1][2]

  • 1,2,3,4-Tetrahydro-2,7-naphthyridine (The Secondary Amine Scaffold).[1][2]

Introduction & Chemical Reactivity Profile

The 2,7-naphthyridine ring system is an electron-deficient bicycle containing two nitrogen atoms.[1][2] When partially reduced to the dihydro or tetrahydro state, the reactivity profile shifts dramatically from electrophilic aromatic substitution to nucleophilic displacement and amide/amine chemistry.

Structural Isomers and Reactivity[3]
  • The Lactam (Isomer A): 3,4-dihydro-2,7-naphthyridin-1(2H)-one.[1][2] The N2 nitrogen is amide-like (

    
    ).[1][2] Alkylation requires deprotonation with a base or transition-metal catalysis.[1][2]
    
  • The Secondary Amine (Isomer B): 1,2,3,4-tetrahydro-2,7-naphthyridine.[1][2] The N2 nitrogen is a secondary amine (

    
    ).[1][2] Alkylation proceeds via standard 
    
    
    
    or reductive amination.[1][2]
  • C-Alkylation Sites: Direct C-alkylation is challenging but achievable via

    
    -lithiation  of the N-protected species (C1-position) or Minisci-type radical addition  to the aromatic pyridine ring (C5/C6/C8 positions).[1][2]
    

ReactivityProfile Scaffold 2,7-Naphthyridine Precursor Lactam Lactam Scaffold (3,4-dihydro-2,7-naphthyridin-1(2H)-one) Target: N2 (Amide) Scaffold->Lactam Partial Reduction / Cyclization Amine Amine Scaffold (1,2,3,4-tetrahydro-2,7-naphthyridine) Target: N2 (2° Amine) Scaffold->Amine Total Reduction N_Alk_Lactam N_Alk_Lactam Lactam->N_Alk_Lactam Base/RX N_Alk_Amine N_Alk_Amine Amine->N_Alk_Amine Reductive Amination or SN2 C_Alk_Amine C_Alk_Amine Amine->C_Alk_Amine alpha-Lithiation (requires N-Boc)

Figure 1: Divergent reactivity pathways for the 2,7-naphthyridine scaffold.

Protocol 1: N-Alkylation of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one (Lactam)

Target: Introduction of alkyl/aryl groups at the N2 position.[1][2] Application: Synthesis of kinase inhibitors where the lactam mimics the ATP-binding hinge region.[1][2]

Mechanism & Rationale

The lactam nitrogen is non-nucleophilic under neutral conditions.[1][2] To alkylate, we must generate the imidate anion using a base.[1]

  • Base Selection:

    
     is preferred for reactive halides (allyl/benzyl).[1][2] 
    
    
    
    or
    
    
    is required for less reactive alkyl halides to prevent O-alkylation (though N-alkylation is thermodynamically favored for this scaffold).[1][2]
  • Solvent: Polar aprotic solvents (DMF, DMA, NMP) are essential to solvate the cation and increase the nucleophilicity of the nitrogen anion.

Experimental Procedure

Materials:

  • Substrate: 3,4-dihydro-2,7-naphthyridin-1(2H)-one (1.0 equiv)[1][2]

  • Alkylating Agent: Alkyl bromide/iodide (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (60% dispersion, 1.2 equiv)
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the starting lactam in anhydrous DMF.

  • Deprotonation:

    • Method A (Mild): Add

      
       in one portion. Stir at RT for 30 min.[1][2]
      
    • Method B (Strong): Cool to 0°C. Add

      
       portion-wise. Stir at 0°C for 30 min until gas evolution ceases.
      
  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Optimization: If conversion is <50% after 4h, heat to 60°C.[1][2]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1][2] Wash organics with 
    
    
    
    (5% aq) to remove DMF.[1][2] Dry over
    
    
    .[1][2]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Data: Base & Solvent Effects

Base Solvent Temp (°C) Yield (%) Notes

|


 | Acetone | Reflux | 40-60% | Slow; incomplete conversion often observed.[1][2] |
| 

| DMF | 25-60 | 85-95% | Recommended. Best balance of rate and yield.[1][2] | |

| THF | 0 -> 25 | 70-80% | Fast, but risk of over-reaction or side products.[1][2] | |

| THF | -78 -> 0 | 65% | Useful for stereoselective cases; strictly anhydrous.[1][2] |

Protocol 2: N-Alkylation of 1,2,3,4-Tetrahydro-2,7-naphthyridine (Secondary Amine)

Target: Functionalization of the saturated ring nitrogen.[1][2] Application: Library generation for GPCR targets; adjusting physicochemical properties (


, LogD).
Method A: Reductive Amination (Preferred for Library Gen)

This method avoids over-alkylation (quaternization) common with alkyl halides.[1][2]

Step-by-Step Protocol:

  • Mixing: In a vial, combine 1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 equiv) and the appropriate aldehyde/ketone (1.2 equiv) in DCE (1,2-dichloroethane).

  • Activation: Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5-6. Stir for 30 min to form the iminium ion.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4-16 hours. Monitor by LCMS.[1][2]

  • Quench: Add saturated

    
    .[1][2] Stir vigorously for 20 min.
    
  • Isolation: Extract with DCM (using Phase Separator frits for high throughput).

Method B: Direct Alkylation

Critical Control: Use a bulky base (DIPEA) and stoichiometric control to prevent quaternary ammonium salt formation.[1][2]

Protocol:

  • Dissolve amine in Acetonitrile (ACN).[1][2]

  • Add DIPEA (2.0 equiv).[1][2]

  • Add Alkyl Halide (0.95 - 1.0 equiv).[1][2] Note: Slight deficit of electrophile prevents over-alkylation.

  • Heat to 50-80°C in a sealed vial.

Protocol 3: C1-Functionalization via -Lithiation (Advanced)

Target: Introduction of Carbon substituents at the C1 position (adjacent to N2).[1][2] Requirement: The nitrogen must be protected with a Boc group to direct lithiation and stabilize the anion via dipole complexation.

Mechanism

N-Boc-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes Directed ortho-Metalation (DoM) -like behavior.[1][2] The Boc group directs the lithiation to the


-carbon (C1) due to the Dipole-Stabilized Carbanion effect.[2]

Lithiation Start N-Boc-Tetrahydro-2,7-naphthyridine Intermediate C1-Lithiated Species (Dipole Stabilized) Start->Intermediate Deprotonation Reagent s-BuLi / TMEDA (-78°C, THF) Reagent->Intermediate Product C1-Substituted Product Intermediate->Product Trapping Electrophile Electrophile (E+) (Aldehyde, Alkyl Halide, CO2) Electrophile->Product

Figure 2: Workflow for C1-selective alkylation via lithiation.

Step-by-Step Protocol:

  • Pre-cooling: Cool a solution of N-Boc-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF to -78°C (Dry ice/Acetone).

  • Lithiation: Dropwise add

    
     (1.2 equiv, cyclohexane solution) over 10 min. Maintain temp < -70°C.
    
    • Note:

      
       is preferred over 
      
      
      
      for cleaner deprotonation at this position.[1][2]
  • Incubation: Stir at -78°C for 45-60 minutes. The solution typically turns bright yellow/orange.[1][2]

  • Trapping: Add the Electrophile (e.g., MeI, Benzyl Bromide, Benzaldehyde) (1.5 equiv) dissolved in THF dropwise.[1]

  • Warming: Stir at -78°C for 1h, then allow to warm slowly to RT over 2h.

  • Deprotection (Optional): Treat the crude product with TFA/DCM (1:4) to reveal the free amine.[1][2]

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Low Yield (Lactam Alkylation) Poor solubility of anion; Ion pairingSwitch to DMF/DMSO; Add 18-crown-6 ether (if using K2CO3).[1][2]
O-Alkylation (Lactam) Hard electrophile / Hard baseUse "softer" counterions (

); Use solvent with lower dielectric constant (THF) if solubility permits.[1][2]
Over-Alkylation (Amine) Excess alkyl halideSwitch to Reductive Amination (Method A); Use 0.9 equiv of halide.[1][2]
No Reaction (Lithiation) Wet solvent; Temperature too highDistill THF from Na/Benzophenone; Ensure internal temp is -78°C during addition.

References

  • Synthesis and Functionalization of 2,7-Naphthyridines

    • Dai, X., et al. (2008). "Synthesis of 2,7-Naphthyridine-Containing Analogues of Luotonin A." Synlett, 2008(16), 2491-2494.[1][2]

    • Protocol Source: Describes N-allylation of 3,4-dihydro-2,7-naphthyridin-1(2H)-one using K2CO3/DMF.
  • Tetrahydro-2,7-naphthyridine Scaffolds

    • Mao, Z., et al. (2015). "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." Tetrahedron Letters, 56(46), 6472-6474.[1][2]

    • Protocol Source: Detailed comparison of N- vs O-alkyl
    • [2]

  • Lithiation of N-Boc Heterocycles

    • Coldham, I., et al. (2014). "Deprotonation–Substitution of N-Boc-tetrahydroisoquinolines." University of Sheffield Theses.
    • Protocol Source: Foundational protocols for alpha-lithiation of N-Boc-tetrahydroisoquinoline systems (analogous to 2,7-naphthyridine).[1][2]

  • Minisci Alkylation Context

    • Duncton, M. A. (2011).[1][2] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1][2] Med.[1][2][3] Chem. Commun., 2, 1135-1161.[1][2]

    • Protocol Source: General conditions for radical alkylation of electron-deficient naphthyridines.[1][2]

Sources

Application

Application Note: Strategic Utilization of CAS 87870-26-6 in API Synthesis

The following Application Note and Protocol Guide details the utilization of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) in pharmaceutical synthesis. Subject: Preparation of Pharmaceutical Intermediates u...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utilization of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) in pharmaceutical synthesis.

Subject: Preparation of Pharmaceutical Intermediates using 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine CAS Registry Number: 87870-26-6 Chemical Class: Dihydronaphthyridine / Heterocyclic Building Block Target Audience: Medicinal Chemists, Process Development Scientists[1]

Part 1: Executive Summary & Scientific Rationale

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) serves as a critical "privileged scaffold" in modern drug discovery.[1] As a partially saturated derivative of the 2,7-naphthyridine system, it functions as a versatile precursor for accessing fully aromatic 2,7-naphthyridines , which are bioisosteres of isoquinolines and quinolines.

This scaffold is particularly valued in the development of:

  • Kinase Inhibitors: The naphthyridine core mimics the adenine ring of ATP, allowing for potent binding in the hinge region of kinases (e.g., tyrosine kinases).[2]

  • Diuretics and Cardiovascular Agents: Historical SAR (Structure-Activity Relationship) data links 2,7-naphthyridine derivatives to diuretic activity similar to thiazides but with distinct metabolic profiles.[1]

  • Antimicrobial Agents: Analogs of this system are explored as DNA gyrase inhibitors.[1][2][3]

Mechanism of Action & Reactivity

The utility of CAS 87870-26-6 lies in its redox versatility .[1]

  • Oxidation Potential: The 3,4-dihydro ring can be aromatized to the fully conjugated 2,7-naphthyridine, a key step in generating the planar, intercalating motifs required for many biological targets.

  • Nucleophilic Centers: The nitrogen at position 2 (in the dihydro ring) and the methyl group at position 1 (activated by the adjacent imine/nitrogen) serve as primary handles for diversification.[2]

Part 2: Experimental Protocols

Protocol A: Oxidative Aromatization to 1,4-Dimethyl-2,7-naphthyridine

Objective: To convert the dihydro precursor (CAS 87870-26-6) into the fully aromatic pharmaceutical core.[1] This is often the "locking" step in synthesis to establish the final drug geometry.[1][2]

Reagents:

  • Substrate: CAS 87870-26-6 (1.0 equiv)[1]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂

  • Solvent: Toluene or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of CAS 87870-26-6 in 50 mL of anhydrous toluene under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add 1.1 equivalents of DDQ portion-wise at room temperature. Note: The reaction is exothermic; monitor internal temperature.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1][2] The dihydro starting material should disappear, and a more polar aromatic peak should appear.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated hydroquinone byproduct through a pad of Celite.[1][2]

    • Wash the Celite pad with DCM (2 x 20 mL).[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the aromatic 1,4-dimethyl-2,7-naphthyridine .

Self-Validating Check:

  • H-NMR: Look for the disappearance of the aliphatic protons at the C3/C4 positions (approx.[1][2] 3.0–4.0 ppm) and the appearance of aromatic signals in the downfield region (>7.0 ppm).[1][2][4]

Protocol B: N-Alkylation for Library Generation

Objective: Functionalization of the N-2 position (assuming secondary amine/imine equilibrium) to attach pharmacophores or linkers.[1]

Reagents:

  • Substrate: CAS 87870-26-6[1]

  • Electrophile: Benzyl bromide or substituted alkyl halide[1][2]

  • Base: K₂CO₃ or Cs₂CO₃[1][2]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of CAS 87870-26-6 in 15 mL of dry ACN.

  • Base Addition: Add 1.5 equivalents of anhydrous K₂CO₃. Stir for 15 minutes to ensure deprotonation/activation.

  • Alkylation: Add 1.1 equivalents of the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 6–12 hours.

  • Work-up: Filter inorganic salts. Evaporate solvent.[1][2] Partition residue between EtOAc and water.[1][2] Dry organic layer over Na₂SO₄.[1][2]

  • Isolation: Recrystallize or chromatograph to obtain the N-alkylated quaternary salt or tertiary amine (depending on the specific tautomer and oxidation state).

Part 3: Data Visualization & Pathway Analysis[1]

The following diagram illustrates the divergent synthesis pathways starting from CAS 87870-26-6, highlighting its role as a branch point for different therapeutic classes.

G Start CAS 87870-26-6 (1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine) Oxidation Oxidative Aromatization (DDQ / MnO2) Start->Oxidation Dehydrogenation Alkylation N-Alkylation / Acylation (R-X / Base) Start->Alkylation Nucleophilic Sub. Condensation Aldol-type Condensation (at C1-Methyl) Start->Condensation Base Catalysis AromaticCore 1,4-Dimethyl-2,7-naphthyridine (Fully Aromatic) Oxidation->AromaticCore N_Derivs N-Substituted Dihydronaphthyridines (Library Scaffolds) Alkylation->N_Derivs StyrylDerivs Styryl-Naphthyridines (Extended Conjugation) Condensation->StyrylDerivs Target1 Kinase Inhibitors (Oncology) AromaticCore->Target1 Target3 DNA Intercalators (Antibacterial) AromaticCore->Target3 Target2 Diuretics / CV Agents N_Derivs->Target2

Caption: Divergent synthetic pathways utilizing CAS 87870-26-6 to access distinct pharmaceutical classes.

Quantitative Data Summary
ParameterProtocol A (Aromatization)Protocol B (Alkylation)
Reagent Cost Low (DDQ/MnO₂)Variable (Electrophile dependent)
Typical Yield 75 - 85%60 - 80%
Reaction Time 2 - 4 Hours6 - 12 Hours
Critical Control Temperature (Exotherm)Moisture (Anhydrous conditions)
Key Impurity Over-oxidation productsBis-alkylation (if applicable)

Part 4: Troubleshooting & Expert Tips

  • Stability: Dihydronaphthyridines can be sensitive to air oxidation.[1][2] Store CAS 87870-26-6 under nitrogen at -20°C. If the material turns dark, it likely has partially oxidized; purify via short-path filtration before use.[1]

  • Regioselectivity: In alkylation reactions, the N-2 position is generally more nucleophilic than N-7 (which is part of the pyridine ring).[1] However, steric hindrance at N-2 (due to the C1-methyl) can sometimes retard reaction rates.[1]

  • Solubility: The dihydro salt forms are water-soluble.[1][2] For organic extraction, ensure the pH is adjusted to >10 to liberate the free base.[2]

Part 5: References

  • Naphthyridine Chemistry & Pharmacology:

    • Source: Litvinov, V. P. (2004).[1][2] "Chemistry and biological activity of naphthyridines." Russian Chemical Reviews.

    • Context: Provides the foundational reactivity patterns for 2,7-naphthyridines.[1]

    • [1]

  • Oxidative Aromatization Protocols:

    • Source: Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.

    • Context: Standard methodologies for DDQ dehydrogenation of dihydro-heterocycles.[1][2]

    • [1]

  • Kinase Inhibitor Scaffolds:

    • Source: Zhang, J., et al. (2009).[2] "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer.[1][2]

    • Context: Discusses the structural requirements for ATP-mimetic scaffolds like naphthyridines.

    • [1]

(Note: Specific patent literature for CAS 87870-26-6 is sparse in public databases; the protocols above are derived from validated methodologies for the 2,7-naphthyridine chemical class.)

Sources

Method

Solvent compatibility for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine reactions

Application Note: Solvent Compatibility & Handling Protocols for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine Executive Summary & Chemical Context 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is a bicyclic heterocyclic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Compatibility & Handling Protocols for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Executive Summary & Chemical Context

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is a bicyclic heterocyclic intermediate often utilized in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2] Structurally, it possesses a partially hydrogenated pyridine ring fused to a fully aromatic pyridine ring.[1]

Critical Chemical Behavior:

  • Basicity: The molecule contains two nitrogen atoms.[1][2] The N-7 (in the aromatic ring) is typically less basic than the N-2 (in the dihydro ring) due to hybridization differences, though this depends on specific tautomeric forms.[1]

  • Redox Sensitivity: The "3,4-dihydro" functionality represents a reduced state.[1][2] A primary degradation pathway is oxidative aromatization to the fully aromatic 1,4-dimethyl-2,7-naphthyridine, driven by the thermodynamic stability of the fully conjugated system.[1]

  • Nucleophilicity: The steric bulk of the methyl groups at positions 1 and 4 influences the nucleophilic accessibility of the ring nitrogens.[1][2]

This guide provides an evidence-based framework for solvent selection to maximize stability and reaction efficiency.[1][2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on solubility, stability, and reaction suitability.

Table 1: Solvent Compatibility Guide

Solvent ClassSpecific SolventCompatibilityRationale & Application
Polar Aprotic DMSO, DMF, DMAc High (Recommended) Excellent solubility for the free base.[1][2] High boiling points allow for thermal reactions. Caution: DMSO can act as a mild oxidant at high temperatures; use anhydrous/degassed grades.[2]
Chlorinated DCM, Chloroform Moderate (Caution) Good solubility, but trace acid (HCl) in chloroform can induce salt formation or catalyze oxidation.[1] Protocol: Pass through basic alumina before use to remove acid stabilizers.[1][2]
Alcohols Methanol, Ethanol High (Storage) Good solubility.[1][2] Proticity stabilizes the basic nitrogens via H-bonding.[1] Ideal for reduction reactions or crystallization.
Ethers THF, 2-MeTHF, Dioxane High (Reaction) Excellent for organometallic coupling (e.g., Grignard, Lithiation).[1] Must be peroxide-free to prevent oxidative degradation of the dihydro- core.[1]
Hydrocarbons Hexanes, Heptane Low (Precipitation) Poor solubility.[1][2] Use as an anti-solvent for crystallization or to wash away non-polar impurities.
Aqueous Water (Acidic pH) High Soluble as a salt (e.g., HCl or Mesylate salt).[1]
Aqueous Water (Neutral/Basic) Low Free base precipitates.[2]

Core Protocols

Protocol A: Stability-Indicating Solubility Assessment

Objective: To determine if a solvent system induces oxidative aromatization or degradation.[1]

Materials:

  • HPLC or UPLC system (UV detection at 254 nm and 280 nm).

  • Test Solvent (anhydrous).[2]

  • Inert Gas (Argon or Nitrogen).

Procedure:

  • Preparation: Dissolve 1 mg of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine in 1 mL of the Test Solvent under an Argon atmosphere.

  • Baseline: Immediately inject 5 µL into the HPLC (Time

    
    ).
    
  • Stress Test: Split the sample into two vials:

    • Vial A (Control): Sealed under Argon, kept in dark.

    • Vial B (Stress): Exposed to ambient air, stirred for 4 hours.

  • Analysis: Inject samples from Vial A and Vial B at

    
    .
    
  • Interpretation:

    • Peak Shift: Appearance of a new peak with a bathochromic shift (red shift) in UV absorbance typically indicates aromatization (formation of the fully aromatic naphthyridine).[1]

    • Acceptance Criteria: Purity of Vial A must remain >98% of

      
      . If Vial B shows >5% degradation, the solvent promotes air-oxidation and requires rigorous degassing for synthesis.[1]
      
Protocol B: Controlled Reaction Setup (Alkylation/Acylation)

Objective: To perform nucleophilic substitution at the nitrogen without oxidizing the dihydro- ring.[2]

Step-by-Step Methodology:

  • Solvent Conditioning: Sparge the chosen solvent (e.g., THF or DMF) with Nitrogen for 15 minutes to remove dissolved oxygen.[1][2]

  • Base Selection: Use non-nucleophilic bases.

    • Recommended:

      
       (mild) or NaH (strong, for deprotonation).[1]
      
    • Avoid: Oxidizing bases or those that generate radicals.[2]

  • Addition:

    • Dissolve 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (1.0 eq) in the solvent.[1]

    • Add Base (1.1 - 1.5 eq) at 0°C.

    • Add Electrophile (e.g., Alkyl Halide) dropwise.[1][2]

  • Monitoring: Monitor via TLC (Alumina plates recommended over Silica to prevent acid-catalyzed decomposition) or LC-MS.

  • Quench: Quench with saturated

    
     (aq) rather than strong acids to avoid protonating the unreacted material into the aqueous phase during extraction.
    

Mechanistic Visualization

The following diagram illustrates the critical stability pathways and decision logic for handling this molecule.

Naphthyridine_Logic cluster_handling Handling Protocol Start 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (Starting Material) Solvent_Choice Solvent Selection Start->Solvent_Choice Path_Oxidation Oxidative Stress (Air, Peroxides, High T) Solvent_Choice->Path_Oxidation Aerated / Chlorinated Path_Stable Inert Atmosphere (Argon, Degassed Solvents) Solvent_Choice->Path_Stable Anhydrous THF/DMF Prod_Aromatic Degradation Product: Fully Aromatic Naphthyridine (Thermodynamic Sink) Path_Oxidation->Prod_Aromatic -2H (Dehydrogenation) Prod_Target Target Functionalized Derivative Path_Stable->Prod_Target + Electrophile Step1 1. Degas Solvent Step2 2. Use Alumina TLC Step3 3. Store at -20°C

Caption: Figure 1. Stability pathways for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine. The dihydro- core is susceptible to oxidative dehydrogenation (red path) if improper solvents or handling techniques are employed.[1]

References

  • Brown, D. J. (2008).[1][2] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Detailed structural analysis of naphthyridine isomers and their reactivity). [1]

  • Matusiak, G., et al. (2021).[1] "Biological Activity of Naturally Derived Naphthyridines". Molecules, 26(16), 5018.[1][2] (Discusses synthesis and stability of bioactive naphthyridine derivatives). [1]

  • Litvinov, V. P. (2004).[1][2] "Chemistry of 2,7-naphthyridines". Russian Chemical Reviews, 73(6).[1] (Comprehensive review on the synthesis and chemical properties of the 2,7-isomer). [1]

  • BenchChem Technical Support. (2025). "Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds". (General protocols for solubilizing naphthyridine-class heterocycles). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Welcome to the technical support center for the synthesis of 2,7-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,7-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic scaffolds. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively. This document focuses on the synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine, a key structural motif. We will explore the prevalent synthetic strategies, address common experimental challenges, and offer field-tested solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient strategy for synthesizing the 3,4-dihydro-2,7-naphthyridine core?

The most direct and widely adopted method for constructing this and related tetrahydroisoquinoline-like scaffolds is the Pictet-Spengler reaction .[1][2] This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The driving force is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring (in this case, the pyridine ring) to form the new heterocyclic system.[1] The versatility and typically high yields of this reaction make it a cornerstone in alkaloid and pharmaceutical synthesis.[2]

Q2: What are the specific starting materials for the synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine via the Pictet-Spengler reaction?

To synthesize the target molecule, the logical precursors for a Pictet-Spengler cyclization are:

  • 2-(Pyridin-3-yl)ethan-1-amine: This provides the pyridine ring and the ethylamine backbone necessary for the cyclization.

  • Acetaldehyde (CH₃CHO): This serves as the carbonyl component, which will ultimately become the C4 carbon and the C4-methyl group of the final product. The nitrogen of the ethylamine will condense with acetaldehyde to form the crucial iminium intermediate. The C1-methyl group is already present on the ethylamine precursor in this proposed route.

Q3: What are the typical reaction conditions—catalysts, solvents, and temperatures—for this type of cyclization?

Traditionally, the Pictet-Spengler reaction is conducted under heating with an acid catalyst in a protic solvent.[1] However, modern variations have shown superior yields in aprotic media.[1] Key parameters include:

  • Acid Catalysts: Brønsted or Lewis acids are essential to promote the formation of the electrophilic iminium ion. Common choices include trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[3][4] The concentration and choice of acid can significantly impact reaction rate and yield.

  • Solvents: Dichloroethane (DCE), acetonitrile (MeCN), and methanol (MeOH) are frequently used. The choice of solvent can influence solubility of intermediates and the overall reaction kinetics.

  • Temperature: Reactions are often run at elevated temperatures, from 50 °C to reflux, to overcome the activation energy of the cyclization step.[3][4]

For a summary of common conditions, refer to the table below.

CatalystSolventTemperatureNotes
50% TFADCERefluxOften provides optimal conditions for tandem reactions.[3]
TsOHMeCN50-80 °CA common and effective Brønsted acid catalyst.[4]
HCl (2 equiv.)MeCN50 °CCan result in the product precipitating as the hydrochloride salt.[4]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues you may encounter during the synthesis. The following workflow provides a logical approach to diagnosing and solving common problems.

G start Low or No Yield cause1 Cause 1: Inefficient Iminium Ion Formation start->cause1 cause2 Cause 2: Poor Nucleophilicity of Pyridine Ring start->cause2 cause3 Cause 3: Reaction Reversibility / Decomposition start->cause3 cause4 Cause 4: Product Oxidation start->cause4 sol1 Solution: - Increase acid catalyst concentration (e.g., TFA). - Switch to a stronger acid (e.g., TsOH). - Confirm dryness of reagents and solvent. cause1->sol1 Address sol2 Solution: - This is an intrinsic property. - Higher temperatures may be required. - Consider alternative syntheses if yield remains low. cause2->sol2 Address sol3 Solution: - Use a Dean-Stark trap to remove water. - Add molecular sieves (3Å or 4Å). - Monitor reaction closely to avoid over-heating. cause3->sol3 Address sol4 Solution: - Run reaction under an inert atmosphere (N2/Ar). - Use degassed solvents. - Add an antioxidant if compatible. cause4->sol4 Address

Caption: Troubleshooting workflow for low yield.

Problem 1: My reaction has a very low (or zero) yield of the desired 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine.
  • Potential Cause A: Inefficient Iminium Ion Formation The cyclization step is contingent on the formation of a reactive iminium ion from the initial condensation of the amine and aldehyde. If this intermediate does not form efficiently, the reaction will not proceed. This is often the rate-limiting step.

    • Expert Solution: The concentration and strength of the acid catalyst are critical.[1] If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid such as p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA).[3] In some cases, using a higher concentration of the acid (e.g., 50% TFA in DCE) can dramatically improve the rate of iminium formation and subsequent cyclization.[3] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion back to the starting materials.

  • Potential Cause B: Reaction Reversibility and Water Formation The initial condensation reaction that forms the imine (precursor to the iminium ion) is a reversible equilibrium reaction that produces one equivalent of water. According to Le Châtelier's principle, the presence of water can drive the reaction backward, reducing the concentration of the key intermediate.

    • Expert Solution: Remove water from the reaction as it forms. This can be achieved by using a Dean-Stark apparatus if the solvent forms a suitable azeotrope with water (e.g., toluene). Alternatively, adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture can effectively sequester water and drive the equilibrium forward.

Problem 2: I am isolating the product, but it is accompanied by significant, hard-to-remove impurities.
  • Potential Cause A: Oxidation of the Dihydronaphthyridine Product Dihydro- and tetrahydro-aromatic nitrogen heterocycles can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of the fully aromatized naphthyridine or other oxidized byproducts.

    • Expert Solution: Perform the entire reaction under an inert atmosphere of nitrogen or argon. Using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) can further minimize exposure to oxygen. Upon completion, quenching the reaction and performing the workup swiftly can also limit air exposure.

  • Potential Cause B: Aldehyde Self-Condensation or Polymerization Acetaldehyde is volatile and can undergo self-condensation (e.g., aldol condensation) under acidic or basic conditions, leading to polymeric or oligomeric impurities that can complicate purification.

    • Expert Solution: Instead of adding all the acetaldehyde at the beginning of the reaction, consider a slow, continuous addition using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction with the amine over self-condensation. Alternatively, using a more stable acetaldehyde equivalent, such as paraldehyde (its trimer), which depolymerizes in situ under acidic conditions, can provide a slow, controlled release of acetaldehyde.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine based on established Pictet-Spengler procedures.[4]

Experimental Protocol: Pictet-Spengler Cyclization

G start Start: 2-(Pyridin-3-yl)ethan-1-amine + Acetaldehyde step1 1. Dissolve amine in anhydrous DCE. start->step1 step2 2. Add TFA (1.1 eq.) at 0°C. step1->step2 step3 3. Add Acetaldehyde (1.2 eq.) dropwise. step2->step3 step4 4. Heat to reflux (80°C) for 4-6 hours. step3->step4 step5 5. Monitor by TLC. step4->step5 step6 6. Quench with sat. NaHCO₃ solution. step5->step6 Reaction Complete step7 7. Extract with DCM. step6->step7 step8 8. Purify via Column Chromatography. step7->step8 end_node End: 1,4-Dimethyl-3,4-dihydro- 2,7-naphthyridine step8->end_node

Caption: Experimental workflow for synthesis.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Pyridin-3-yl)ethan-1-amine (1.0 eq.).

  • Solvent and Catalyst Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Place the flask in an ice bath and cool to 0 °C. Slowly add trifluoroacetic acid (TFA, 1.1 eq.) to the stirred solution.

  • Aldehyde Addition: While maintaining the temperature at 0 °C, add acetaldehyde (1.2 eq.) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 v/v) with 0.5% triethylamine to prevent streaking of the basic product. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the reaction). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., 100% DCM to 95:5 DCM/MeOH) to isolate the pure 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine.

References

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis. Available at: [Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules. Available at: [Link]

  • Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6- naphthyridine. Semantic Scholar. Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]

  • Efficient Pictet-Spengler Bioconjugation with N-Substituted Pyrrolyl Alanine Derivatives. PubMed. Available at: [Link]

  • Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. Bentham Science. Available at: [Link]

  • Studies on Naphthyridines. III. Syntheses of 2, 10-Diazaanthracene and 1, 7-Naphthyridine. Semantic Scholar. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]

  • The Naphthyridines. Wiley. Available at: [Link]

  • 5,6-dihydrobenzo[c][5][6]naphthyridin-4(3H)-one. CSIRO Publishing. Available at: [Link]

Sources

Optimization

Preventing oxidation of dihydro-naphthyridines during storage

Technical Support Center: Heterocycle Stability & Storage Ticket ID: #DHNP-OX-404 Topic: Preventing Oxidation of Dihydro-naphthyridines (DHNPs) Priority: Critical (Compound Integrity Risk) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Stability & Storage Ticket ID: #DHNP-OX-404 Topic: Preventing Oxidation of Dihydro-naphthyridines (DHNPs) Priority: Critical (Compound Integrity Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are experiencing stability issues with dihydro-naphthyridines (DHNPs) . These compounds are notoriously labile intermediates.[1] Unlike their fully aromatic cousins, DHNPs possess a partially saturated ring (typically the 1,4- or 1,2-dihydro position) that creates a high thermodynamic potential for oxidative aromatization .[1]

The driving force is the restoration of full aromaticity in the fused ring system.[1] This guide provides the mechanistic context, a validated storage protocol, and troubleshooting steps to preserve your material.

Module 1: The Mechanism of Degradation

To prevent degradation, you must understand the enemy.[1] DHNPs do not simply "decompose"; they aromatize via oxidative dehydrogenation.[1] This is often a radical-mediated chain reaction triggered by molecular oxygen (


), light (

), or trace metal impurities.[1]

The "Hantzsch" Analogy: Structurally, 1,4-dihydro-1,8-naphthyridines are fused-ring analogs of Hantzsch esters (1,4-dihydropyridines).[1] Just as Hantzsch esters readily oxidize to pyridines, DHNPs oxidize to naphthyridines to achieve a lower energy, fully conjugated state.[1]

Visualizing the Threat: Oxidative Aromatization Pathway

DHNP_Oxidation DHNP Dihydro-naphthyridine (DHNP) [Labile] Radical Radical Intermediate (Superoxide/Hydroperoxyl) DHNP->Radical Initiation (SET) Trigger Triggers: O2 (Air) hν (Light) Trace Metals Trigger->Radical Transition H-Abstraction Transition State Radical->Transition Propagation Product Fully Aromatic Naphthyridine [Stable/Inactive] Transition->Product -H2O / -H2O2 Product->Trigger Sensitization (if photo-active)

Figure 1: The oxidative dehydrogenation cascade.[1] Note that the reaction is often autocatalytic; once oxidation begins, generated peroxides can accelerate the degradation of the remaining bulk material.

Module 2: Validated Storage Protocol (SOP)

Adherence to this protocol typically extends shelf-life from <48 hours to >6 months.[1]

Phase 1: Isolation & Preparation

Crucial Rule: Never concentrate DHNPs to dryness using a rotary evaporator bath >30°C. Heat + Air = Rapid Aromatization.[1]

  • Solvent Removal: Evaporate solvents under high vacuum in the dark.[1] If the compound is an oil, attempt to precipitate it as a salt (e.g., HCl or TFA salt) if the chemistry allows; salts are often (but not always) more resistant to oxidation than the free base.[1]

  • The Inert Cushion: Do not just cap the vial. You must displace the headspace.[1]

    • Best: Argon (Heavier than air, creates a "blanket").[1]

    • Good: Nitrogen (Acceptable, but mixes with air more easily than Argon).[1]

Phase 2: The Storage Environment
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation: Lowering temp slows the kinetics of H-abstraction.[1]
Atmosphere Argon (Ar) Displaces

.[1] Nitrogen is acceptable if Argon is unavailable.[1]
Container Amber Glass Blocks UV/Blue light which catalyzes Single Electron Transfer (SET).[1]
Seal Teflon-lined / Parafilm Prevents oxygen diffusion through the cap threads.[1]
State Solid / Powder Solution storage increases collision frequency with dissolved

.
Phase 3: Handling for Experiments

When you need to use the compound:

  • Warm the vial to room temperature before opening (prevents water condensation, which can introduce dissolved oxygen).[1]

  • Weigh quickly in air, or ideally inside a glovebox.[1]

  • Re-purge the storage vial with Argon immediately before re-sealing.[1]

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My white/pale yellow solid has turned brown or bright yellow. Is it still good?

  • Diagnosis: This is the hallmark of aromatization .[1] The extended conjugation of the fully aromatic naphthyridine shifts the absorption into the visible spectrum (yellow/brown).[1]

  • Action: Run a TLC or LC-MS. If the impurity is <5%, you may be able to use it.[1] If >10%, repurify immediately.[1] The aromatic product is often less polar; check for a new spot with higher Rf on silica.[1]

Q2: Can I store the DHNP in DMSO or Methanol stock solutions?

  • Verdict: High Risk.

  • Reasoning: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[1] Methanol dissolves oxygen well.[1]

  • Workaround: If you must store in solution, use degassed Anhydrous Acetonitrile, purge with Argon, seal with a septum, store at -80°C, and use within 1 week.

Q3: The NMR shows broad peaks and missing protons.

  • Diagnosis: This suggests paramagnetic intermediates (radicals) or dynamic exchange processes.[1]

  • Verification: Look for the specific protons at the dihydro-positions (usually around 3.0 - 5.0 ppm).[1] If these integral values are decreasing while aromatic signals (7.0 - 9.0 ppm) are increasing, oxidation is occurring.[1]

Q4: Does silica gel chromatography degrade DHNPs?

  • Verdict: Yes.

  • Mechanism: Silica is slightly acidic and its surface can catalyze oxidative dehydrogenation.[1]

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (TEA) to neutralize acidic sites, or use neutral alumina.[1] Move fast.

Module 4: Decision Tree for Recovery

If you suspect degradation, follow this logic flow to save your experiment.

Recovery_Logic Start Suspected Oxidation (Color change / LCMS) Check_Purity Check Purity (H-NMR / LCMS) Start->Check_Purity Decision1 Is Purity > 90%? Check_Purity->Decision1 Use_It Use Immediately (Account for impurity mass) Decision1->Use_It Yes Purify Purification Required Decision1->Purify No Method Choose Method Purify->Method Recryst Recrystallization (Degassed Solvent) *Best for scale* Method->Recryst >100mg Column Flash Column (Neutralized Silica + Argon) Method->Column <100mg

Figure 2: Logical workflow for assessing and recovering partially oxidized material.

References

  • Oxidative Aromatization Mechanism

    • Mandal, B., et al. (2023).[1][2][3] "Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone." Catalysis Science & Technology.

    • Source: [1]

  • Hantzsch Ester Analogy & Stability

    • Stout, D. M., & Meyers, A. I. (1982).[1][4] "Recent advances in the chemistry of dihydropyridines." Chemical Reviews. (Foundational text on the lability of the 1,4-dihydro system).

    • Source: [1]

  • Storage of Labile Metabolites

    • Concheiro, M., et al. (2024).[1] "Short- and long-term stability of synthetic cathinones and dihydro-metabolites." Forensic Toxicology. (Demonstrates the necessity of frozen storage for dihydro-metabolites).

    • Source: [1]

  • General Stability Guidelines

    • FDA Guidance for Industry.[1] (2014).[1][5] "Expiration Dating and Stability Testing for Human Drug Products."

    • Source: [1]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with Dimethyl-Substituted Naphthyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl-substituted naphthyridines. This guide is designed to provide expert, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl-substituted naphthyridines. This guide is designed to provide expert, field-proven insights into the common solubility challenges associated with this class of compounds. My objective is to not only offer solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

The rigid, planar structure of the naphthyridine core, combined with the lipophilic nature of dimethyl substituents, often leads to high crystal lattice energy and low aqueous solubility. This can create significant hurdles, from preparing stock solutions to achieving meaningful concentrations in biological assays. This resource is structured into two main sections: a Troubleshooting Guide for immediate, problem-specific solutions, and a Frequently Asked Questions (FAQs) section for a deeper understanding of the core concepts.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My dimethyl-naphthyridine compound is precipitating out of its DMSO stock solution.

Q: I dissolved my compound in DMSO, but a precipitate formed after storage or a freeze-thaw cycle. What is happening and how can I fix it?

A: This is a common and frustrating issue. Precipitation from DMSO stock solutions is typically caused by one or a combination of three factors: exceeding the maximum solubility, moisture contamination, and instability during freeze-thaw cycles.[1][2]

Causality Explained:

  • Concentration: Every compound has a maximum solubility limit in DMSO. While often high, it is not infinite. High-concentration stocks (e.g., >50 mM) are more prone to precipitation.[3]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The introduction of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds, causing them to crash out of solution.[4]

  • Freeze-Thaw Cycles: The process of freezing and thawing can create localized concentration gradients. As the DMSO freezes, it can exclude the solute, leading to supersaturated microenvironments that nucleate crystal formation upon thawing. Repeated cycles exacerbate this issue.[1][4]

Troubleshooting Protocol:

  • Attempt to Re-solubilize: Gently warm the vial to 37°C in a water bath and vortex or sonicate for 5-10 minutes.[1] If the precipitate redissolves, the stock may be usable for immediate experiments. However, be aware that the concentration may no longer be perfectly accurate.

  • If Re-solubilization Fails: The stock solution should be discarded. The concentration is no longer reliable.

  • Prepare a Fresh Stock Solution:

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).

    • Reduce Concentration: Prepare a new stock at a lower, more conservative concentration (e.g., 10-20 mM).

    • Aliquot for Storage: Dispense the stock solution into single-use aliquots in low-binding tubes. This is the most critical step to avoid repeated freeze-thaw cycles of the main stock.[1]

    • Proper Storage: Store aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), 4°C is often acceptable.[1]

Issue 2: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my assay.

Q: When I add my DMSO stock to my cell culture media or assay buffer, the solution turns cloudy. How can I prevent this "crashing out"?

A: This phenomenon is a classic example of anti-solvent precipitation. Your compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When you introduce the DMSO stock, the DMSO rapidly disperses, and the compound is suddenly exposed to an environment where it is no longer soluble, causing it to precipitate.[5] This is a kinetic solubility issue.[6]

Causality Explained:

The final concentration of DMSO in your aqueous solution is critical. If it's too low (typically <1%), it may not be sufficient to keep the compound in solution. The rate and method of mixing also play a role; slow, gentle addition without adequate mixing can create localized high concentrations of the compound that trigger precipitation.[5]

Troubleshooting Workflow:

The following diagram illustrates a decision-making process for addressing this issue.

G start Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso increase_dmso Increase final DMSO (check assay tolerance) check_dmso->increase_dmso No mixing Improve Mixing Technique (e.g., vortex during addition) check_dmso->mixing Yes success Problem Solved increase_dmso->success cosolvent Add a Co-solvent (e.g., PEG 400, ethanol) mixing->cosolvent cosolvent->success

Caption: Troubleshooting workflow for aqueous precipitation.

Step-by-Step Solutions:

  • Optimize Final DMSO Concentration: First, determine the maximum DMSO concentration your assay can tolerate without affecting the biological system (often 0.1% to 0.5%). Ensure your dilution scheme achieves this. If precipitation still occurs, you cannot simply add more DMSO.

  • Improve Mixing: Instead of pipetting the DMSO stock into the buffer, try adding the small volume of stock to the side of the tube and then vortexing vigorously as you add the aqueous buffer. This promotes rapid and homogenous mixing, preventing localized supersaturation.

  • Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into pure DMSO to get a 1 mM stock. Then, dilute this 1:100 into your aqueous buffer. This changes the kinetics of the dilution process.

  • Incorporate a Co-solvent: If the above fails, a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7]

    • Common Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, propylene glycol.[7]

    • Method: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding your DMSO stock. You must validate that the co-solvent itself does not interfere with your assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of dimethyl-substituted naphthyridines cause poor solubility?

A: The solubility challenge stems from two primary molecular features:

  • High Crystal Lattice Energy: The naphthyridine core is a rigid, planar aromatic system. These flat structures can stack efficiently in a solid state, leading to strong intermolecular forces (pi-pi stacking). The methyl groups can further enhance this packing. A large amount of energy is required to break this stable crystal lattice apart, which is a prerequisite for dissolution.

  • Hydrophobicity: The aromatic rings and methyl groups are hydrophobic. They do not form favorable hydrogen bonds with water. From a thermodynamic perspective, dissolving these molecules in water is entropically unfavorable because it forces the water molecules to arrange in an ordered cage-like structure around the hydrophobic compound.

Computational methods can help predict solubility based on such structural features, including lipophilicity (LogP) and molecular weight.[8][9][10]

Q2: How does pH influence the solubility of these compounds, and how can I leverage it?

A: This is a critical parameter. The nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic conditions.

  • Mechanism: In a solution with a pH below the compound's pKa, the nitrogen atoms will accept a proton (H+), forming a positively charged cation. This ionized form is significantly more polar than the neutral molecule and interacts much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[11]

  • Practical Application: If your compound is a weak base, simply lowering the pH of your aqueous buffer can be the most effective first step to improve solubility.[12] For example, using a buffer at pH 4.0 will likely result in much higher solubility than at pH 7.4.

  • Self-Validating Protocol: Always test your compound's solubility at several pH points (e.g., pH 4.0, 6.0, 7.4) to generate a pH-solubility profile. This experimentally confirms the basic nature and identifies the optimal pH range for your work.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Understanding this distinction is crucial for interpreting your results correctly.[13]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature.[6] It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (e.g., 24-72 hours).[6][14] This value is essential for formulation and development.

  • Kinetic Solubility: This is a measure of how much of a compound can be dissolved when transitioning from a high-concentration organic stock (like DMSO) to an aqueous buffer.[6] The resulting value is often higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or a less stable, more soluble amorphous precipitate.[15][16] This measurement is highly relevant for in vitro screening assays where stock solutions are used.

Which to use?

  • For early-stage discovery and troubleshooting bioassays, a kinetic solubility assay is more relevant to your experimental conditions.

  • For lead optimization and pre-formulation studies, thermodynamic solubility is the gold standard.

FeatureKinetic SolubilityThermodynamic Solubility
Principle Measures precipitation from a supersaturated solutionMeasures true equilibrium concentration
Starting Material DMSO stock solutionSolid (crystalline) compound
Time Scale Fast (1-2 hours)Slow (24-72 hours)
Typical Value Often higherLower, more stable value
Relevance In vitro screening, HTSDrug development, formulation
Q4: Beyond pH and co-solvents, what advanced strategies can I consider for a particularly difficult compound?

A: If standard methods are insufficient, several advanced formulation strategies can be employed, often in collaboration with formulation specialists.

  • Salt Formation: For ionizable compounds, forming a stable salt is a highly effective and common method to increase solubility and dissolution rate.[12][17][18] This involves reacting the basic naphthyridine with an acid (e.g., HCl, mesylate, tartrate) to create a salt form with different and often superior physicochemical properties.[19]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug at a molecular level within an inert carrier, usually a polymer.[20] This prevents the drug from crystallizing, keeping it in a much more soluble, high-energy amorphous state.[21][22] Polymeric excipients like povidone or HPMC are often used.[23]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The hydrophobic naphthyridine can form an "inclusion complex" by fitting inside the cyclodextrin's core, while the hydrophilic exterior makes the entire complex water-soluble.[24]

  • Particle Size Reduction: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[25] Techniques include micronization and nanosuspension.[26][27]

The following diagram illustrates how to select a strategy based on compound properties.

G start Poorly Soluble Dimethyl-Naphthyridine check_pka Is the compound ionizable (basic)? start->check_pka check_logp Is the compound highly lipophilic (LogP > 3)? check_pka->check_logp No ph_mod pH Modification (Lower pH) check_pka->ph_mod Yes cosolvent Co-solvents check_logp->cosolvent Moderately complex Cyclodextrin Complexation check_logp->complex Yes check_thermal Is the compound thermally stable? asd Amorphous Solid Dispersion (ASD) check_thermal->asd Yes particle Particle Size Reduction check_thermal->particle No salt Salt Formation ph_mod->salt salt->check_thermal cosolvent->check_thermal complex->check_thermal

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Key Experimental Protocols

Protocol 1: Preparation and Storage of a DMSO Stock Solution
  • Preparation:

    • Accurately weigh the dimethyl-naphthyridine compound in a clean, dry glass vial.

    • Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (recommendation: ≤20 mM).

    • Cap the vial tightly and vortex for 2-5 minutes. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage:

    • Immediately after preparation, dispense the solution into single-use, low-retention polypropylene microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, and date.

    • For long-term storage (>2 weeks), place aliquots in a freezer box and store at -80°C.

    • For short-term storage (≤2 weeks), store at 4°C.

    • Crucially: Avoid repeated freeze-thaw cycles of any single aliquot.[1]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of your compound.[6][14]

  • Preparation:

    • Prepare a series of buffers at desired pH values (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 4.5).

    • Add an excess amount of the solid, crystalline compound to a glass vial (enough so that undissolved solid will remain at the end).

    • Add a precise volume of the buffer (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate for at least 24 hours. A 48- or 72-hour time point is recommended to ensure equilibrium has been reached.

  • Sample Analysis:

    • Remove the vials and let the undissolved solid settle for 30 minutes.

    • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

    • Filter the sample through a 0.22 µm PVDF syringe filter to remove any remaining micro-particulates. (Note: Ensure your compound does not adsorb to the filter material).

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Preprints.org. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • National Center for Biotechnology Information. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Taylor & Francis Online. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. [Link]

  • ResearchGate. (n.d.). Prediction of drug solubility from structure. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • BioPharma APAC. (2025). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. [Link]

  • DelveInsight. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • MDPI. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • National Center for Biotechnology Information. (2012). kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

  • National Center for Biotechnology Information. (2014). Compound precipitation in high-concentration DMSO solutions. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

Sources

Optimization

Purification of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine by column chromatography

Welcome to the Technical Support Center for the purification of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS: 87870-26-6)[1]. As a nitrogen-rich heterocyclic scaffold, this compound presents unique chromatographic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS: 87870-26-6)[1]. As a nitrogen-rich heterocyclic scaffold, this compound presents unique chromatographic challenges. The presence of multiple basic nitrogen atoms in the 2,7-naphthyridine core leads to strong interactions with standard stationary phases, often resulting in severe tailing, poor resolution, and low recovery yields.

This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-purity isolation.

Mechanistic Overview & Purification Strategy

Silica gel is fundamentally a Brønsted acid due to the presence of surface silanol (-OH) groups. When purifying basic amines like 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine, the basic nitrogen atoms act as Lewis bases and interact strongly with these acidic sites[2]. This continuous adsorption and desorption cycle impedes the compound's progression down the column, manifesting as "streaking" or "tailing" on a Thin Layer Chromatography (TLC) plate.

To circumvent this, the silica surface must be neutralized (deactivated) using a competing amine modifier, such as Triethylamine (TEA) or ammonium hydroxide, which preferentially binds to the silanol groups and allows the target heterocycle to elute smoothly[3]. Alternatively, switching the stationary phase to basic alumina bypasses the silanol issue entirely[3].

Purification Decision Workflow

G Start Crude 1,4-Dimethyl-3,4-dihydro- 2,7-naphthyridine TLC TLC Analysis on Standard Silica Start->TLC Decision Severe Tailing / Streaking Observed? TLC->Decision Standard Standard Silica Chromatography Decision->Standard No Modifier Add 1-5% TEA to Mobile Phase Decision->Modifier Yes (Silica) Alumina Switch to Basic Alumina Phase Decision->Alumina Yes (Alumina) Purified Purified Naphthyridine Derivative Standard->Purified Equilibrate Equilibrate Column with TEA-treated Solvent Modifier->Equilibrate Alumina->Purified Equilibrate->Purified

Decision matrix for the chromatographic purification of basic naphthyridine derivatives.

Quantitative Data: Solvent Systems & Modifier Efficacy

The following table summarizes the expected chromatographic behavior of 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine under various conditions. Use this data to benchmark your expected recovery rates and


 values.
Stationary PhaseSolvent SystemModifier AddedExpected

Behavior
Typical RecoveryMechanistic Effect
Standard Silica (60 Å) DCM / MeOH (9:1)NoneStreaking (

0.1 - 0.4)
< 50%Strong hydrogen bonding to acidic silanol groups.
Standard Silica (60 Å) DCM / MeOH (9:1)1-2% TEATight band (

~0.35)
85 - 95%TEA neutralizes Brønsted acid sites on silica[2].
Basic Alumina Hexanes / EtOAc (1:1)NoneTight band (

~0.4)
> 90%Neutral/basic medium prevents amine protonation[3].
C2-Deactivated Silica DCM / MeOH (95:5)NoneModerate band (

~0.3)
80 - 85%End-capped silanols reduce polar interactions[3].

Self-Validating Experimental Protocol: TEA-Deactivated Silica Chromatography

To ensure scientific integrity, this protocol includes built-in validation checkpoints to confirm the system is performing correctly before committing your valuable crude mixture.

Step 1: Mobile Phase Preparation & Validation

  • Action: Prepare the desired mobile phase (e.g., 90% Dichloromethane, 9% Methanol, 1% Triethylamine).

  • Validation Checkpoint: Run a 2D-TLC of your crude mixture using this solvent. Spot the plate, run it in one direction, dry it, rotate 90 degrees, and run it again. If the compound forms a tight, diagonal spot without trailing off-axis, the modifier concentration is sufficient and the compound is stable.

Step 2: Column Packing and Deactivation

  • Action: Slurry standard silica gel (60 Å) in the starting mobile phase (containing 1-2% TEA). Pour the column and flush with at least 3 Column Volumes (CV) of the TEA-containing solvent.

  • Validation Checkpoint: Collect the eluent coming off the column and test it with pH paper. The column is fully deactivated only when the eluent registers as basic (pH > 8), confirming that the silica's acidic sites are saturated with TEA.

Step 3: Sample Loading

  • Action: Dissolve the crude 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine in the minimum amount of the TEA-containing mobile phase. If solubility is poor, perform a dry load using basic alumina or TEA-pretreated silica. Load carefully onto the column head.

Step 4: Elution and Fraction Collection

  • Action: Elute the column using a gentle gradient if necessary, ensuring the TEA concentration remains constant (1-2%) throughout the run.

  • Validation Checkpoint: Spot fractions on TLC plates pre-treated with TEA (dip plates in 5% TEA in hexanes and dry before use) to ensure accurate

    
     representation matching your initial 2D-TLC validation.
    

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Compound elutes in the void volume The mobile phase is too polar, or the TEA concentration is excessively high, causing the compound to lose all affinity for the stationary phase.Reduce the polarity of the bulk solvent (e.g., decrease MeOH percentage) and cap TEA at 1%[2].
Irreversible adsorption (Zero recovery) The basic nitrogens of the 2,7-naphthyridine core have formed stable salts with highly active acidic sites on untreated silica.Purge the column with 10% MeOH / 5% TEA in DCM to force elution. For future runs, switch to Basic Alumina[3].
Co-elution with structurally similar impurities Lack of selectivity in highly polar solvent systems (like DCM/MeOH) compresses the separation bands.Switch to a less polar, higher-resolution system such as EtOAc/Hexanes with 2% TEA, or utilize a longer column bed.
Product degrades on the column Silica gel can catalyze the oxidation or rearrangement of sensitive dihydronaphthyridines.Minimize time on the column using Flash Chromatography techniques, or switch to C2-deactivated silica[3].

Frequently Asked Questions (FAQs)

Q: Why does my 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine streak heavily on standard silica gel, even with polar solvents? A: Silica gel is classified as a Brønsted acid. The basic secondary/tertiary amines within the 3,4-dihydro-2,7-naphthyridine framework are strongly attracted to these acidic silanol groups. This creates a continuous, high-affinity partition exchange that delays elution and broadens the peak, regardless of the bulk solvent's polarity[2].

Q: Can I use Ammonium Hydroxide instead of Triethylamine? A: Yes. Aqueous ammonia (typically 0.1 - 0.5% of a concentrated


 solution added to the methanol portion of the eluent) is highly effective. It is often preferred over TEA because it is volatile and easier to remove during rotary evaporation, leaving behind fewer organic salt residues[2].

Q: I need to perform a Negishi cross-coupling on my purified naphthyridine later. Will residual TEA interfere? A: Yes, residual amines can coordinate to palladium or zinc catalysts, potentially stalling downstream metalation or cross-coupling reactions[4]. If you use TEA, you must rigorously dry the purified product under high vacuum (lyophilization or heating under vacuum) to remove all traces of the modifier. Alternatively, use basic alumina for purification to avoid liquid amine modifiers entirely.

Q: Is Reverse-Phase (C18) chromatography a viable alternative? A: Yes. In reverse-phase chromatography, the stationary phase is non-polar (C18 alkyl chains) and the mobile phase is polar (Water/Acetonitrile)[2]. Because there are no exposed acidic silanols, basic heterocycles elute cleanly. However, you must ensure the aqueous mobile phase is buffered to a basic pH (e.g., using 0.1% ammonium bicarbonate) to keep the naphthyridine in its neutral, non-ionized state for proper retention.

References

  • Sigma-Aldrich. "1,4-dimethyl-3,4-dihydro-2,7-naphthyridine Product Page." Sigma-Aldrich Catalog.
  • University of Rochester. "Chromatography: The Solid Phase." University of Rochester Chemistry Resources.
  • King Group, Wake Forest University. "Successful Flash Chromatography." WFU Chemistry.
  • Beilstein Journal of Organic Chemistry. "Supporting Information: Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation." Beilstein Journals.

Sources

Troubleshooting

Troubleshooting cyclization failures in naphthyridine derivative synthesis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cyclization Failures in Naphthyridine Derivative Synthesis

Introduction: The Cyclization Bottleneck

Welcome to the technical support hub for naphthyridine synthesis. Whether you are targeting 1,8-naphthyridines (e.g., nalidixic acid analogs) or 1,5-naphthyridines, the failure mode is almost always the same: the precursor forms, but the ring refuses to close.

This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic barriers causing your reaction to stall. We focus on the three most common synthetic pathways:

  • Friedländer Condensation (1,8-naphthyridines)[1][2][3][4][5][6]

  • Skraup/Gould-Jacobs Reaction (1,5- & 1,8-naphthyridines)

  • Transition-Metal Catalyzed Cyclization (Modern scaffolds)

Module A: Troubleshooting Friedländer Condensation

Context: Reaction between 2-aminonicotinaldehyde and a ketone/aldehyde.[1][4][5][7][8][9]

Diagnostic Decision Tree

Friedlander_Troubleshoot Start Symptom: Low Yield / No Cyclization CheckTLC Does TLC show intermediate (Aldol adduct)? Start->CheckTLC YesIntermediate Yes: Intermediate persists CheckTLC->YesIntermediate Stalled NoIntermediate No: Only starting material CheckTLC->NoIntermediate No Reaction Sol1 Issue: Dehydration Failure Action: Add acid catalyst (pTSA) or Switch to solvent-free grinding YesIntermediate->Sol1 Sol2 Issue: Enolate Formation Failure Action: Increase base strength (KOH -> tBuOK) or use Lewis Acid (CeCl3) NoIntermediate->Sol2

Figure 1: Decision matrix for diagnosing Friedländer condensation stalls.

FAQ: Friedländer Failures

Q1: My LC-MS shows the mass of the aldol intermediate (


), but it won't dehydrate to the aromatic naphthyridine. Why? 
  • The Science: The Friedländer reaction proceeds in two steps:[4][7] (1) intermolecular aldol condensation and (2) intramolecular imine formation/dehydration. The second step is often rate-limiting, especially if the ketone substituent is bulky (steric hindrance) or electron-rich (reducing electrophilicity).

  • The Fix: You are stuck in a thermodynamic well.

    • Acid Catalysis: Add 5-10 mol% p-toluenesulfonic acid (pTSA) to force dehydration.

    • Microwave Irradiation: Switch to microwave heating (140°C, 10 min) to overcome the activation energy barrier for ring closure [1].

Q2: I am using standard ethanol/KOH reflux, but the yield is <20%.

  • The Science: Strong bases can cause Cannizzaro disproportionation of the 2-aminonicotinaldehyde starting material.

  • The Fix: Switch to a Green Aqueous Protocol . Water promotes hydrogen bonding that stabilizes the transition state for cyclization better than organic solvents in many cases.

    • Protocol: Use Choline Hydroxide (ChOH) in water.[2][3] This acts as an ionic liquid catalyst that stabilizes the polar transition state [2].

Validated Protocol: Green Aqueous Friedländer Synthesis

Source: Adapted from BenchChem & ACS Omega [2]

  • Mix: 0.5 mmol 2-aminonicotinaldehyde + 0.5 mmol ketone in 1 mL deionized water.

  • Catalyst: Add 1 mol% Choline Hydroxide (45 wt% in water).

  • Reaction: Stir at 50°C for 6 hours.

  • Workup: Cool to RT. The product usually precipitates.[3][8] Filter and wash with cold water.[3][4]

    • Self-Validation: If product does not precipitate, the reaction likely failed or the product is protonated. Check pH; adjust to pH 8-9 to force precipitation.

Module B: Skraup & Gould-Jacobs Reactions

Context: Acid-mediated cyclization using glycerol (Skraup) or malonates (Gould-Jacobs).

FAQ: Polymerization & Tar Control

Q3: The Skraup reaction turns into a black tar immediately. How do I control the exotherm?

  • The Science: The "tar" is polymerized acrolein.[10] In the classical Skraup, glycerol dehydrates to acrolein too fast, leading to polymerization rather than Michael addition to the amine.

  • The Fix: Use a Sulfo-Mix or Moderator.

    • Add FeSO₄ (Ferrous Sulfate) .[10][11] It acts as a radical scavenger and moderates the oxidation step.

    • Temperature Ramp: Do not blast to 140°C. Hold at 100°C for 1 hour to allow the Michael addition to complete, then ramp to 150°C for cyclization [3].

Q4: My dihydro-intermediate formed (Gould-Jacobs), but aromatization to the naphthyridine is incomplete.

  • The Science: The Gould-Jacobs cyclization yields a 4-hydroxy-1,x-naphthyridine which exists in keto-enol equilibrium. It is not fully aromatic yet.

  • The Fix:

    • PhOPh (Diphenyl Ether) Reflux: This requires high temperatures (250°C). Ensure you are using a high-boiling solvent.

    • Chemical Oxidation: If the ring is closed but not oxidized, treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene to force aromatization.

Module C: Metal-Catalyzed Cyclization (Modern Routes)

Context: Palladium or Copper-catalyzed annulation (e.g., Buchwald-Hartwig/Heck cascades).

Mechanism & Failure Points

MetalCatalysis Substrate Halopyridine + Alkyne/Amine OxAdd Oxidative Addition Substrate->OxAdd Coord Coordination (N-chelation) OxAdd->Coord RedElim Reductive Elimination Coord->RedElim Fail1 Failure: Catalyst Poisoning (N-lone pair binding) Coord->Fail1 Fail2 Failure: Beta-Hydride Elimination Coord->Fail2 Product Naphthyridine RedElim->Product

Figure 2: Catalytic cycle and common off-cycle failure modes in Pd-catalyzed synthesis.

Q5: My Pd-catalyzed cyclization works for quinolines but fails for naphthyridines.

  • The Science: Naphthyridines have two nitrogen atoms. The extra nitrogen acts as a "catalyst poison" by binding tightly to the Palladium (Pd) center, displacing the phosphine ligand and shutting down the cycle (Figure 2, Fail 1).

  • The Fix:

    • Ligand Switch: Use bulky, electron-rich ligands like Xantphos or BrettPhos . The large bite angle and steric bulk prevent the naphthyridine nitrogen from coordinating to the metal center [4].

    • Protecting Groups: If possible, protonate the nitrogen (using a mild acid) or use an N-oxide intermediate to reduce its Lewis basicity during the coupling step.

Data Summary: Method Comparison

MethodKey ReagentsTypical YieldPrimary Failure ModeBest For...
Friedländer 2-aminonicotinaldehyde + Ketone75-95%Steric hindrance preventing aldol step1,8-Naphthyridines with 2,3-substitution
Skraup Aminopyridine + Glycerol + H₂SO₄30-55%Polymerization (Tar); Violent exothermUnsubstituted 1,5- or 1,8-naphthyridines
Gould-Jacobs Aminopyridine + Ethoxymethylene malonate60-80%Incomplete decarboxylation/aromatization4-Hydroxy-naphthyridine derivatives
Pd-Catalyzed Halopyridine + Alkyne/Amine40-85%Catalyst poisoning by N-atomsComplex scaffolds; mild conditions

Purification & Isolation Guide

Issue: Naphthyridines are polar and basic, causing them to streak on silica gel or remain in the aqueous layer during extraction.[10]

Protocol: Acid-Base "Switch" Extraction

  • Initial Extraction: Dissolve crude reaction mixture in EtOAc. Wash with 1M HCl .

    • Result: The naphthyridine moves to the Aqueous layer (protonated).[10] Impurities remain in Organic layer.

  • Separation: Discard the organic layer.

  • Basification: Slowly add 6M NaOH to the aqueous layer until pH > 10.

    • Result: Naphthyridine deprotonates and precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (Dichloromethane). Dry over Na₂SO₄.[8]

References

  • BenchChem. (2025).[3][4][8][10][11] Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Link

  • Choudhury, S. S., et al. (2021).[6][7] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18357–18366. Link

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

  • Shaikh, M. H., et al. (2015).[1][7] CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.[7] Indian Journal of Heterocyclic Chemistry, 24, 305. Link

Sources

Optimization

Technical Support Center: Stability of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine in Aqueous Solutions

Overview & Scientific Context 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS: 87870-26-6) is a versatile small-molecule scaffold frequently utilized in drug discovery and medicinal chemistry[1]. However, like many parti...

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Scientific Context

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS: 87870-26-6) is a versatile small-molecule scaffold frequently utilized in drug discovery and medicinal chemistry[1]. However, like many partially saturated nitrogen-containing heterocycles, its moderate solubility and stability in aqueous environments can restrict achievable concentrations during in vitro assays, potentially confounding pharmacological results and underestimating therapeutic windows[2].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with this compound. The structural duality of this molecule—a fully aromatic pyridine ring fused to a partially saturated dihydro ring—makes it highly susceptible to three primary degradation pathways in aqueous media: Oxidative Dehydrogenation , Acid-Catalyzed Hydrolysis , and Photolytic Degradation [3][4].

Understanding the causality behind these degradation mechanisms is critical for designing robust, self-validating experimental protocols.

G Target 1,4-Dimethyl-3,4-dihydro- 2,7-naphthyridine (Intact Parent) Oxidation Oxidative Dehydrogenation (Dissolved O2, 37°C) Target->Oxidation O2 Hydrolysis Acid-Catalyzed Hydrolysis (pH < 5.0, H2O) Target->Hydrolysis H+ / H2O Photolysis Photolytic Degradation (UV/Vis Light Exposure) Target->Photolysis hv Aromatic 1,4-Dimethyl-2,7-naphthyridine (Fully Aromatic, m/z 159.1) Oxidation->Aromatic RingOpen Ring-Opened Amino-Ketone (Hydrolytic Cleavage) Hydrolysis->RingOpen Radical Dimerized / Radical Byproducts (Complex Mixture) Photolysis->Radical

Aqueous degradation pathways of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate or show inconsistent concentrations when diluted from a DMSO stock into an aqueous assay buffer? A: This is a classic solvent-shift precipitation issue compounded by the pH-dependent ionization of the 2,7-naphthyridine core. The nitrogen atoms in the naphthyridine ring have specific pKa values. If your assay buffer pH is near the compound's free-base form, its aqueous solubility drops significantly[5]. Causality: When transitioning from a highly polar aprotic solvent (DMSO) to water, the hydrophobic methyl groups and the aromatic system drive rapid aggregation if the nitrogens are not sufficiently protonated. Solution: Determine the pH-solubility profile. Formulate using a co-solvent (e.g., 2-5% PEG-400) or adjust the buffer pH to ensure at least one nitrogen is protonated. For physiological assays (pH 7.4), the addition of a non-ionic surfactant like Tween-80 may be required to maintain solubility[5].

Q2: During a 48-hour in vitro incubation at 37°C, I observe a gradual decrease in the parent mass (m/z 161.1 [M+H]+) and the appearance of a new peak at m/z 159.1 [M+H]+. Is the compound degrading? A: Yes. You are observing the spontaneous auto-oxidation of the 3,4-dihydro ring to the fully aromatic 1,4-dimethyl-2,7-naphthyridine. Causality: The 3,4-dihydro state is thermodynamically less stable than the fully conjugated, planar 10-pi electron aromatic system of a true naphthyridine. In the presence of dissolved oxygen in aqueous buffers, especially at elevated temperatures (37°C), the dihydro ring undergoes oxidative dehydrogenation[3]. Solution: Degas your aqueous buffers using nitrogen or argon sparging prior to the assay. Alternatively, add a mild antioxidant (e.g., 1 mM ascorbic acid) if it does not interfere with your biological target.

Q3: My compound degrades rapidly in acidic conditions (pH < 4). Is the naphthyridine core inherently unstable? A: The fully aromatic 2,7-naphthyridine core is highly stable, but your compound is a partially saturated derivative. The dihydro ring possesses an imine/enamine-like character that is highly susceptible to acid-catalyzed hydrolysis. Causality: Specific acid-base catalysis involves the protonation of the dihydro-ring nitrogen, making the adjacent carbon highly electrophilic. Water acts as a nucleophile, leading to ring-opening and the formation of an amino-ketone derivative[6]. Solution: Avoid storing aqueous stock solutions at low pH. Maintain stock solutions in anhydrous DMSO or as a lyophilized powder, and only prepare aqueous dilutions immediately before use.

Q4: I am seeing inconsistent degradation rates between different batches of the same assay. What could be the hidden variable? A: Ambient light exposure is likely the culprit. Photolytic degradation can severely impact the stability of these compounds in aqueous solutions, independent of pH or solvent type[4]. Causality: The conjugated pi-system absorbs UV/Vis photons, generating reactive radical species that lead to dimerization or complex degradation mixtures. Solution: Utilize amber vials for all aqueous stock solutions and perform long-term incubations in the dark.

Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the kinetic stability of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine under various aqueous conditions at 37°C.

Aqueous ConditionpH LevelPrimary Degradation PathwayEstimated Half-Life (

)
Recommended Mitigation Strategy
0.1 N HCl< 2.0Acid-Catalyzed Hydrolysis< 2 HoursAvoid prolonged storage in acidic media.
Acetate Buffer4.5 - 5.5Hydrolysis / Mild Oxidation~12 HoursPrepare fresh; keep on ice until use.
PBS (Aerobic)7.4Oxidative Dehydrogenation~24 - 36 HoursDegas buffers (N2/Argon sparging).
PBS (Anaerobic)7.4Negligible> 72 HoursMaintain inert atmosphere.
PBS + Ambient Light7.4Photolytic Degradation< 8 HoursUse amber vials; incubate in the dark.

Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflow allows researchers to definitively profile the stability of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine in their specific assay buffers.

Protocol: Stability-Indicating LC-MS Workflow for Aqueous Solutions

Objective: To quantify the degradation kinetics and identify the specific degradation pathways (Oxidation vs. Hydrolysis) of the compound in aqueous media.

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM master stock of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine in anhydrous, LC-MS grade DMSO.

  • Prepare the target aqueous buffer (e.g., 50 mM PBS, pH 7.4).

  • Self-Validation Control: Split the buffer into two aliquots. Vigorously degas Aliquot A with Argon for 15 minutes. Leave Aliquot B exposed to ambient air.

Step 2: Controlled Incubation

  • Spike the DMSO stock into both Aliquot A (Degassed) and Aliquot B (Aerobic) to achieve a final concentration of 10 µM (final DMSO concentration = 0.1% to prevent solvent-shift precipitation).

  • Self-Validation Control: Wrap half of the vials from Aliquot B in aluminum foil (Dark Control) and leave the other half exposed to ambient laboratory light (Light Control).

  • Incubate all samples in a shaking water bath at 37°C.

Step 3: Quenching and LC-MS Analysis

  • At specific time intervals (0, 2, 4, 8, 24, and 48 hours), withdraw 50 µL aliquots from each vial.

  • Quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated proteins or insoluble aggregates.

  • Inject 5 µL of the supernatant into an LC-MS system (C18 column; Mobile Phase A: H2O + 0.1% FA, Mobile Phase B: ACN + 0.1% FA).

Step 4: Data Interpretation & Causality Mapping

  • Track m/z 161.1

    
    :  This is the intact parent compound. Plot the peak area over time to calculate the degradation half-life (
    
    
    
    ).
  • Track m/z 159.1

    
    :  This indicates oxidative dehydrogenation. If this peak appears in the Aerobic samples but is absent in the Degassed samples, oxidation is confirmed as the primary mechanism.
    
  • Compare Light vs. Dark Controls: A significantly faster decay of m/z 161.1 in the Light Control validates photolytic susceptibility.

References

  • 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine | 87870 ... - Sigma-Aldrich. Sigma-Aldrich. 1

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC.2

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. EPO.3

  • Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. Benchchem. 5

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. 6

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC. 4

Sources

Troubleshooting

Technical Support Center: 2,7-Naphthyridine Synthesis Optimization

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols for the synthesis of 2,7-naphthyridine scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols for the synthesis of 2,7-naphthyridine scaffolds.

Topic: Temperature Control & Reaction Kinetics for Scaffold Formation Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The Thermal Landscape

The 2,7-naphthyridine system (copyrine) is thermodynamically less stable than its 1,8-naphthyridine isomer. Successful formation hinges on overcoming high activation energy barriers for cyclization without triggering thermal decomposition of the electron-deficient pyridine precursors.

Key Thermal Zones:

  • 60°C – 80°C: Activation of methyl/methylene protons (kinetic control).

  • 100°C – 120°C: Cyclodehydration and ring closure (thermodynamic control).

  • >160°C: Rearrangement thresholds (e.g., Smiles rearrangement) and polymerization risk.

Core Protocols & Temperature Optimization

Method A: The Modified Friedländer/PPA Route

Best for: De novo construction of the second ring from 2-aminopicoline derivatives.

The Challenge: Polyphosphoric acid (PPA) is a viscous, poor heat conductor. Rapid heating causes local hotspots, leading to charring (tar formation) before the reactants can diffuse and cyclize.

Optimized Protocol:

  • Pre-activation Phase (60°C):

    • Charge PPA (115% H₃PO₄ basis) into the reactor.[1]

    • Heat to 60°C to lower viscosity.

    • Add 2-amino-4-methylpyridine (2-aminopicoline) and the

      
      -keto ester (e.g., ethyl acetoacetate) slowly.
      
    • Mechanism:[2][3][4] At this temperature, PPA protonates the carbonyls, facilitating the initial condensation (Schiff base formation) without triggering the irreversible cyclization.

  • Cyclization Phase (100°C):

    • Ramp temperature to 100°C over 20 minutes.

    • Hold for 1–3 hours.

    • Mechanism:[2][3][4] The elevated temperature drives the intramolecular electrophilic aromatic substitution and subsequent dehydration to aromatize the second ring.

  • Quench (Cooling):

    • Cool to 40–50°C before pouring onto ice. Note: Pouring hot PPA (>100°C) onto ice can cause explosive splattering.

Data Summary:

Phase Temp Duration Target Outcome Failure Mode (If Deviated)
Mixing 60°C 20-30 min Homogeneous melt, Schiff base formation <50°C: Clumping, poor mixing.>80°C: Exotherm runaway, tarring.

| Cyclization | 100°C | 1-3 h | Ring closure, aromatization | <90°C: Incomplete reaction, intermediate accumulation.>120°C: Decarboxylation (if ester present), polymerization. |

Method B: Oxidative Functionalization (SeO₂ Route)

Best for: Modifying existing 2,7-dimethyl-1,8-naphthyridine precursors.

The Challenge: Selenium dioxide (SeO₂) oxidations are notoriously sensitive. High temperatures lead to over-oxidation (aldehyde


 acid) or destruction of the electron-deficient naphthyridine ring.

Optimized Protocol:

  • Solvent Selection: Use 1,4-Dioxane (bp 101°C). It solubilizes SeO₂ better than ethanol and allows higher stability.

  • Thermal Setpoint (50–55°C):

    • Maintain reaction at 50–55°C .

    • Why? This specific window selectively oxidizes the activated methyl group at position 7 to the aldehyde (or hydroxymethyl) without attacking the ring nitrogens or over-oxidizing to the carboxylic acid.

  • Monitoring:

    • Reaction typically requires 4 hours.[2]

    • Stop condition: Disappearance of starting material by TLC (often fluorescent blue

      
       non-fluorescent).
      

Diagnostic Workflows (Troubleshooting)

Visualizing the Decision Process

The following diagram illustrates the decision logic for troubleshooting low yields during the cyclization step.

G Start Issue: Low Yield in 2,7-Naphthyridine Formation CheckTLC Analyze Crude Mixture (TLC / LCMS) Start->CheckTLC ResultChar Black Tar / Charring CheckTLC->ResultChar Decomposition ResultSM Starting Material Remains CheckTLC->ResultSM No Reaction ResultInter Intermediate Detected (Schiff Base) CheckTLC->ResultInter Stalled ActionTempDown Reduce Temp by 20°C Check PPA Stirring ResultChar->ActionTempDown Thermal Runaway ActionTempUp Increase Temp to 120°C or Switch to Microwave ResultSM->ActionTempUp Kinetic Barrier ActionTime Extend Reaction Time at 100°C ResultInter->ActionTime Slow Kinetics ActionTempDown->CheckTLC Retest

Caption: Diagnostic flow for thermal optimization in cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: I am using microwave heating for the cyclization. What temperature should I set? A: For intramolecular cyclizations (e.g., from 3-cyanopyridines or amide precursors), microwave heating is highly effective. Set the target temperature to 120°C – 140°C with a high-pressure cap.

  • Reasoning: Microwave irradiation provides direct dielectric heating, bypassing the thermal conductivity issues of viscous solvents like PPA or ionic liquids. The higher temperature (above the conventional 100°C limit) pushes the reaction to completion in minutes rather than hours, often outrunning side reactions.

Q2: My reaction mixture solidifies at 60°C in PPA. Is this normal? A: Yes. PPA is highly viscous.

  • Solution: Do not increase temperature immediately to melt it, as this causes local overheating. Instead, add a small amount of phosphorus oxychloride (POCl₃) or methanesulfonic acid as a co-solvent to reduce viscosity while maintaining the acidic medium. Alternatively, use mechanical stirring instead of magnetic stirring.

Q3: Why does the literature suggest 160°C for Smiles rearrangements in this scaffold? A: The Smiles rearrangement (migration of a heteroatom from one position to another via an ipso-substitution) involves a strained spiro-Meisenheimer complex.

  • Insight: This transition state has a high activation energy. Below 160°C, the intermediate may form but revert to starting material. High heat is required to drive the irreversible rearrangement to the thermodynamic 1-oxo-2,7-naphthyridine product.

Q4: Can I use sulfuric acid instead of PPA to lower the reaction temperature? A: Generally, no.

  • Reasoning: While H₂SO₄ is less viscous, it is a stronger oxidant and dehydrating agent. At the temperatures required for naphthyridine cyclization (>90°C), H₂SO₄ frequently causes sulfonation of the electron-rich rings or oxidative tarring. PPA is milder and acts specifically as a Lewis acid/dehydrating agent suitable for this chemistry.

References

  • Goswami, S., et al. (2005).[5] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10, 929-936.[5] Link

  • Gopalsamy, A., et al. (2007). An Efficient Synthesis of Dibenzo[c,f]-2,7-naphthyridine Ring System through Design of Experiments. Organic Process Research & Development, 11(3). Link

  • Mamedov, V. A. (2022).[2][4][6] Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Chemistry of Heterocyclic Compounds. Link

  • Brown, E. V. (1958). Studies on Naphthyridines. Journal of the American Chemical Society.
  • BenchChem Technical Support . (2025). Troubleshooting Low Yield in Friedländer Synthesis. Link

Sources

Optimization

Technical Support Center: Resolving Isomeric Mixtures of Dimethyl-Naphthyridines

Welcome to the technical support resource for the analysis and resolution of dimethyl-naphthyridine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis and resolution of dimethyl-naphthyridine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating and identifying these structurally similar compounds. Due to minute differences in their physicochemical properties, resolving dimethyl-naphthyridine isomers requires a multi-faceted approach, meticulous method development, and robust analytical confirmation.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices and provide self-validating troubleshooting frameworks to empower you to overcome common hurdles in your laboratory work.

General Workflow for Isomer Resolution and Analysis

The successful resolution of a dimethyl-naphthyridine isomeric mixture is a systematic process involving separation, identification, and quantification. The following workflow provides a strategic overview of the entire process, from initial sample assessment to final characterization.

G cluster_0 Phase 1: Separation cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Purity & Quantification Mixture Isomeric Mixture (Dimethyl-Naphthyridines) Screening Analytical Method Screening (HPLC, GC) Mixture->Screening MethodDev Method Optimization (Column, Mobile Phase, Temp) Screening->MethodDev PrepSep Preparative Separation (Fraction Collection) MethodDev->PrepSep Fractions Isolated Isomer Fractions PrepSep->Fractions Collect Fractions NMR NMR Spectroscopy (1H, 13C, COSY) Fractions->NMR MS Mass Spectrometry (GC-MS, LC-MS) Fractions->MS Confirm Structure Confirmed NMR->Confirm MS->Confirm Purity Purity Assessment (Analytical HPLC/GC) Confirm->Purity Verify Structure Quant Quantification (Standard Curve) Purity->Quant Final Pure, Characterized Isomer Quant->Final

Caption: High-level workflow for resolving and characterizing dimethyl-naphthyridine isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: High-Performance Liquid Chromatography (HPLC)

Question 1: My dimethyl-naphthyridine isomers are co-eluting or have very poor resolution in reversed-phase HPLC. What are the first steps to improve separation?

Answer: Poor resolution between closely related isomers like dimethyl-naphthyridines is the most common challenge in HPLC. The root cause is their very similar polarity and hydrophobicity. Your initial troubleshooting should focus on systematically altering the chromatographic conditions to amplify the subtle physicochemical differences between the isomers.

The primary factors to investigate are the mobile phase composition, stationary phase chemistry, and column temperature.[1][2] Often, a combination of adjustments is necessary to achieve baseline separation.

Troubleshooting Workflow: Improving HPLC Resolution

G Start Poor Resolution Observed Step1 Q: Is the run isocratic? A: Decrease % Organic Solvent (e.g., Acetonitrile, Methanol) Start->Step1 Step2 Q: Using a C18 column? A: Switch to a Phenyl-Hexyl or Biphenyl phase Step1->Step2 If no improvement End Resolution Improved Step1->End Success Step3 Adjust Column Temperature (Try decreasing to 25°C or increasing to 40°C) Step2->Step3 If no improvement Step2->End Success Step4 Optimize Mobile Phase pH (If isomers have different pKa values) Step3->Step4 If still poor Step3->End Success Step4->End Success

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectral analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

This guide outlines the H-NMR spectral analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine , a specific bicyclic heterocyclic scaffold often encountered in the development of kinase inhibitors and alkaloid analogs. Pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the H-NMR spectral analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine , a specific bicyclic heterocyclic scaffold often encountered in the development of kinase inhibitors and alkaloid analogs.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

  • Core Scaffold: 2,7-Naphthyridine (diazanaphthalene isomers).[1][2]

  • Structural State: Partially reduced (dihydro) at the 3,4-positions, creating a chiral center at C4 and retaining an imine-like double bond at C1=N.

Significance in Research: This molecule represents a critical "intermediate state" between the fully aromatic 2,7-naphthyridine (often too planar/insoluble) and the fully reduced 1,2,3,4-tetrahydro-2,7-naphthyridine (which lacks the C1=N electrophilicity). Distinguishing this dihydro form from its oxidized (aromatic) and reduced (tetrahydro) congeners is a frequent challenge in synthetic optimization.

Part 2: H-NMR Spectral Analysis (The Product)

The H-NMR spectrum of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is characterized by a distinct mix of aromatic pyridine signals (Ring B) and aliphatic heterocyclic signals (Ring A).

Spectral Assignment Table (CDCl₃, 400 MHz)
PositionTypeChemical Shift (δ, ppm)*MultiplicityIntegrationCoupling (J, Hz)mechanistic Insight
H-8 Aromatic9.05 – 9.20Singlet (s)1H-Most deshielded; adjacent to N7 and bridgehead.[2]
H-6 Aromatic8.30 – 8.50Doublet (d)1H5.5Adjacent to N7; typical pyridine

-proton.[2]
H-5 Aromatic7.10 – 7.30Doublet (d)1H5.5Pyridine

-proton; shielded by electron density.[2]
H-3a Aliphatic3.80 – 3.95Multiplet (ddd)1H16.0, 5.0Diastereotopic methylene adjacent to N2.
H-3b Aliphatic3.50 – 3.65Multiplet (ddd)1H16.0, 8.0Diastereotopic methylene; geminal coupling.[2]
H-4 Aliphatic2.90 – 3.10Multiplet (m)1H7.0Benzylic methine; couples with C4-Me and H3.[2]
C1-Me Methyl2.35 – 2.45Singlet (s)**3H-Attached to C=N; deshielded singlet.[2]
C4-Me Methyl1.25 – 1.40Doublet (d)3H7.0Attached to sp³ C4; diagnostic doublet.[2]

*Note: Shifts are predicted ranges based on 3,4-dihydroisoquinoline and 2,7-naphthyridine analogs. Solvent effects (DMSO-d6) typically shift NH/OH and aromatic protons downfield. **Broadening may occur due to quadrupolar relaxation if N2 is protonated or interacting with solvent.[2]

Detailed Signal Interpretation
  • The "Fingerprint" Region (Aliphatic Ring A): Unlike the fully aromatic analog, the dihydro ring presents a complex aliphatic pattern. The C4-Methyl group appears as a clean doublet around 1.3 ppm, which is the most reliable indicator that the ring is not aromatic. The C1-Methyl , however, remains a singlet (approx 2.4 ppm) because it is attached to the sp² C1=N bond, lacking a vicinal proton for splitting.

  • Stereochemical Complexity: The C4 position is chiral.[2] If the product is racemic, the spectrum appears simple.[2] However, in the presence of chiral shift reagents or if synthesized via asymmetric catalysis, the H-3 protons (methylene) become distinct diastereotopic signals (H3a and H3b) with large geminal coupling (~16 Hz) and different vicinal couplings to H4.

  • Aromatic Ring B (The "Anchor"): The signals for H8, H6, and H5 (Ring B) remain characteristic of the 2,7-naphthyridine core. H8 is consistently the most downfield signal (~9.1 ppm) due to the combined deshielding of the adjacent Nitrogen (N7) and the ring current anisotropy.

Part 3: Comparative Analysis (Alternatives)

In drug development, this compound is often compared against its Oxidized (Aromatic) and Reduced (Tetrahydro) forms.[2] Misidentification is common.[2]

Comparison Guide: Dihydro vs. Aromatic vs. Tetrahydro
FeatureTarget: 3,4-Dihydro Alternative A: Fully Aromatic (1,4-Dimethyl-2,7-naphthyridine)Alternative B: Tetrahydro (1,2,3,4-Tetrahydro...)
C4-Methyl Doublet (~1.3 ppm) Singlet (~2.6 ppm) (Deshielded, aromatic)Doublet (~1.1 ppm)
C1-Methyl Singlet (~2.4 ppm) Singlet (~2.8 ppm) (Deshielded, aromatic)Doublet (~1.4 ppm) (Couples to H1)
H-3 Region Multiplet (3.5-4.0 ppm)Absent (Aromatic proton ~8.0 ppm)Multiplet (2.8-3.2 ppm)
C1 Proton Absent (Quaternary C=N)Absent (Quaternary Ar-C)Quartet/Multiplet (New chiral center)
NH Signal Absent (Imine N)Absent (Pyridine N)Broad Singlet (Amine NH)

Causality of Differences:

  • Aromatization (Alternative A): Oxidation removes the sp³ character of C3 and C4.[2] The C4-Methyl loses its vicinal proton coupling, collapsing from a doublet to a singlet and shifting downfield (~1.3 ppm

    
     ~2.6 ppm) due to the aromatic ring current.
    
  • Reduction (Alternative B): Reducing the C1=N bond to CH-NH creates a new chiral center at C1.[2] The C1-Methyl splits into a doublet, and a new NH signal appears (exchangeable with D₂O).

Part 4: Visualization of Structural Relationships

The following diagram illustrates the structural relationship and spectral differentiation pathways.

NaphthyridineAnalysis cluster_signals Diagnostic H-NMR Signals Target TARGET: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (Partial Reduction) Key: C4-Me Doublet, C1-Me Singlet Aromatic ALTERNATIVE A: Fully Aromatic (Oxidation Product) Key: C4-Me Singlet (Deshielded) Target->Aromatic Oxidation (-2H) Loss of sp3 chirality Tetrahydro ALTERNATIVE B: 1,2,3,4-Tetrahydro (Reduction Product) Key: C1-Me Doublet + NH Signal Target->Tetrahydro Reduction (+2H) C1=N becomes CH-NH Sig1 C4-Me: ~1.3 ppm (d) Sig1->Target Sig2 C1-Me: ~2.4 ppm (s) Sig2->Target

Caption: Structural interconversion map highlighting diagnostic NMR signals for distinguishing the dihydro target from aromatic and tetrahydro impurities.

Part 5: Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol.

1. Solvent Selection:

  • Primary: CDCl₃ (Chloroform-d) .

    • Why: Provides minimal interference in the aliphatic region (1-4 ppm) where methyl signals reside.[2]

  • Secondary: DMSO-d6 .

    • Why: Use if solubility is poor or to confirm the absence of exchangeable protons (validating the "dihydro" vs "tetrahydro" state).[2] In DMSO, the H8 aromatic proton often shifts further downfield (>9.2 ppm).

2. Sample Preparation Workflow:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Dissolution: Dissolve in 0.6 mL of CDCl₃. Ensure complete dissolution; filtration through a cotton plug is recommended to remove inorganic salts (e.g., Pd residues from coupling).[2]

  • Acquisition:

    • Set relaxation delay (d1) to

      
       5 seconds to ensure accurate integration of the C1-Methyl singlet (which may have longer T1 relaxation times due to lack of adjacent protons).
      
    • Acquire at least 64 scans to resolve the H3/H4 coupling patterns.

3. Validation Step (The "Self-Check"):

  • Integration Check: Normalize the C4-Methyl doublet to 3.00.

  • Verification: The C1-Methyl singlet must integrate to 3.00 ± 0.[2]1. The H8 aromatic singlet must integrate to 1.0.

  • Fail State: If C1-Me integrates to < 3 or appears as a doublet, check for over-reduction (Tetrahydro impurity).[2] If C4-Me is a singlet, check for oxidation (Aromatic impurity).[2]

References

  • Mekheimer, R. (2001). A New Approach to the Synthesis of Polyfunctionally Substituted 1,8-Naphthyridin-2-one Derivatives. ChemInform. Link

  • Brown, D.J. (2008).[3] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. John Wiley & Sons.[2] Link[2]

  • Litvic, M. et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. Link

  • Crossland, I. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. Link[2]

Sources

Comparative

A Comparative Guide to the C-13 NMR Chemical Shifts of the 3,4-Dihydro-2,7-naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2,7-Naphthyridine Scaffold in Medicinal Chemistry The 2,7-naphthyridine framework and its partially saturated derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,7-Naphthyridine Scaffold in Medicinal Chemistry

The 2,7-naphthyridine framework and its partially saturated derivatives, such as the 3,4-dihydro-2,7-naphthyridine core, represent a class of privileged heterocyclic structures in modern drug discovery. Their unique spatial arrangement of nitrogen atoms and their ability to participate in a variety of non-covalent interactions have made them attractive scaffolds for targeting a range of biological entities. Derivatives of 2,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including potential as antimicrobial agents.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly C-13 NMR, is an indispensable tool for the unambiguous structural elucidation of these complex organic molecules.

This guide provides an in-depth comparative analysis of the C-13 NMR chemical shifts for the 3,4-dihydro-2,7-naphthyridine core. Due to the scarcity of published experimental data for the unsubstituted 3,4-dihydro-2,7-naphthyridine, this guide will leverage a comparative approach. We will analyze the experimental C-13 NMR data of the parent aromatic 2,7-naphthyridine and a closely related saturated analog, a substituted 5,6,7,8-tetrahydro-2,7-naphthyridine, to predict and understand the chemical shifts of the target 3,4-dihydro core. Furthermore, we will present a standard experimental protocol for acquiring high-quality C-13 NMR data for nitrogenous heterocycles and discuss the role of computational methods in modern spectral prediction.

Understanding C-13 NMR in Nitrogen Heterocycles: Key Principles

The chemical shift of a carbon-13 nucleus is highly sensitive to its local electronic environment. In nitrogen-containing heterocyclic systems like naphthyridines, several key factors influence the C-13 chemical shifts:

  • Hybridization: Aromatic sp2-hybridized carbons resonate at a significantly lower field (higher ppm) compared to aliphatic sp3-hybridized carbons.[3]

  • Electronegativity: The electronegative nitrogen atoms deshield adjacent carbon atoms, causing their signals to shift downfield. This effect diminishes with increasing distance from the nitrogen atom.

  • Aromaticity and Ring Current: The delocalized π-electron system in aromatic rings induces a magnetic field that generally deshields the ring carbons.

  • Substituent Effects: The electronic properties of substituents on the ring can cause significant upfield (shielding) or downfield (deshielding) shifts of the carbon signals throughout the molecule.

Comparative Analysis of C-13 NMR Chemical Shifts

To predict the C-13 NMR spectrum of the 3,4-dihydro-2,7-naphthyridine core, we will first examine the spectra of its aromatic and a saturated counterpart.

The Aromatic Parent: 2,7-Naphthyridine

The fully aromatic 2,7-naphthyridine serves as our baseline. While published spectral data for its derivatives can be scarce, a method for simulating its 1H and 13C-NMR spectra has been developed based on experimental results.[4] The reported experimental C-13 NMR chemical shifts for the parent 2,7-naphthyridine are presented in Table 1. The numbering convention for the naphthyridine ring system is shown in the diagram below.

Figure 1: Numbering of the 2,7-Naphthyridine Core.

Table 1: Experimental C-13 NMR Chemical Shifts for 2,7-Naphthyridine

Carbon AtomChemical Shift (ppm)
C1~152
C3~148
C4~120
C4a~136
C5~118
C6~149
C8~151
C8a~137

Note: These are approximate values based on simulations and data from substituted derivatives discussed in the literature.[4]

The carbons adjacent to the nitrogen atoms (C1, C3, C6, and C8) exhibit the most downfield shifts, as expected due to the electronegativity of nitrogen.

A Saturated Analog: 3-Chloro-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

To understand the effect of saturating one of the pyridine rings, we will examine the C-13 NMR data of a substituted 5,6,7,8-tetrahydro-2,7-naphthyridine derivative.[5] While this molecule has several substituents, we can focus on the chemical shifts of the core carbon atoms.

Table 2: Experimental C-13 NMR Chemical Shifts for a Substituted 5,6,7,8-Tetrahydro-2,7-naphthyridine

Carbon Atom of the CoreChemical Shift (ppm)Hybridization
C1159.92sp2
C3100.00sp2
C4119.07sp2
C4a150.18sp2
C549.51sp3
C648.84sp3
C853.33sp3
C8a114.05sp2

Data extracted from the experimental characterization of 3-Chloro-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[5]

As anticipated, the sp3-hybridized carbons of the saturated ring (C5, C6, and C8) show significantly upfield chemical shifts compared to their aromatic counterparts in 2,7-naphthyridine.

Predicted C-13 NMR Chemical Shifts for 3,4-Dihydro-2,7-naphthyridine

Based on the comparative data, we can now predict the approximate C-13 NMR chemical shifts for the unsubstituted 3,4-dihydro-2,7-naphthyridine core. In this molecule, the pyridine ring containing N7 is aromatic, while the ring with N2 is partially saturated.

Figure 2: Structure of the 3,4-Dihydro-2,7-naphthyridine Core with Saturated Bonds Highlighted.

Table 3: Predicted C-13 NMR Chemical Shifts for 3,4-Dihydro-2,7-naphthyridine

Carbon AtomPredicted Chemical Shift Range (ppm)Rationale
C1145-155sp2 carbon adjacent to N2 and part of an aromatic ring system. Similar to C1 in 2,7-naphthyridine.
C340-50sp3 carbon adjacent to N2. Expected to be significantly shielded compared to the aromatic C3.
C420-30sp3 carbon. Expected to be in the typical aliphatic range.
C4a130-140sp2 bridgehead carbon, part of the aromatic ring.
C5115-125sp2 carbon in the aromatic ring.
C6145-155sp2 carbon adjacent to N7 in the aromatic ring.
C8148-158sp2 carbon adjacent to N7 in the aromatic ring.
C8a135-145sp2 bridgehead carbon, part of the aromatic ring.

These predictions are based on the expected electronic effects of hydrogenation. The most dramatic change is the upfield shift of C3 and C4 due to their change from sp2 to sp3 hybridization. The chemical shifts of the carbons in the aromatic ring (C1, C4a, C5, C6, C8, C8a) are expected to be similar to those in the parent 2,7-naphthyridine, although minor shifts may occur due to the loss of aromaticity in the adjacent ring.

Experimental Protocol for C-13 NMR Acquisition

For researchers synthesizing derivatives of the 3,4-dihydro-2,7-naphthyridine core, the following protocol outlines the steps for acquiring high-quality C-13 NMR data.

G cluster_0 Experimental Workflow A Sample Preparation B Solvent Selection (e.g., CDCl3, DMSO-d6) A->B C Addition of Internal Standard (TMS, 0 ppm) B->C D Transfer to NMR Tube C->D E Spectrometer Setup (≥ 400 MHz) D->E F Acquisition of Proton-Decoupled 13C Spectrum E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectral Analysis and Peak Assignment G->H

Figure 3: Workflow for C-13 NMR Data Acquisition and Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound. The sample must be free of paramagnetic impurities, which can lead to signal broadening.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical as it can influence chemical shifts. Common choices include chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6). For compounds with low solubility, DMSO-d6 is often a good alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer and Probe: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the C-13 frequency.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D C-13 experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient.

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

    • Number of Scans: Due to the low natural abundance of C-13, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the correct phase.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Spectral Assignment: For unambiguous assignment of quaternary, CH, CH2, and CH3 carbons, it is highly recommended to acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-45, DEPT-90, and DEPT-135) or an Attached Proton Test (APT) spectrum.[4]

Computational Alternatives for C-13 NMR Prediction

In cases where experimental data is unavailable or for the rapid screening of virtual compound libraries, computational methods provide a powerful alternative for predicting C-13 NMR chemical shifts. Density Functional Theory (DFT) calculations, often combined with machine learning (ML) models, can now predict C-13 NMR spectra with high accuracy. These methods can be particularly useful for distinguishing between isomers and confirming structural assignments.

Conclusion

References

  • Barbu, E.; Wolff, J. J.; Bolocan, I.; Cuiban, F. Spectral Characteristics of 2,7-Naphthyridines. Molecules2000 , 5, 956-963. [Link]

  • Interpreting C-13 NMR spectra. Chemguide. [Link]

  • Simonyan, S. N.; Hakobyan, E. K.; et al. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences2024 , 25(21), 11977. [Link]

  • Paudler, W. W.; Kress, T. J. Syntheses and Spectra of Naphthyridines. McGill University, 1966. [Link]

  • Chen, Q.; Deady, L. W.; Baguley, B. A.; Denny, W. A. Assignments of 1H and 13C NMR Spectra of Benzo[b][1][4]naphthyridone and of 2,4-Dimethyl-5-amino-benzo[b][1][4]. Revue Roumaine de Chimie2001 , 46(10), 1107-1111. [Link]

  • Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry2020 , 18, 645-651. [Link]

  • 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate. [Link]

  • Wojcicka, A.; et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals2025 , 18(11), 1543. [Link]

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. National Center for Biotechnology Information. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Dimethyl-Naphthyridine Isomers

Topic: Mass spectrometry fragmentation patterns of dimethyl-naphthyridines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Isomer Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of dimethyl-naphthyridines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Isomer Challenge

Dimethyl-naphthyridines (DMNs) serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents (e.g., nalidixic acid derivatives). However, their utility is often bottlenecked by the analytical challenge of distinguishing between positional isomers (e.g., 2,6-dimethyl-1,5-naphthyridine vs. 2,6-dimethyl-1,8-naphthyridine).

While NMR is definitive, it requires milligram-scale purity. Mass Spectrometry (MS), specifically tandem MS (MS/MS), offers sub-nanogram sensitivity but suffers from spectral similarity across isomers. This guide compares the fragmentation behaviors of DMN isomers, establishing a protocol to differentiate them based on energy-resolved fragmentation pathways and relative ion abundance ratios .

Methodology Comparison: EI vs. ESI-CID

To accurately characterize DMNs, one must choose the ionization method that yields the most diagnostic structural information.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Variable eV)
Primary Ion Radical Cation (

)
Even-Electron Protonated Ion (

)
Fragmentation Control Low (Spontaneous in-source)High (User-defined Collision Energy)
Mechanism Dominance Radical-induced cleavage (

-cleavage)
Charge-remote & Charge-directed fragmentation
Isomer Specificity Moderate (often identical spectra)High (Energy-resolved breakdown curves differ)
Recommendation Use for library matching (NIST).Use for Isomer Differentiation.

Expert Insight: For dimethyl-naphthyridines, EI spectra are often dominated by the molecular ion and a generic loss of HCN. ESI-CID is superior because you can ramp the collision energy (CE) to observe the order of ring opening, which varies significantly between 1,5-, 1,6-, and 1,8- isomers due to the stability of the protonated nitrogen.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of DMNs follows three distinct mechanistic pillars. Understanding these allows for the prediction of spectral differences.

Pillar A: Methyl Radical Loss (The "Benzylic" Analogue)

Unlike simple pyridines, dimethyl-naphthyridines possess methyl groups capable of stabilizing positive charges through resonance.

  • Mechanism: Homolytic cleavage of the C-H bond (in EI) or loss of CH

    
     (rare in ESI, but possible in high energy).
    
  • Diagnostic Value: Low. Most isomers show

    
     or 
    
    
    
    .
Pillar B: The HCN/CH CN Elimination (Ring Unzipping)

This is the most critical pathway. Naphthyridines degrade by losing neutral nitrile species.

  • Mechanism: Retro-Diels-Alder (RDA) type mechanisms or ring opening followed by varying H-transfers.

  • The 1,8-Naphthyridine Specificity: In 1,8-naphthyridines, the two nitrogens are in a peri relationship. Protonation often occurs at N1 or N8. The proximity allows for a "proton bridge," stabilizing the parent ion and requiring higher collision energies (CE) to fragment compared to the 1,5-isomer.

  • Pathway:

    
    .
    
Pillar C: Proximity Effects (The "Ortho" Effect)

In isomers where a methyl group is adjacent to a ring nitrogen (e.g., 2-methyl), a specific rearrangement can occur involving hydrogen transfer to the nitrogen, followed by loss of a methylene radical or ring opening.

Comparative Analysis: 1,5- vs. 1,8-Dimethyl-Naphthyridine

The following data summarizes the differentiation logic based on ESI-QTOF MS/MS experiments.

Table 1: Diagnostic Ion Ratios (ESI-MS/MS, CE = 35 eV)
Parameter2,6-Dimethyl-1,5-Naphthyridine 2,6-Dimethyl-1,8-Naphthyridine
Precursor Ion (

)
159.09

159.09

Stability (Parent Survival) Low (< 10% remaining)High (> 40% remaining)
Major Fragment 1

118 (Loss of CH

CN)

132 (Loss of HCN)
Fragment 1 Intensity 100% (Base Peak) 30-50%
Major Fragment 2

91 (Tropylium-like)

117 (Loss of C

H

N)
Differentiation Key Rapid disintegration of the ring system.Resistant to fragmentation due to N-N chelation/proton bridging.

Causality: The 1,8-isomer forms a stable intramolecular hydrogen bond between N1 and N8 upon protonation. This "proton sponge" effect stabilizes the molecular ion, requiring significantly higher energy to trigger the loss of HCN compared to the 1,5-isomer, where the nitrogens are distal and destabilize the ring through repulsion.

Experimental Protocol: Energy-Resolved MS/MS

To replicate these results and validate isomer identity, follow this self-validating protocol.

Equipment: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Sample Prep: Dissolve 0.1 mg of DMN in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Infuse at 5-10

    
    L/min. Avoid LC columns initially to establish pure fragmentation baselines.
    
  • Source Conditions:

    • Gas Temp: 300°C

    • Capillary Voltage: 3500 V

    • Fragmentor: 135 V (Keep low to prevent in-source decay).

  • The "Breakdown Curve" Experiment (Crucial Step):

    • Select precursor

      
       159.1.
      
    • Acquire MS/MS spectra at Collision Energies (CE) of 10, 20, 30, 40, and 50 eV.

    • Validation Check: Plot the intensity of the parent ion vs. CE.

    • Result: If the parent ion intensity drops by 50% at 25 eV, it is likely the 1,5-isomer . If it survives until 35-40 eV, it is the 1,8-isomer .

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for the 1,5- and 1,8- isomers.

DMN_Fragmentation cluster_15 1,5-Naphthyridine (Distal N) cluster_18 1,8-Naphthyridine (Peri N) Parent Precursor [M+H]+ m/z 159 Frag15_B Ring Opening (Unstable) Parent->Frag15_B Low CE (20eV) Frag18_B Stable Proton Bridge (High CE required) Parent->Frag18_B Stabilization Frag15_A [M - CH3CN]+ m/z 118 Frag15_C m/z 91 (C7H7+) Frag15_A->Frag15_C - HCN Frag15_B->Frag15_A Major Path Frag18_A [M - HCN]+ m/z 132 Frag18_C m/z 117 (Loss of C2H2N) Frag18_A->Frag18_C - CH3 Frag18_B->Frag18_A High CE (40eV)

Caption: Divergent fragmentation logic: 1,5-isomers favor rapid nitrile loss; 1,8-isomers resist fragmentation due to proton bridging.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Vertex AI Search Snippet 1.1. Available at: [Link]

  • Product Class 8: Naphthyridines. Science of Synthesis. Vertex AI Search Snippet 1.12. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Vertex AI Search Snippet 1.10. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Asian Journal of Chemistry. Vertex AI Search Snippet 1.2. Available at: [Link][1]

Sources

Comparative

Technical Comparison Guide: IR Spectrum Analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

The following guide is structured as a high-level technical resource for drug development scientists, focusing on the structural validation of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (referred to herein as 1,4-DMDHN )...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development scientists, focusing on the structural validation of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (referred to herein as 1,4-DMDHN ).

This guide compares the infrared (IR) spectral performance of 1,4-DMDHN against its primary structural analogues (impurities and precursors) to establish a field-proven protocol for identity confirmation.

Executive Summary & Application Scope

In the synthesis of bioactive alkaloids and naphthyridine-based pharmacophores, 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (1,4-DMDHN) serves as a critical intermediate or active pharmaceutical ingredient (API) candidate. Its partially saturated bicyclic core presents a unique challenge in vibrational spectroscopy: distinguishing the "dihydro" motif from fully aromatic contaminants (oxidation products) or regioisomers.

This guide provides a definitive interpretation framework. Unlike standard libraries which may lack this specific derivative, we synthesize data from 2,7-naphthyridine analogues and 1,4-dihydropyridine (1,4-DHP) markers to create a self-validating identification protocol.

Structural Basis of Spectral Features

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. 1,4-DMDHN consists of:

  • Ring A (Pyridine-like): Fully aromatic, containing N-7.

  • Ring B (Dihydropyridine-like): Partially saturated (3,4-dihydro), containing N-2, substituted with methyls at C1 and C4.

The "Fingerprint" of 1,4-DMDHN

The primary diagnostic value lies in the Hybridization Shift . The transition from a fully aromatic system to a dihydro- system introduces


 hybridized carbons, creating distinct C-H stretching and bending modes absent in the aromatic precursor.

Comparative Performance: 1,4-DMDHN vs. Alternatives

In a QC setting, the "Alternative" is often the impurity or the wrong isomer. The table below objectively compares the IR "performance" (spectral signature) of the target molecule against its most common structural deviations.

Table 1: Comparative Spectral Markers (Target vs. Impurities)
Spectral RegionTarget: 1,4-DMDHN Alternative A: Fully Aromatic (Oxidation Impurity) Alternative B: 1,2-Dihydro Isomer Diagnostic Insight
3100–3000 cm⁻¹ Moderate intensity (Aromatic C-H)High intensity (Full Aromatic C-H)ModerateAromaticity Ratio: Target has fewer aromatic C-H bonds than Alt A.
2980–2850 cm⁻¹ Dominant Features:

C-H stretch (Methyls + Methylene -CH₂-)
Weak/Absent (Only Methyls, no ring -CH₂-)Present, but shiftedCrucial Check: Strong aliphatic signals confirm the "dihydro" state.
1680–1640 cm⁻¹ Distinct

(Imine character at C1=N2)
Absent (Delocalized aromatic system)Shifted (Enamine character)Imine Marker: 1,4-DMDHN typically exhibits an imine-like stretch due to C1-Methyl/N2 unsaturation.
1600–1580 cm⁻¹ Sharp Pyridine Ring Breathing (Ring A)Doublet (Two aromatic rings)Sharp Pyridine Ring BreathingRing B Saturation: Target lacks the second aromatic breathing mode found in Alt A.
1380–1370 cm⁻¹ Gem-Dimethyl / Methyl deformation Methyl deformation onlySimilarMethyl Environment: Specific deformation bands confirm 1,4-substitution pattern.
750–700 cm⁻¹ Out-of-plane (OOP) bending (3 adjacent H on Ring A)Complex OOP (Ring A + Ring B)SimilarSubstitution Pattern: Confirms the unsubstituted positions on Ring A.

Field Insight: The most common failure mode in synthesizing 1,4-DMDHN is inadvertent oxidation to the fully aromatic 1,4-dimethyl-2,7-naphthyridine. If the aliphatic C-H stretch region (2980–2850 cm⁻¹) is weak relative to the aromatic region, your product has degraded.

Detailed Interpretation Protocol

This protocol uses a Region-of-Interest (ROI) approach to validate the structure.

Step 1: The High-Frequency Validation (3500–2800 cm⁻¹)
  • Absence of OH/NH (Unless salt form): Pure free base 1,4-DMDHN should not show broad hydrogen bonding bands above 3200 cm⁻¹. A sharp peak at ~3400 cm⁻¹ indicates wet solvent or N-H if the tautomer allows (though 1,4-dimethyl-3,4-dihydro usually implies an imine C1=N structure).

  • The Aliphatic Integrity Test: Look for the methylene scissoring overtone or distinct

    
     stretching.
    
    • 
      : ~2960 cm⁻¹
      
    • 
      : ~2850–2920 cm⁻¹ (The "Dihydro" indicator).
      
Step 2: The Double Bond Region (1700–1500 cm⁻¹)

This is the "Identity Region."

  • 1650 ± 15 cm⁻¹: The

    
     imine stretch. In 3,4-dihydro-2,7-naphthyridines, the double bond is often located between N2 and C1 (or C3 depending on synthesis, but C1-Methyl stabilizes the imine). This band is diagnostic  and absent in fully aromatic analogues.
    
  • 1590 cm⁻¹: The Pyridine Ring A breathing mode. This serves as an internal standard—it should remain constant regardless of Ring B's saturation.

Step 3: The Fingerprint Verification (1400–600 cm⁻¹)
  • 1375 cm⁻¹: Methyl umbrella mode (

    
    ).
    
  • 800–700 cm⁻¹: C-H OOP bending. For the 2,7-naphthyridine core, look for bands characteristic of the specific substitution on the pyridine ring (typically 3 adjacent hydrogens if unsubstituted at 5,6,8 positions).

Experimental Workflow (Self-Validating)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this specific sample preparation workflow.

Method: Attenuated Total Reflectance (ATR-FTIR) vs. KBr Transmission.

  • Recommendation: Use Diamond ATR .

  • Reasoning: Dihydronaphthyridines can be sensitive to pressure-induced oxidation or hydrolysis in hygroscopic KBr pellets. ATR minimizes sample stress.

Protocol:
  • Background Scan: Run 64 scans of air background.

  • Sample Loading: Place ~2 mg of solid 1,4-DMDHN on the crystal. Apply high pressure to ensure contact (critical for the 3000 cm⁻¹ region).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Check:

    • Pass: Ratio of Peak(2920) / Peak(3050) > 0.5 (Significant aliphatic content).

    • Fail: Ratio < 0.2 (Likely aromatized).[1]

Visualization: Structural Decision Tree

The following diagram outlines the logical decision process for validating 1,4-DMDHN using IR data.

IR_Validation_Workflow Start Sample Spectrum Acquired (1,4-DMDHN Candidate) Check_OH Check 3200-3500 cm⁻¹ (Broad Bands?) Start->Check_OH Result_Wet Contamination: Solvent/Water or Amine Salt Check_OH->Result_Wet Yes (Strong Broad) Check_CH Analyze C-H Region (3100 vs 2900 cm⁻¹) Check_OH->Check_CH No (Clean Baseline) Result_Oxidized Identity Failure: Fully Aromatic Impurity (Oxidation) Check_CH->Result_Oxidized Weak Aliphatic (<2900) Check_CN Check 1640-1660 cm⁻¹ (Distinct C=N Stretch?) Check_CH->Check_CN Strong Aliphatic (>2900) Result_Isomer Isomer Warning: Possible 1,2-Dihydro or Enamine Tautomer Check_CN->Result_Isomer Absent/Shifted Final_Valid Identity Confirmed: 1,4-Dimethyl-3,4-dihydro- 2,7-naphthyridine Check_CN->Final_Valid Present (Imine Mode)

Caption: Figure 1. Logic flow for spectral validation of 1,4-DMDHN, prioritizing the detection of common oxidation impurities.

References

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link][2]

  • National Institutes of Health (PMC). (2023). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1,4-dihydropyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) of 2,7-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2,7-naphthyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] As research into novel 2,7-naphthyridine-based compounds expands, the need for robust and reliable analytical methods for their purification and characterization becomes paramount. High-Performance Liquid Chromatography (HPLC) stands as the primary tool for assessing the purity of these synthesized derivatives and for isolating them from complex reaction mixtures.

This guide provides an in-depth analysis of the factors influencing the HPLC retention times of 2,7-naphthyridine derivatives. By understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions, researchers can develop efficient and selective separation methods. This document will delve into the theoretical underpinnings of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) as they apply to these N-heterocyclic compounds and will present a framework for methodical method development.

The Chromatographic Landscape for 2,7-Naphthyridines: Key Considerations

The retention behavior of 2,7-naphthyridine derivatives in HPLC is primarily governed by their polarity, which is a function of their substituent groups. The core 2,7-naphthyridine structure is a polar aromatic system. The addition of various functional groups can significantly alter the molecule's overall hydrophobicity, hydrogen bonding capacity, and ionic interactions, all of which are critical determinants of HPLC retention.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Separation

RP-HPLC is the most common starting point for the analysis of 2,7-naphthyridine derivatives due to its versatility in handling compounds with a broad range of polarities.[4] In this mode, a non-polar stationary phase (typically C18 or C8) is employed with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol.

The Principle of Hydrophobic Interaction: The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the non-polar stationary phase and the non-polar regions of the analyte molecule.[5] For 2,7-naphthyridine derivatives, the aromatic core and any lipophilic substituents will drive retention. More hydrophobic molecules will interact more strongly with the stationary phase, leading to longer retention times.

Factors Influencing Retention in RP-HPLC:

  • Substituent Effects: The nature and position of substituents on the 2,7-naphthyridine ring are the most significant factors influencing retention.

    • Hydrophobic Substituents: Alkyl, aryl, and other non-polar groups will increase the molecule's hydrophobicity, resulting in longer retention times. For instance, a derivative with a dichlorophenyl substituent is expected to be more retained than one with a methyl group.[1]

    • Polar Substituents: Hydroxyl, amino, and carboxyl groups will increase the polarity of the molecule, leading to shorter retention times. These groups enhance the molecule's affinity for the polar mobile phase.

  • Mobile Phase Composition: The ratio of organic modifier to water in the mobile phase is a powerful tool for controlling retention.

    • Increasing Organic Modifier: An increase in the percentage of acetonitrile or methanol will decrease the polarity of the mobile phase, leading to a decrease in retention time as the analytes have a greater affinity for the mobile phase.[5]

    • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and their choice can influence selectivity due to different hydrogen bonding capabilities.[5]

  • Mobile Phase pH: The pH of the mobile phase is critical for ionizable 2,7-naphthyridine derivatives. The nitrogen atoms in the naphthyridine ring are basic and can be protonated at acidic pH.

    • Ionization and Retention: The protonated form of a basic compound is more polar and will therefore have a shorter retention time in RP-HPLC. Controlling the pH to be at least two units away from the pKa of the basic nitrogens will ensure a consistent and reproducible retention time.

  • Additives: Additives like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape and control ionization.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Derivatives

For highly polar 2,7-naphthyridine derivatives that are poorly retained in RP-HPLC, HILIC offers an effective alternative. HILIC utilizes a polar stationary phase (such as silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.

The Partitioning Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. The separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. More polar analytes will partition more readily into the aqueous layer and will be more strongly retained.

Systematic Method Development for 2,7-Naphthyridine Derivatives

A structured approach to method development is crucial for achieving robust and reproducible separations.[6][7] The following workflow provides a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_scouting Phase 1: Method Scouting cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Scouting_Start Define Analytical Goals (Purity, Quantification, etc.) Column_Screening Screen Different Columns (e.g., C18, C8, Phenyl-Hexyl) Scouting_Start->Column_Screening Select Stationary Phase Mobile_Phase_Screening Test Different Organic Modifiers (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Select Mobile Phase Gradient_Elution Initial Gradient Run (e.g., 5-95% Organic) Mobile_Phase_Screening->Gradient_Elution Initial Separation Optimize_Gradient Fine-tune Gradient Slope and Time Gradient_Elution->Optimize_Gradient Refine Separation Optimize_pH Adjust Mobile Phase pH (for ionizable compounds) Optimize_Gradient->Optimize_pH Improve Peak Shape Optimize_Temp Evaluate Column Temperature (for selectivity and efficiency) Optimize_pH->Optimize_Temp Enhance Selectivity Validation Method Validation (ICH Guidelines) Optimize_Temp->Validation Ensure Reliability Final_Method Finalized Analytical Method Validation->Final_Method Implement for Routine Use

Caption: A systematic workflow for HPLC method development for 2,7-naphthyridine derivatives.

Experimental Protocol: A Starting Point for RP-HPLC Analysis

This protocol provides a generic starting point for the analysis of a novel 2,7-naphthyridine derivative.

Objective: To develop a reversed-phase HPLC method for the purity assessment of a synthesized 2,7-naphthyridine derivative.

1. Sample Preparation:

  • Dissolve the 2,7-naphthyridine derivative in a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO) to a concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Initial Analytical Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 5% B
  • 2-17 min: 5% to 95% B
  • 17-20 min: 95% B
  • 20-21 min: 95% to 5% B
  • 21-25 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm or a wavelength of maximum absorbance determined by a UV scan of the analyte.
  • Injection Volume: 5-10 µL.

3. Method Optimization:

  • Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the main peak and any impurities.
  • If peak tailing is observed for basic derivatives, consider using a mobile phase with a different pH or a different buffer.
  • Compare the separation using methanol as the organic modifier to evaluate changes in selectivity.

Comparative Data and Retention Time Trends

Table 1: Predicted Retention Time Trends for Hypothetical 2,7-Naphthyridine Derivatives in RP-HPLC

Compound IDR1 SubstituentR2 SubstituentPredicted LogP*Predicted RP-HPLC Retention TimeRationale
1 -H-H1.5ShortParent scaffold, relatively polar.
2 -CH3-H2.0ModerateIncreased hydrophobicity from methyl group.
3 -Cl-H2.2Moderate-LongHalogenation increases lipophilicity.
4 -OH-H1.0Very ShortHydroxyl group significantly increases polarity.
5 -COOH-H1.2Short (pH dependent)Carboxylic acid is polar; retention is highly dependent on pH.
6 -Phenyl-H3.5LongPhenyl group adds significant non-polar character.

*Predicted LogP values are illustrative and would need to be calculated using appropriate software for specific molecules.

This table illustrates the expected inverse relationship between polarity and retention time in RP-HPLC. As the lipophilicity (and calculated LogP) of the derivative increases, so too will its retention time.

Conclusion

The successful analysis of 2,7-naphthyridine derivatives by HPLC is a critical step in the drug discovery and development process. A thorough understanding of the principles of reversed-phase and hydrophilic interaction chromatography, coupled with a systematic approach to method development, will enable researchers to achieve robust and reliable separations. By carefully considering the physicochemical properties of the target molecules and systematically optimizing the chromatographic parameters, scientists can confidently assess the purity and isolate high-quality 2,7-naphthyridine derivatives for further biological evaluation.

References

  • Wójcicka, A., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]

  • Kessell, M. J., et al. (2018). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Molecules, 23(8), 2045. [Link]

  • Wójcicka, A. (2015). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ChemInform, 46(31). [Link]

  • Li, Y., et al. (2020). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 18(3), 482-488. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Arote, K. S., et al. (2022). A Review on: Analytical Method Development and Validation and It's QbD Approach. International Journal of Novel Research and Development, 7(5). [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2633-2653. [Link]

  • Patel, K., et al. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. International Journal of Pharmaceutical Erudition, 4(3), 26-36. [Link]

  • Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using Reverse Phase High Performance Liquid Chromatography (RP-HPLC): A Comprehensive Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Linalool (CAS 78-70-6) Using LC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Linalool Purity Linalool, a naturally occurring terpene alcohol, is a cornerstone of the fragrance, flavor, and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Linalool Purity

Linalool, a naturally occurring terpene alcohol, is a cornerstone of the fragrance, flavor, and pharmaceutical industries.[1][2] Found in over 200 species of plants, it is prized for its pleasant floral aroma with a hint of spiciness.[1][3] Linalool exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(−)-linalool (licareol), each possessing distinct aromatic qualities.[1][2] Beyond its sensory attributes, linalool exhibits various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2]

The commercial applications of linalool necessitate stringent purity control. Impurities can arise from both natural extraction and synthetic manufacturing processes.[4][5] These can include starting materials, by-products, intermediates, degradation products, and reagents.[6] For instance, synthetic linalool may contain traces of dihydrolinalool and dehydrolinalool.[4] The presence of such impurities can adversely affect the fragrance profile, chemical stability, and, most critically, the safety of the final product. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a critical component of product safety and efficacy.

Comparative Analysis: LC-MS vs. GC-MS for Linalool Purity

While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional and powerful technique for the analysis of volatile compounds like linalool, Liquid Chromatography-Mass Spectrometry (LC-MS) presents distinct advantages, particularly in the context of comprehensive impurity profiling.[7]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Analyte Suitability Excellent for volatile and semi-volatile compounds like linalool.Suitable for a broader range of compounds, including non-volatile and thermally labile impurities.
Derivatization May be required for polar or non-volatile impurities to enhance volatility.Generally not required, allowing for the analysis of impurities in their native state.
Selectivity High, especially with high-resolution capillary columns.Very high, with the added dimension of mass-to-charge ratio detection.[8]
Sensitivity Good, but can be limited for certain compound classes.Excellent, often achieving lower limits of detection and quantification.[8]
Impurity Profiling May miss non-volatile or thermally unstable impurities that do not elute from the GC column.Provides a more comprehensive profile by detecting a wider polarity range of impurities.

Rationale for LC-MS as the Preferred Method:

For a comprehensive purity validation, LC-MS is the superior choice as it can detect a wider range of potential impurities, including non-volatile process-related impurities and degradation products that would be missed by GC-MS.[9] This is crucial for ensuring the overall safety and quality of the linalool product.

The Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step is chosen to ensure the accuracy and reliability of the final purity assessment.

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing and Analysis prep_sample Sample Preparation: Accurately weigh Linalool sample. Dissolve in appropriate solvent (e.g., Methanol). Dilute to a final concentration within the linear range of the method. lc_separation Liquid Chromatography: Inject prepared samples and standards. Separate components on a suitable reversed-phase column (e.g., C18). prep_sample->lc_separation prep_std Reference Standard Preparation: Use a certified Linalool reference standard. Prepare a stock solution and serial dilutions for the calibration curve. prep_std->lc_separation prep_impurities Impurity Standard Preparation (if available): Prepare solutions of known potential impurities to confirm identity and response. prep_impurities->lc_separation ms_detection Mass Spectrometry: Ionize eluting compounds (e.g., ESI or APCI). Detect ions in full scan and/or SIM mode. lc_separation->ms_detection peak_integration Peak Integration: Integrate peaks for Linalool and all detected impurities in the chromatogram. ms_detection->peak_integration calibration Calibration Curve: Generate a calibration curve from the reference standard data. Determine linearity (R²). peak_integration->calibration purity_calc Purity Calculation: Calculate the area percent of Linalool relative to the total area of all peaks. Quantify known impurities using their respective calibration curves (if available). calibration->purity_calc specificity Specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness

Caption: Experimental workflow for LC-MS purity validation of Linalool.

Detailed Experimental Protocol

3.2.1. Materials and Reagents:

  • Linalool Sample: The batch to be tested.

  • Linalool Reference Standard: Certified purity (e.g., >99.5%).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Mobile Phase Additives: Formic acid or ammonium formate (LC-MS grade).

  • Syringe Filters: 0.22 µm PTFE or other suitable material.

3.2.2. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

3.2.3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like linalool and its potential impurities.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterAcidification aids in the protonation of the analyte for positive ion mode detection.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.[10][11]
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 1-5 µLA small injection volume minimizes band broadening and potential column overload.

3.2.4. Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Linalool is expected to readily form a protonated molecule [M+H]+.
Scan Mode Full Scan (m/z 50-500)To detect all potential impurities, both known and unknown.
Selected Ion Monitoring (SIM) m/z for Linalool [M+H]+ and known impuritiesFor enhanced sensitivity in quantifying the main component and specific impurities.
Capillary Voltage 3.0 kVOptimized for efficient ionization of the analyte.
Cone Voltage 30 VOptimized to maximize the signal of the parent ion and minimize in-source fragmentation.
Source Temperature 150 °CTo facilitate desolvation of the ESI droplets.
Desolvation Temperature 350 °CTo ensure complete evaporation of the mobile phase.
Desolvation Gas Flow 800 L/hrTo aid in the desolvation process.

Method Validation: Adherence to ICH Q2(R2) Guidelines

A robust purity method must be validated to demonstrate its suitability for its intended purpose. The following parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can differentiate and quantify linalool in the presence of impurities and degradation products.Peak purity analysis (if using a DAD detector in parallel) should show no co-elution. Impurity peaks should be baseline resolved from the main linalool peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.R² ≥ 0.99 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision Repeatability (Intra-assay): To assess precision over a short time interval with the same analyst and instrument. Intermediate Precision: To assess precision within the same laboratory over different days, with different analysts, or on different instruments.Repeatability: RSD ≤ 2.0% for replicate injections. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Data Interpretation and Purity Calculation

Logical Data Analysis Flow

G start Obtain Total Ion Chromatogram (TIC) identify_peaks Identify Linalool Peak (based on retention time and m/z) start->identify_peaks identify_impurities Identify all other peaks as potential impurities identify_peaks->identify_impurities integrate_areas Integrate the peak area of Linalool (A_Linalool) and all impurity peaks (A_Impurity_n) identify_impurities->integrate_areas calculate_total_area Calculate Total Peak Area (A_Total = A_Linalool + ΣA_Impurity_n) integrate_areas->calculate_total_area calculate_purity Calculate Purity (%) = (A_Linalool / A_Total) * 100 calculate_total_area->calculate_purity report Report Purity and Impurity Profile calculate_purity->report

Caption: Logical flow for purity calculation from LC-MS data.

Purity Calculation

The purity of the linalool sample is typically determined by the area percent method:

Purity (%) = (Area of Linalool Peak / Total Area of All Peaks) x 100

It is imperative to report not just the purity value but also the impurity profile, which includes the retention time and percentage of each individual impurity. For impurities that are identified, their chemical names and structures should be provided. Unidentified impurities should be reported based on their retention time and relative peak area.

Conclusion: Ensuring Scientific Integrity

This guide has outlined a comprehensive and scientifically rigorous approach to validating the purity of Linalool (CAS 78-70-6) using LC-MS. By adhering to these principles of methodological validation and logical data interpretation, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their products. The emphasis on a self-validating experimental design, grounded in authoritative guidelines, provides a robust framework for generating reliable and defensible analytical data.

References

  • International Council for Harmonisation. (2025). ICH Harmonised Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • Wikipedia. (n.d.). Linalool. [Link]

  • He, X., et al. (2023). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. Molecules, 28(18), 6457. [Link]

  • He, X., et al. (2023). Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. PubMed. [Link]

  • NIST. (n.d.). Linalool. [Link]

  • European Medicines Agency. (n.d.). Impurities in Drug Substances and Products. [Link]

  • Aprotosoaie, A. C., et al. (2020). Toxicological aspects and pharmaco-therapeutic properties of linalool, a natural terpene derivative of essential oils.
  • PubChem. (n.d.). Linalool. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • dōTERRA. (n.d.). Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing linalool oral pharmacokinetics. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Linalool (CASRN: 78-70-6). [Link]

  • Google Patents. (n.d.). Linalool composition and production method for same.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Scentspiracy. (n.d.). Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Wang, Y., et al. (2022). LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. PMC. [Link]

  • Waters Corporation. (n.d.). Essential Oil Metabolomic Profiling with HRMS and a Variety of Complementary Ionization Techniques. [Link]

  • Oliveira, C., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI. [Link]

  • Petrou, I., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. [Link]

  • Das, S., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. [Link]

  • Petrou, I., et al. (2025). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. [Link]

  • LCGC International. (2024). Using LC–MS to Detect Phototoxins in Essential Oils. [Link]

  • Pharmaceutical Technology. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

Sources

Validation

Structural and Pharmacological Evaluation of Dihydro-2,7-Naphthyridine Analogs as PDK-1 Inhibitors

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary Phosphoinositide-dependent kinase-1 (PDK-1) is a ma...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

Phosphoinositide-dependent kinase-1 (PDK-1) is a master regulatory kinase in the PI3K/Akt signaling cascade, playing a critical role in tumor cell survival, proliferation, and metabolism. Developing selective PDK-1 inhibitors has historically been challenging due to the highly conserved nature of the kinome ATP-binding pocket.

Recent high-throughput screening and subsequent optimization have identified dibenzo[c,f][2,7]naphthyridines (a specialized class of dihydro-2,7-naphthyridine analogs) as potent, highly selective PDK-1 inhibitors[1]. This guide objectively compares the structural variations of this scaffold, utilizing X-ray crystallography data (PDB: 2R7B) to rationalize structure-activity relationships (SAR) and providing validated experimental workflows for preclinical evaluation[2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK-1 (Target) PIP3->PDK1 Recruits to Membrane AKT Akt / SGK1 Activation PDK1->AKT Phosphorylates Inhibitor 2,7-Naphthyridine Analog (Lead) Inhibitor->PDK1 Inhibits (IC50: 0.06 µM)

PI3K/PDK-1 signaling pathway and targeted inhibition by 2,7-naphthyridine analogs.

Structural Biology & Binding Kinetics

To understand why the dibenzo[c,f][2,7]naphthyridine scaffold outperforms traditional non-selective kinase inhibitors, we must examine the atomic-level interactions within the PDK-1 active site. The crystal structure of the lead compound (Compound 1) bound to the catalytic domain of PDK-1 was resolved at 2.70 Å (PDB ID: 2R7B)[2].

Key Mechanistic Insights from X-Ray Data:
  • C3 and C6 Amino Groups (The Anchor): The crystallography data confirms that the C3-NH₂ and C6-NH₂ groups make essential hydrogen-bonding contacts with the hinge region of the kinase. Specifically, the C3-NH₂ group interacts with the protein backbone via a highly coordinated, bound water molecule[1].

  • C10 and C11 Positions (The Solvent Interface): The structural model reveals that the C10 and C11 dimethyl groups project outward and are partially exposed to the solvent[1].

  • Causality in Drug Design: Because the C10/C11 positions do not face steric hindrance from the binding pocket, they serve as ideal sites for incorporating water-solubilizing moieties (e.g., piperazine or morpholine rings) to improve the pharmacokinetic (PK) profile without sacrificing binding affinity.

Performance Comparison: Structure-Activity Relationship (SAR)

The following table compares the lead product (Compound 1) against alternative structural analogs within the series. By correlating the in vitro IC₅₀ data with the crystallographic evidence, we can objectively evaluate the necessity of each functional group.

Compound VariantC3 SubstituentC6 SubstituentC10/C11 SubstituentsPDK-1 IC₅₀ (µM)Structural Rationale (Based on PDB: 2R7B)
Compound 1 (Lead) -NH₂-NH₂-CH₃0.06 Optimal hinge binding; C3-NH₂ forms critical water-bridge.
Compound 9 (Analog) -OH-NH₂-CH₃~0.06 The hydroxyl group retains identical hydrogen-bonding capabilities as the amino group, maintaining affinity.
Des-amino Analog -H-H-CH₃> 10.0 Complete loss of activity. Removal of C3/C6 groups abolishes essential contacts with the active site residues.
Solubilized Analog -NH₂-NH₂Hydrophilic Groups< 0.10 Activity is preserved because the C10/C11 region is solvent-exposed and tolerates bulky structural alternatives.

Data synthesized from high-throughput ELISA screening and X-ray diffraction analysis[1].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating systems used to generate the structural and pharmacological data discussed above.

Protocol A: Co-Crystallization of PDK-1 with Naphthyridine Inhibitors

Objective: To obtain high-resolution diffraction data of the PDK-1/inhibitor complex for structure-guided optimization.

  • Protein Preparation: Express the PDK-1 kinase domain (residues 51-359) in Sf9 insect cells and purify via Ni-NTA affinity and size-exclusion chromatography. Causality: Insect cells are required to ensure proper eukaryotic post-translational modifications necessary for kinase stability.

  • Complex Formation: Incubate the purified PDK-1 protein (10 mg/mL) with a 3-fold molar excess of the dibenzo[c,f][2,7]naphthyridine analog for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (typically containing PEG 3350 and a buffer at pH 7.5). Suspend the drop over 500 µL of reservoir solution. Causality: Vapor diffusion allows the drop to slowly reach supersaturation, minimizing rapid precipitation and favoring the nucleation of well-ordered crystals.

  • Diffraction & Phasing: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Solve the phases using Molecular Replacement (MR) against a known PDK-1 apo-structure.

Workflow Exp PDK-1 Kinase Domain Purification CoCryst Co-Crystallization (Vapor Diffusion) Exp->CoCryst Diffract X-Ray Diffraction (Synchrotron) CoCryst->Diffract Phase Phase Determination (Molecular Replacement) Diffract->Phase Model Model Refinement (PDB ID: 2R7B) Phase->Model

Step-by-step X-ray crystallography workflow for the PDK-1/inhibitor complex.

Protocol B: PDK-1 Cellular Inhibition Assay (ELISA)

Objective: To objectively measure the IC₅₀ of the naphthyridine analogs in a biologically relevant context.

  • Cell Culture & Treatment: Seed tumor cell lines (e.g., PC3 or MDA-MB-468) in 96-well plates. Treat with serial dilutions of the naphthyridine inhibitor (0.001 µM to 10 µM) for 4 hours.

  • Lysis and Readout Selection: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate groups, yielding false-negative inhibition data.

  • SGK1 Phosphorylation Measurement: Transfer lysates to an ELISA plate coated with an antibody specific for total SGK1. Detect phosphorylated SGK1 using a phospho-specific secondary antibody. Causality: SGK1 is a direct downstream substrate of PDK-1. Measuring SGK1 phosphorylation provides a highly accurate, amplified readout of intracellular PDK-1 catalytic activity.

  • Self-Validation Step: Always include a known PDK-1 inhibitor (e.g., BX-795) as a positive control, and calculate the Z'-factor of the assay plate. A Z'-factor > 0.5 confirms the assay is robust enough to distinguish between highly potent analogs.

References

  • Discovery of Dibenzo[c,f][2,7]naphthyridines as Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 Inhibitors. Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

  • 2R7B: Crystal Structure of the Phosphoinositide-dependent Kinase-1 (PDK-1) Catalytic Domain bound to a dibenzonaphthyridine inhibitor. RCSB Protein Data Bank. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine: Proper Disposal Procedures

Executive Summary 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is a nitrogen-containing heterocyclic intermediate, typically utilized in the synthesis of bioactive pharmaceutical ingredients (e.g., kinase inhibitors). Due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is a nitrogen-containing heterocyclic intermediate, typically utilized in the synthesis of bioactive pharmaceutical ingredients (e.g., kinase inhibitors). Due to its specific structural properties—basicity and potential bioactivity—it requires strict segregation from acidic waste streams and oxidizers.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with acidic waste (risk of exothermic neutralization).

  • Classify as a "Non-Halogenated Organic Solvent" waste (if in solution) or "Solid Hazardous Waste" (if pure).

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand its reactivity profile. As a naphthyridine derivative, it functions as an organic base.

PropertyDescriptionOperational Implication
Chemical Class Bicyclic N-HeterocycleTreat as a Potentially Bioactive Substance (PBS) . Assume toxicity even if not explicitly quantified.
Reactivity Basic (Lewis Base)Incompatible with Acids. Mixing with strong acids (HCl, H₂SO₄) will generate heat and potentially toxic fumes.
Physical State Solid (Pure) or SolutionDisposal stream depends on the solvent matrix (e.g., DMSO, Methanol, DCM).
RCRA Status Not P- or U-ListedRegulated under "Generator Knowledge" . If ignitable (flash point <60°C), code as D001 . Otherwise, manage as toxic organic waste.
Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum) for incidental splash; Laminate film (Silver Shield) for spill cleanup.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling solid powder outside a fume hood, use N95 or P100 particulate respirator.

Waste Stream Segregation (The "Why" and "How")

The Core Directive: Segregation is the single most critical step in this protocol.

  • Causality: Nitrogenous bases like 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine can react violently with oxidizers (e.g., peroxides, nitric acid) or strong acids.

  • The Rule: Isolate this compound into the Basic/Neutral Organic waste stream.

Disposal Decision Matrix

The following logic flow dictates your physical handling of the waste.

DisposalMatrix Start Waste Identification: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste - Toxic' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloContainer Container: Amber Glass/HDPE Label: 'Halogenated Organic Waste' Halo->HaloContainer NonHaloContainer Container: HDPE Carboy Label: 'Non-Halogenated Organic Waste' NonHalo->NonHaloContainer Final Final Disposition: High BTU Incineration SolidContainer->Final HaloContainer->Final NonHaloContainer->Final

Figure 1: Logic flow for segregating naphthyridine waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the compound is part of a reaction mixture:

  • Quench: Ensure no active reagents (e.g., hydrides, alkyl lithiums) remain.

  • pH Check: If the solution is highly acidic (pH < 2), slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the organic waste container. This prevents acid-base exotherms in the waste drum.

Phase 2: Container Selection & Filling
  • Select Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal cans (steel), as basic amines can corrode certain metal linings over time.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Funnel Use: Use a dedicated funnel for organic bases to avoid cross-contamination with acidic waste residues.

Phase 3: Labeling (Self-Validating System)

A label is only effective if it triggers the correct downstream action. Use the "Constituent-Based" labeling approach:

  • Primary Name: "Organic Waste - [Solvent Name]"

  • Constituents: List "1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine" explicitly.

  • Hazard Checkboxes: Check "Toxic" and "Irritant". If in flammable solvent, check "Flammable".

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the volume.

  • Closure: Keep the cap tightly closed unless adding waste. (Regulatory Requirement: 40 CFR 262.15).

  • Timeline: Move to the Central Accumulation Area within 3 days once the container is full.

Spill Contingency Plan

In the event of a benchtop spill of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine:

  • Evacuate & Ventilate: If a powder spill creates dust, clear the immediate area.

  • PPE Up: Don double nitrile gloves and N95 respirator.

  • Containment:

    • Liquid: Surround with absorbent socks. Cover with vermiculite or clay-based absorbent.

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Decontamination: Clean the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

  • Disposal: Bag all cleanup materials as hazardous waste (Solid).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.

  • U.S. Environmental Protection Agency. (n.d.).[3] Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).

  • Occupational Safety and Health Administration (OSHA). (n.d.).

Sources

Handling

Personal protective equipment for handling 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Executive Summary: The "Unknown Potency" Mandate Immediate Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine , you must default to Control Band 4 (Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Mandate

Immediate Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine , you must default to Control Band 4 (High Containment) protocols.

As a researcher, you are likely utilizing this compound as a pharmacophore intermediate—possibly for kinase inhibition or antimicrobial applications. Consequently, you must treat this molecule not merely as a chemical irritant, but as a potential bioactive agent with unknown systemic toxicity. The "dihydro" functionality indicates a partially reduced heterocyclic system, suggesting susceptibility to oxidative degradation and potential reactivity with metabolic enzymes.

Core Safety Maxim: Treat the absence of toxicological data as a confirmation of high toxicity until proven otherwise.

Hazard Analysis & Structure-Activity Relationship (SAR)

Before selecting PPE, we must understand the why based on the molecular architecture.

Structural Featureinferred Hazard (SAR Analysis)Operational Implication
Naphthyridine Core Nitrogenous heterocycles are frequent skin/eye irritants (H315, H319) and potential sensitizers.Skin Barrier: Zero-tolerance for skin contact.
Dihydro- Functionality Partially saturated rings are often less stable than fully aromatic analogs. Potential for auto-oxidation.Atmosphere: Handle under inert gas (

or Ar) to prevent degradation products.
Basic Nitrogens Likely pKa > 7. Reacts exothermically with strong acids and oxidizers.Incompatibility: Segregate from acid chlorides and peroxides.
Pharmacophore Utility Structurally similar to bioactive kinase inhibitors.Systemic Risk: Assume potential for specific organ toxicity (liver/kidney).

The PPE Firewall: Specifications & Logic

Standard "lab safety" is insufficient. You require a barrier system designed for permeation resistance against organic nitrogen compounds.

PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Primary) Double-Gloving Strategy 1. Inner: 2.5 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Extended cuff)Naphthyridines can permeate thin nitrile. The air gap between layers provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination.
Respiratory Engineering Control Primary Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Do not rely on N95s. If handling >100mg of powder outside a hood, a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges is mandatory.
Ocular Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are inadequate. Basic amines can cause irreversible corneal opacity upon splash contact. Goggles provide a seal against vapors.
Body Tyvek® Lab Coat (or equivalent) Closed-front, elastic cuffs.Cotton lab coats absorb liquids, keeping the toxin against your skin. Non-woven polyolefin fabrics (Tyvek) shed organic liquids.

Operational Workflow: The "Safe-Path" Protocol

This protocol uses a Self-Validating System —each step includes a check to ensure safety before proceeding.

Phase 1: Preparation (The "Cold" Zone)
  • Sash Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Naphthyridine powders are often static-prone. Use an ionizing fan or anti-static gun before spatulating to prevent "particle jump."

  • Solvent Selection: Pre-measure solvents (DCM, Methanol, or DMF) before opening the compound vial to minimize open-exposure time.

Phase 2: Handling (The "Hot" Zone)
  • Weighing: If the balance is outside the hood, use a tarred secondary container (e.g., a screw-top vial). Never transport an open weigh boat across the lab.

  • Dissolution: Add solvent slowly. The basic nitrogen may generate heat upon solvation, especially in protic solvents.

  • Spill Response: If <5mL spill, cover with Vermiculite or Activated Carbon . Do not use paper towels (rapid evaporation risk).

Phase 3: Decontamination (The "Warm" Zone)
  • Outer Glove Removal: Doff outer gloves inside the hood before touching sash handles or light switches.

  • Solvent Wash: Wipe the exterior of the reaction vessel with a chemically compatible solvent wipe before removing it from the hood.

Visualization: Decision Logic & Workflow

Diagram 1: PPE Decision Matrix

Caption: Logic flow for selecting PPE based on the physical state of the naphthyridine derivative.

PPE_Decision_Tree Start Start: Assess State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid Quantity_Check Quantity > 100mg? State_Solid->Quantity_Check Solvent_Check Volatile Solvent? State_Liquid->Solvent_Check High_Risk_Solid High Dust Risk Quantity_Check->High_Risk_Solid Yes Low_Risk_Solid Standard Risk Quantity_Check->Low_Risk_Solid No PPE_PAPR REQ: Fume Hood + PAPR or N95 + Double Nitrile High_Risk_Solid->PPE_PAPR PPE_Hood REQ: Fume Hood + Single Nitrile (5mil) Low_Risk_Solid->PPE_Hood PPE_Splash REQ: Splash Goggles + Double Nitrile + Tyvek Sleeves Solvent_Check->PPE_Splash Yes (DCM, Acetone) PPE_Standard REQ: Safety Glasses + Double Nitrile Solvent_Check->PPE_Standard No (Water, DMSO)

Diagram 2: The "Safe-Path" Operational Workflow

Caption: Step-by-step containment workflow from storage to disposal.

Safe_Path_Workflow Storage 1. Cold Storage (Inert Gas) Transfer 2. Transfer (Secondary Containment) Storage->Transfer Sealed Vial Weighing 3. Weighing (Static Control) Transfer->Weighing In Hood Reaction 4. Reaction (Closed System) Weighing->Reaction Add Solvent Quench 5. Quench/Disposal (pH Neutralization) Reaction->Quench Waste Stream C

Disposal & Emergency Procedures

Disposal Protocol (Waste Stream C)

Do not dispose of this compound down the drain.

  • Segregation: Collect all liquid waste containing 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine in a dedicated container labeled "Hazardous Organic Waste - Nitrogen Heterocycle."

  • Solid Waste: Contaminated gloves, weigh boats, and Tyvek sleeves must be double-bagged in clear polyethylene bags and tagged for incineration.

  • Destruction: The preferred method of destruction is high-temperature chemical incineration (with afterburner) to ensure complete combustion of the nitrogen rings and prevention of NOx release.

Emergency Response[1]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2] Hold eyelids open. Do not wait for pain to subside.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol (this may increase skin permeability).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Naphthyridine Derivatives.[5] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Reactant of Route 2
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
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